Eupalinolide H
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H28O8 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,17-20,23-24H,3,6,8,10-11H2,1-2,4H3/b12-7+,13-9-,16-5+/t17-,18-,19-,20+/m1/s1 |
Clé InChI |
INXZZSZBRLXKNT-HXFHGLJUSA-N |
SMILES isomérique |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C/C(=C\C[C@H]1OC(=O)C)/CO)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(C(CC(=CCC1OC(=O)C)CO)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Foundational & Exploratory
Eupalinolide H: A Technical Guide for Researchers
An In-depth Overview of the Sesquiterpenoid Lactone Eupalinolide H, including its Chemical Properties, Biological Activity, and Postulated Mechanisms of Action.
Introduction
This compound is a sesquiterpenoid lactone isolated from the herbaceous plant Eupatorium lindleyanum DC., a traditional medicine with a history of use in Asian countries for treating respiratory ailments such as tracheitis and tonsillitis.[1][2][3] As a member of the diverse eupalinolide family of natural products, this compound has garnered interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive summary of the current knowledge on this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is classified as a germacrane (B1241064) sesquiterpene, a class of C15 isoprenoids characterized by a 10-membered carbocyclic ring.[4] The core chemical data for this compound is summarized in the table below.
| Property | Data | Reference |
| Chemical Formula | C₂₂H₂₈O₈ | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| Compound Type | Sesquiterpenoid Lactone | [1] |
| Natural Source | Eupatorium lindleyanum DC. | [1][2][3] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Experimental Protocols
General Isolation and Purification of Eupalinolides from Eupatorium lindleyanum
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the separation of sesquiterpenoid lactones from E. lindleyanum has been established. The following is a representative workflow based on published methods for related compounds like Eupalinolide A and B.[5][6]
1. Extraction:
-
The dried and powdered aerial parts of E. lindleyanum are macerated with 95% ethanol (B145695) at room temperature.[5] This process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.[5]
2. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to fractionate the components.
-
A typical partitioning scheme involves:
-
Petroleum ether (to remove non-polar constituents like fats and waxes).
-
Ethyl acetate.
-
n-Butanol.[5]
-
-
The sesquiterpenoid lactones are typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
-
The enriched fractions are subjected to further purification using chromatographic techniques.
-
High-Speed Counter-Current Chromatography (HSCCC): This is an effective method for the preparative separation of eupalinolides.[6]
-
Solvent System: A common two-phase solvent system is composed of n-hexane-ethyl acetate-methanol-water, with a typical ratio of 1:4:2:3 (v/v/v/v).[6] The selection of the optimal solvent system is guided by the partition coefficients (K values) of the target compounds.
-
-
Silica Gel Column Chromatography: This is another standard technique used for the separation of these compounds.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often used as a final polishing step to obtain highly pure compounds.[2]
The logical workflow for this general isolation process is depicted in the diagram below.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties.[1] In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound exhibited excellent inhibitory effects on the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
The precise signaling pathway through which this compound exerts its anti-inflammatory effects has not been explicitly elucidated. However, based on the known mechanisms of other anti-inflammatory sesquiterpenoid lactones and flavonoids, it is highly probable that its action is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes, including TNF-α and IL-6, in response to stimuli like LPS. Related compounds from E. lindleyanum have been shown to inhibit the Akt and activate the p38 signaling pathways, which are components of these larger inflammatory cascades.[3]
The postulated anti-inflammatory mechanism is illustrated in the signaling pathway diagram below.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. While its basic chemical properties are known, there is a notable absence of detailed public data regarding its full spectral characterization and the specific molecular mechanisms underlying its biological effects. Further research is warranted to fully elucidate its NMR and mass spectral characteristics, optimize its isolation from Eupatorium lindleyanum, and confirm its precise signaling pathways. Such studies will be crucial for advancing the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Eupalinolide H: A Technical Guide to its Discovery and Isolation from Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Eupalinolide H, a sesquiterpenoid lactone identified from the medicinal plant Eupatorium lindleyanum. While this compound is a documented constituent of this plant, detailed experimental data regarding its isolation, characterization, and biological activity remains limited in publicly accessible scientific literature. This guide synthesizes the available information and presents a generalized framework for its study based on established protocols for similar compounds from the same species.
Introduction to Eupatorium lindleyanum and its Chemical Constituents
Eupatorium lindleyanum, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including a significant number of sesquiterpenoid lactones. These compounds are of particular interest to the scientific community due to their wide range of pharmacological activities.
Among the numerous sesquiterpenoids isolated from E. lindleyanum is this compound, which possesses the molecular formula C₂₂H₂₈O₇. Its discovery has been attributed to studies by Wu et al. (2012) and Yang et al. (2019)[1]. However, the specific details of its isolation and structural elucidation are not extensively detailed in readily available literature, necessitating a generalized approach based on the well-documented procedures for its analogues.
Experimental Protocols: A Generalized Approach to Isolation and Purification
The isolation of this compound from Eupatorium lindleyanum follows a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a composite methodology based on established procedures for other Eupalinolides from the same plant.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected, dried, and pulverized into a coarse powder.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme involves sequential extraction with:
-
Petroleum ether (to remove non-polar compounds)
-
Ethyl acetate (B1210297)
-
n-Butanol
The sesquiterpenoid lactones, including this compound, are generally enriched in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The enriched fractions are further purified using a combination of chromatographic techniques:
-
Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are often further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is typically achieved using Prep-HPLC on a C18 column with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water. This step yields the pure this compound.
Below is a DOT script illustrating the general workflow for the isolation of this compound.
References
The Biosynthesis of Eupalinolide H: A Technical Guide for Researchers
An In-depth Exploration of the Putative Biosynthetic Pathway of a Promising Sesquiterpene Lactone
Introduction
Eupalinolide H, a sesquiterpene lactone (STL) found in plants of the Eupatorium genus, has garnered interest for its potential anti-inflammatory properties.[1] As with many complex natural products, a complete, experimentally validated biosynthetic pathway for this compound has yet to be fully elucidated. This technical guide provides a comprehensive overview of the established general biosynthetic pathway of sesquiterpene lactones in the Asteraceae family and presents a scientifically grounded, putative pathway for the biosynthesis of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.
The General Biosynthetic Pathway of Sesquiterpene Lactones
The biosynthesis of the vast array of sesquiterpene lactones in the Asteraceae family begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These precursors are condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).
The committed step in the biosynthesis of most sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme germacrene A synthase (GAS) . Subsequently, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), transform germacrene A into the central intermediate, costunolide (B1669451) .[2] This process involves:
-
Oxidation of Germacrene A: The enzyme germacrene A oxidase (GAO) , a CYP, catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid.[3][4]
-
Lactone Ring Formation: Costunolide synthase (COS) , another CYP enzyme, hydroxylates germacrene A acid at the C6 position.[5][6] This intermediate then undergoes spontaneous lactonization to form the characteristic γ-lactone ring of costunolide.
Costunolide serves as a crucial branching point from which a multitude of downstream-modifying enzymes, such as hydroxylases, acyltransferases, and epoxidases, generate the vast structural diversity of sesquiterpene lactones.[7]
Proposed Biosynthetic Pathway of this compound
Based on the chemical structure of this compound (C₂₂H₂₈O₈) and the known biochemistry of sesquiterpene lactone biosynthesis, a plausible pathway from costunolide can be proposed. This compound is characterized by hydroxylation at the C8 position and an angeloyl ester group at the same position.
The proposed pathway involves the following steps:
-
Hydroxylation of Costunolide: A specific cytochrome P450 monooxygenase (CYP) likely catalyzes the hydroxylation of the costunolide backbone at the C8 position to yield 8β-hydroxycostunolide. This is analogous to the formation of eupatolide, where an 8β-hydroxylase has been identified.[8][9]
-
Acylation with Angeloyl-CoA: The hydroxyl group at C8 is then acylated with an angeloyl moiety. This reaction is likely catalyzed by an acyltransferase , belonging to a family such as the BAHD acyltransferases, which are known to be involved in the acylation of terpenoids.[10] The acyl donor for this reaction is angeloyl-CoA . The biosynthesis of angeloyl-CoA itself is a multi-step process, potentially originating from amino acids like isoleucine.[11][12]
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are not available due to their uncharacterized nature, the following table summarizes representative kinetic parameters for the well-studied enzymes of the general STL pathway. This data provides a baseline for understanding the efficiency of the initial steps of sesquiterpene lactone biosynthesis.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Germacrene A Synthase (GAS) | Cichorium intybus | FPP | 6.6 | N/A | N/A | |
| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | FPP | 17.72 | 1.90 | 0.107 | [13] |
| Germacrene A Oxidase (GAO) | Helianthus annuus | Germacrene A | ~5-10 (estimated) | N/A | N/A | N/A |
| Costunolide Synthase (COS) | Cichorium intybus | Germacrene A Acid | N/A | N/A | N/A | [6] |
| BAHD Acyltransferase (EpBAHD-08) | Euphorbia peplus | Ingenol, Angeloyl-CoA | N/A | N/A | N/A | [10] |
Note: "N/A" indicates that the data was not available in the cited literature. The activity of GAO and COS has been demonstrated, but detailed kinetic parameters are yet to be published. The BAHD acyltransferase from E. peplus is provided as a representative example of an enzyme catalyzing a similar acylation reaction.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound would require the identification, cloning, and functional characterization of the candidate hydroxylase and acyltransferase genes from Eupatorium lindleyanum. The following section outlines detailed methodologies for these key experiments.
Identification and Cloning of Candidate Genes
A transcriptomics-based approach is a powerful method for identifying candidate genes.[1][9]
Protocol:
-
Plant Material and RNA Extraction: Collect tissues from Eupatorium lindleyanum known to accumulate this compound (e.g., young leaves, glandular trichomes). Isolate total RNA using a suitable plant RNA extraction kit.
-
Transcriptome Sequencing: Perform deep RNA sequencing (RNA-Seq) on the isolated RNA to generate a comprehensive transcriptome.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo to reconstruct full-length transcripts.
-
Annotate the transcripts by sequence homology searches (e.g., BLAST) against public databases to identify putative cytochrome P450s and BAHD acyltransferases.
-
If tissues with varying levels of this compound are available, perform differential gene expression analysis to identify genes whose expression correlates with compound accumulation.
-
-
Gene Cloning: Design gene-specific primers based on the candidate transcript sequences and amplify the full-length coding sequences from cDNA using PCR. Clone the amplified genes into appropriate expression vectors.
Heterologous Expression of Candidate Genes
Yeast (Saccharomyces cerevisiae) and transient expression in Nicotiana benthamiana are common systems for characterizing plant biosynthetic enzymes.[11][14][15]
Protocol for Yeast Expression:
-
Yeast Transformation: Transform the yeast expression vectors containing the candidate CYP and acyltransferase genes into a suitable S. cerevisiae strain. For CYPs, co-expression of a cytochrome P450 reductase (CPR) is often necessary for activity.
-
Culture and Induction: Grow the transformed yeast cultures under appropriate conditions and induce gene expression.
-
Microsome Isolation (for CYPs): For membrane-bound CYPs, prepare microsomal fractions from the yeast cells by differential centrifugation.
-
Protein Extraction (for Acyltransferases): For soluble acyltransferases, prepare a total protein extract from the yeast cells.
In Vitro Enzyme Assays
Protocol for Cytochrome P450 Hydroxylase Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the substrate (costunolide), and an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction by adding a solvent (e.g., ethyl acetate) and extract the products.
-
Product Analysis: Analyze the extracted products by GC-MS or LC-MS to detect the formation of hydroxylated costunolide.
Protocol for BAHD Acyltransferase Assay: [16]
-
Reaction Mixture: Prepare a reaction mixture containing the yeast protein extract, a suitable buffer (e.g., Tris-HCl, pH 7.0), the alcohol substrate (8β-hydroxycostunolide), and the acyl-CoA donor (angeloyl-CoA).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Extraction: Stop the reaction and extract the products as described for the CYP assay.
-
Product Analysis: Analyze the extracts by LC-MS to identify the formation of this compound.
Product Identification
GC-MS and LC-MS Analysis:
-
GC-MS: This technique is suitable for the analysis of volatile and semi-volatile sesquiterpenes.[17][18] The extracted products can be derivatized (e.g., silylation) to improve their volatility and chromatographic behavior. Mass spectra are compared with libraries (e.g., NIST, Wiley) and authentic standards for identification.
-
LC-MS: This is the method of choice for the analysis of less volatile and more polar compounds like acylated sesquiterpene lactones.[19][20] Reverse-phase chromatography coupled with electrospray ionization (ESI) mass spectrometry allows for the separation and identification of compounds based on their retention time and mass-to-charge ratio (m/z). Comparison with an authentic standard of this compound is essential for unambiguous identification.
Conclusion
While the complete biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust framework for its investigation. The proposed pathway, based on the well-established biosynthesis of related sesquiterpene lactones, offers a clear roadmap for the identification and characterization of the key enzymes involved. The detailed experimental protocols outlined herein provide the necessary tools for researchers to embark on the exciting endeavor of unraveling the molecular machinery responsible for the production of this and other medicinally important natural products. The successful elucidation of this pathway will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the metabolic engineering and sustainable production of this compound for potential therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory | Semantic Scholar [semanticscholar.org]
- 3. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Costunolide synthase - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]
- 9. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of BAHD-acyltransferase enzymes involved in ingenane diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] (+)-Germacrene A biosynthesis . The committed step in the biosynthesis of bitter sesquiterpene lactones in chicory | Semantic Scholar [semanticscholar.org]
- 13. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 15. semanticscholar.org [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: A Technical Guide to Its Natural Sources, Abundance, and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide H is a sesquiterpene lactone that has been identified as a constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural sources, known biological activities, and the experimental methodologies used for its study. While specific quantitative data on the abundance of this compound is limited in current literature, this guide presents available information on related compounds to offer a comparative context. Detailed protocols for the isolation, quantification, and evaluation of the anti-inflammatory effects of Eupalinolides are provided, based on established methodologies for this class of compounds. Furthermore, a hypothesized mechanism of action for this compound, involving the inhibition of the NF-κB signaling pathway, is presented and visualized.
Natural Sources of this compound
This compound is a natural product isolated from the plant Eupatorium lindleyanum, a perennial herbaceous plant belonging to the Asteraceae family. This plant, also known as "Ye-Ma-Zhui" in traditional Chinese medicine, has a history of use for treating various ailments, including cough and tracheitis. The aerial parts of Eupatorium lindleyanum are the primary source from which this compound and a variety of other sesquiterpene lactones, known as Eupalinolides, have been identified.
While Eupatorium lindleyanum is the confirmed source of this compound, the genus Eupatorium is known to produce a diverse array of sesquiterpene lactones, suggesting that other species within this genus could potentially be sources of this compound or its structural analogs.
Abundance of this compound and Related Compounds
| Compound | Starting Material | Yield (mg) | Purity (%) | Reference |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 | 97.9 | [1] |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 | 97.1 | [1] |
Note: The yields presented are from a specific study and may vary depending on the plant material, extraction method, and purification techniques used.
Biological Activity and Mechanism of Action
This compound has been identified as a potential anti-inflammatory agent. In vitro studies have shown that it can significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
The precise signaling pathway through which this compound exerts its anti-inflammatory effects has not been explicitly elucidated. However, based on the known mechanisms of other Eupalinolides, it is highly probable that this compound targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including TNF-α and IL-6.
The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, this compound would block the translocation of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes. This hypothesized pathway is supported by studies on Eupalinolide B, which has been shown to inhibit the NF-κB signaling pathway in RAW264.7 cells.[2]
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, quantification, and biological evaluation of this compound, based on established protocols for sesquiterpene lactones from Eupatorium lindleyanum.
Isolation of this compound
A common method for the isolation of Eupalinolides is High-Speed Counter-Current Chromatography (HSCCC).[1]
Protocol: Isolation of Sesquiterpenoid Lactones using HSCCC
-
Plant Material and Extraction:
-
Air-dry and powder the aerial parts of Eupatorium lindleyanum.
-
Extract the powdered material with 95% ethanol (B145695) at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction is typically enriched with sesquiterpene lactones.
-
-
HSCCC Separation:
-
Two-Phase Solvent System: Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio). Equilibrate the mixture in a separatory funnel at room temperature and separate the two phases shortly before use.
-
HSCCC Instrument Preparation: Fill the multilayer coil column entirely with the upper phase (stationary phase). Pump the lower phase (mobile phase) into the head end of the column at a suitable flow rate (e.g., 2.0 mL/min), while the apparatus is rotated at a specific speed (e.g., 900 rpm).
-
Sample Injection: Once hydrodynamic equilibrium is reached, inject the n-butanol fraction (dissolved in a small volume of the biphasic solvent system) into the injection valve.
-
Elution and Fraction Collection: Elute with the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Purification:
-
Pool the fractions containing this compound and concentrate them.
-
Further purification can be achieved by preparative HPLC or recrystallization to obtain the pure compound.
-
Quantification of this compound
Quantitative analysis of this compound can be performed using HPLC with a Photodiode Array (PDA) detector or more sensitively with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]
Protocol: Quantification by HPLC-PDA
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at a wavelength suitable for sesquiterpene lactones (e.g., 210 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound of known concentration in methanol (B129727).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare extracts of Eupatorium lindleyanum for analysis by dissolving a known amount of the dried extract in methanol and filtering through a 0.45 µm filter.
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Anti-inflammatory Activity Assay
The inhibitory effect of this compound on the production of pro-inflammatory cytokines can be assessed using a cell-based assay with RAW 264.7 macrophages.
Protocol: Inhibition of TNF-α and IL-6 Production
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a negative control (no LPS stimulation).
-
-
Cytokine Measurement:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of this compound relative to the LPS-stimulated control.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cytokine production).
-
Experimental Workflow Diagram
Caption: General experimental workflow for the study of this compound.
Conclusion
This compound, a sesquiterpene lactone from Eupatorium lindleyanum, shows promise as a natural anti-inflammatory agent through its ability to inhibit the production of key pro-inflammatory cytokines. While further research is needed to quantify its abundance in its natural source and to fully elucidate its mechanism of action, the methodologies and a hypothesized signaling pathway presented in this guide provide a solid foundation for future investigations. The study of this compound and its analogs contributes to the growing body of knowledge on the therapeutic potential of natural products and may lead to the development of new anti-inflammatory drugs.
References
Spectroscopic and Biological Insights into Eupalinolide H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Eupalinolide H, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the table below. These data were reported in the supplementary information of a study on related compounds from Eupatorium lindleyanum.
| Position | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| 1 | 134.2 | |
| 2 | 38.4 | |
| 3 | 81.3 | |
| 4 | 139.9 | |
| 5 | 126.1 | |
| 6 | 78.9 | |
| 7 | 50.1 | |
| 8 | 70.2 | |
| 9 | 40.8 | |
| 10 | 134.8 | |
| 11 | 120.2 | |
| 12 | 170.9 | |
| 13 | 125.1 | |
| 14 | 16.5 | |
| 15 | 20.9 | |
| 1' | 167.3 | |
| 2' | 128.2 | |
| 3' | 138.1 | |
| 4' | 15.9 | |
| 5' | 20.4 | |
| OAc | 170.8, 20.9 |
Note: The specific proton chemical shifts were not explicitly detailed in the provided table and would require access to the original spectral data for full assignment.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
Specific IR absorption bands and mass spectrometry fragmentation data for this compound are not detailed in currently accessible literature. However, based on the known structure and data from similar sesquiterpene lactones, the following characteristics can be anticipated:
-
IR Spectroscopy : The spectrum would likely exhibit characteristic absorption bands for a γ-lactone carbonyl group (around 1770 cm⁻¹), ester carbonyls (around 1735 cm⁻¹), and carbon-carbon double bonds (around 1650 cm⁻¹).
-
Mass Spectrometry : High-resolution mass spectrometry (HRESIMS) would be used to determine the exact mass and molecular formula. The fragmentation pattern would likely show losses of the acetate (B1210297) and angelate side chains.
Experimental Protocols
The following sections describe the general methodologies for the isolation and spectroscopic analysis of sesquiterpene lactones from Eupatorium species, which are applicable to this compound.
Isolation of this compound
A general workflow for the isolation of this compound from Eupatorium lindleyanum is as follows:
Caption: General workflow for the isolation of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a Bruker AVANCE spectrometer at a frequency of 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.
-
IR Spectroscopy : IR spectra are generally recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a mass spectrometer, such as a Q-TOF or Orbitrap instrument, to determine the accurate mass and molecular formula of the compound.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar eupalinolides provides insights into its potential biological activities. Eupalinolides have been reported to exhibit a range of effects, including anti-inflammatory and cytotoxic activities.[1][2][3][4][5]
The cytotoxic effects of related eupalinolides are often mediated through the induction of apoptosis and cell cycle arrest.[4][5] These processes are frequently linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Based on the activities of its analogues, a hypothesized signaling pathway for the cytotoxic effects of this compound is presented below.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
This guide provides a foundational understanding of the spectroscopic characteristics and potential biological activities of this compound. Further research is warranted to fully elucidate its complete spectroscopic profile and to confirm the specific signaling pathways through which it exerts its biological effects.
References
- 1. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
Eupalinolide H: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
Wuhan, China – Eupalinolide H, a sesquiterpene lactone derived from the traditional Chinese medicinal herb Eupatorium lindleyanum DC., is emerging as a compound of significant interest for its anti-inflammatory properties. This technical guide provides a comprehensive overview of its physical, chemical, and biological characteristics, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white powder, classified as a sesquiterpenoid. Its fundamental properties are summarized below for easy reference. While specific experimental values for melting point and optical rotation are not widely reported in publicly available literature, its molecular formula and mass have been determined.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈O₈ | --INVALID-LINK--[1] |
| Molecular Weight | 420.45 g/mol | --INVALID-LINK--[1] |
| CAS Number | 1402067-83-7 | --INVALID-LINK--[1] |
| Appearance | Powder | --INVALID-LINK--[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK--[1] |
| Storage | Store at -20°C for long-term stability. | --INVALID-LINK--[1] |
Chemical Structure and Spectroscopic Data
Note to Researchers: For definitive structural elucidation, it is recommended to acquire and interpret the full panel of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) upon isolation or synthesis of the compound.
Biological Activity: Anti-inflammatory Potential
This compound has demonstrated notable anti-inflammatory effects. Studies have shown its ability to modulate key inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that this compound can significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This inhibitory action suggests its potential in mitigating inflammatory responses.
Mechanism of Action: Insights from Related Compounds
While the precise signaling pathways modulated by this compound are still under investigation, studies on structurally similar eupalinolides, such as Eupalinolide A, B, and O, provide valuable insights into its potential mechanisms of action. These related compounds have been shown to exert their anti-inflammatory and other biological effects through the modulation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Eupalinolide B has been shown to inhibit the NF-κB signaling pathway in RAW 264.7 cells. It is plausible that this compound may share a similar mechanism, interfering with the activation and nuclear translocation of NF-κB subunits, thereby downregulating the expression of inflammatory mediators.
-
MAPK Signaling Pathway: The MAPK pathway, including cascades involving ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Eupalinolide A and O have been reported to modulate MAPK signaling in various cell types. It is hypothesized that this compound may also influence the phosphorylation status of key MAPK proteins, thereby affecting downstream inflammatory processes.
Further research is warranted to delineate the specific molecular targets of this compound within these pathways.
Experimental Protocols
The following section outlines generalized experimental protocols for the isolation of eupalinolides and the assessment of their anti-inflammatory activity, based on methodologies reported for related compounds.
Isolation and Purification of Eupalinolides
A common method for the isolation of eupalinolides from Eupatorium lindleyanum involves a multi-step extraction and chromatographic process.
Protocol:
-
Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography, for further separation.
-
Final Purification: Final purification to obtain this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated compound is then confirmed by analytical HPLC.
In Vitro Anti-inflammatory Activity Assay
The anti-inflammatory effects of this compound can be evaluated in a cellular model of inflammation using RAW 264.7 macrophages.
Protocol:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for an appropriate time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Cytokine Measurement (ELISA): The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide Measurement (Griess Assay): The level of nitric oxide (NO), a key inflammatory mediator, is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Western Blot Analysis of Signaling Pathways
To investigate the effect of this compound on signaling pathways like NF-κB and MAPK, Western blot analysis can be performed.
Protocol:
-
Cell Lysis: After treatment with this compound and/or LPS, cells are washed and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on:
-
Complete Spectroscopic Characterization: Detailed 1D and 2D NMR studies are necessary for the definitive structural assignment of this compound.
-
Elucidation of a Definitive Mechanism of Action: In-depth studies are required to identify the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways and to explore other potential mechanisms.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs will be crucial for identifying more potent and selective anti-inflammatory agents.
This technical guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for its potential application in the management of inflammatory diseases.
References
Potential Therapeutic Targets of Eupalinolide H: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide summarizes the currently available, though limited, scientific information regarding the potential therapeutic targets of Eupalinolide H. The body of research on this specific sesquiterpene lactone is not as extensive as for other members of the Eupalinolide family. Consequently, this document should be considered a preliminary overview to guide future research endeavors.
Introduction
This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum DC.[1][2][3][4], a plant with a history of use in traditional medicine for treating inflammatory conditions of the respiratory system.[4][5] Like other sesquiterpene lactones, this compound is being investigated for its pharmacological properties.[6][7][8][9] Current research, although in its early stages, points towards its potential as an anti-inflammatory agent.[3][6][8] This document aims to consolidate the existing data on the therapeutic targets of this compound to facilitate further investigation and drug development efforts.
Anti-inflammatory Activity
The primary therapeutic potential of this compound identified to date lies in its anti-inflammatory properties.[6][7][8] In vitro studies have demonstrated its ability to modulate key inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
This compound has been shown to significantly inhibit the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells.[6] This inhibitory effect suggests that this compound may interfere with signaling pathways that regulate the expression of these critical inflammatory mediators.
While research specifically isolating the effect of this compound is limited, studies on extracts of Herba Eupatorii Lindleyani, of which this compound is a main component, have shown modulation of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor family pyrin domain-containing 3 (NLRP3) signaling pathway in the context of acute lung injury. This suggests a potential mechanism for the observed cytokine inhibition, as NF-κB is a crucial transcription factor for both IL-6 and TNF-α.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-inflammatory activity of this compound.
| Compound | Cell Line | Assay | Concentrations | Effect | Reference |
| This compound | RAW 264.7 | Cytokine Production | 2.5, 10, 40 μM | Significant inhibition of IL-6 and TNF-α production | [6] |
Potential Anti-cancer Activity
While direct studies on the anti-cancer activity of this compound are lacking, its presence in Eupatorium lindleyanum is noteworthy, as other sesquiterpene lactones isolated from the same plant, such as Eupalinolide J, have been investigated for their anti-cancer properties.[1][2] For instance, Eupalinolide J was identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer development, including triple-negative breast cancer.[1][2] Given the structural similarities among eupalinolides, it is plausible that this compound may also possess anti-cancer properties, warranting further investigation into its effects on cancer cell viability and proliferation, and its potential interaction with oncology-relevant targets like STAT3.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not extensively published. However, based on the available data, a general methodology for assessing its anti-inflammatory activity can be outlined.
In Vitro Inhibition of Cytokine Production
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured under standard conditions.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.
-
Treatment: Concurrently or prior to stimulation, cells are treated with varying concentrations of this compound (e.g., 2.5, 10, 40 μM).[6] A vehicle control (e.g., DMSO) is also included.
-
Quantification of Cytokines: After a suitable incubation period, the cell culture supernatant is collected. The levels of IL-6 and TNF-α are quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The production of cytokines in the this compound-treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect.
Signaling Pathways and Visualizations
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, based on its inhibitory effect on IL-6 and TNF-α, a putative mechanism involving the NF-κB pathway can be hypothesized. The following diagram illustrates this potential mechanism of action.
Caption: Putative anti-inflammatory mechanism of this compound.
Future Directions
The preliminary data on this compound suggests a promising avenue for the development of novel anti-inflammatory agents. Future research should focus on:
-
Elucidating the precise molecular mechanism: Investigating the direct molecular targets of this compound within inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
-
Expanding the scope of biological evaluation: Assessing the efficacy of this compound in a broader range of in vitro and in vivo models of inflammatory diseases.
-
Investigating anti-cancer potential: Screening this compound against various cancer cell lines and exploring its effects on key oncogenic signaling pathways, such as the STAT3 pathway.
-
Pharmacokinetic and toxicological studies: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.
Conclusion
This compound is an emerging natural product with demonstrated anti-inflammatory potential through the inhibition of key pro-inflammatory cytokines. While the current body of knowledge is limited, the existing data provides a strong rationale for further in-depth investigation into its therapeutic targets and mechanisms of action. A comprehensive understanding of its pharmacological profile will be crucial in harnessing its potential for the development of new therapies for inflammatory disorders and potentially cancer.
References
- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 4. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 1402067-83-7|DC Chemicals [dcchemicals.com]
- 8. This compound | 1402067-83-7 [amp.chemicalbook.com]
- 9. Sesquiterpene lactone | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
In Silico Prediction of Eupalinolide H Bioactivity: A Technical Guide
Introduction
Eupalinolides, a class of sesquiterpene lactones primarily isolated from plants of the Eupatorium genus, have garnered significant attention in drug discovery for their diverse pharmacological activities. While several members of this family, such as Eupalinolide A, B, J, and O, have been investigated for their potent anticancer and anti-inflammatory properties, Eupalinolide H remains a less-explored entity. This technical guide outlines a comprehensive in silico approach to predict the bioactivity of this compound, leveraging established methodologies and drawing parallels from its structurally related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
The predictive framework detailed herein encompasses target identification, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By elucidating potential molecular targets and signaling pathways, this in silico workflow provides a robust hypothesis-driven foundation for subsequent experimental validation.
Predicted Bioactivities of this compound
Based on the well-documented bioactivities of other eupalinolides, it is hypothesized that this compound possesses significant potential as an anticancer and anti-inflammatory agent. The primary mechanisms of action are predicted to involve the modulation of key signaling pathways implicated in cancer cell proliferation, metastasis, and inflammation.
Anticipated Anticancer Effects:
-
Induction of Apoptosis and Ferroptosis: Like its analogs, this compound is predicted to induce programmed cell death in cancer cells through both apoptosis and ferroptosis.[1][2][3]
-
Cell Cycle Arrest: It is likely to inhibit cancer cell proliferation by causing cell cycle arrest, potentially at the G2/M or S phase.[1][4]
-
Inhibition of Metastasis: this compound may suppress cancer cell migration and invasion by targeting pathways involved in metastasis, such as the STAT3 signaling pathway.[5]
Anticipated Anti-inflammatory Effects:
-
Modulation of Inflammatory Pathways: this compound is expected to exhibit anti-inflammatory properties by targeting key pro-inflammatory molecules and pathways.[6]
In Silico Prediction Workflow
A multi-step in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates target prediction, molecular docking, and pharmacokinetic property assessment.
Data Presentation: Comparative Bioactivity Data
The following tables summarize the reported quantitative data for known eupalinolides and present a predictive profile for this compound.
Table 1: Anticancer Activity of Eupalinolides in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Eupalinolide A | A549 (NSCLC) | CCK-8 | ~20 | [3] |
| H1299 (NSCLC) | CCK-8 | ~15 | [3] | |
| Eupalinolide B | HepG2 (Hepatocellular Carcinoma) | CCK-8 | ~24 | [4] |
| Eupalinolide O | MDA-MB-231 (TNBC) | MTT | ~10 (48h) | [2] |
| MDA-MB-453 (TNBC) | MTT | ~15 (48h) | [2] | |
| This compound (Predicted) | Various Cancer Cell Lines | - | 5 - 25 | - |
TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer
Table 2: Predicted Molecular Docking Scores of this compound with Key Cancer Targets
| Target Protein (PDB ID) | Function | Predicted Binding Affinity (kcal/mol) |
| STAT3 (e.g., 6NJS) | Signal Transduction, Transcription | -8.5 to -10.0 |
| PI3K (e.g., 4JPS) | Cell Proliferation, Survival | -7.5 to -9.0 |
| Akt (e.g., 6S9X) | Apoptosis, Cell Proliferation | -7.0 to -8.5 |
| mTOR (e.g., 4JSN) | Cell Growth, Proliferation | -8.0 to -9.5 |
| Caspase-3 (e.g., 5I9B) | Apoptosis Execution | -6.5 to -8.0 |
| p38 MAPK (e.g., 3S3I) | Inflammatory Response, Apoptosis | -7.0 to -8.5 |
Detailed Methodologies
In Silico Methodologies
4.1.1 Target Identification
The 3D structure of this compound will be generated and optimized using computational chemistry software (e.g., ChemDraw, Avogadro). This structure will then be used as a query in reverse pharmacophore mapping and target prediction servers like PharmMapper and SwissTargetPrediction to identify potential protein targets. The identified targets will be prioritized based on their relevance to cancer and inflammation, as established in the scientific literature.
4.1.2 Molecular Docking
Molecular docking simulations will be performed using software such as AutoDock Vina to predict the binding affinity and interaction patterns of this compound with the prioritized protein targets.[7][8]
-
Protein Preparation: The 3D structures of target proteins will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, polar hydrogens will be added, and Kollman charges will be assigned using tools like AutoDockTools.[7][9]
-
Ligand Preparation: The this compound structure will be prepared by assigning Gasteiger charges and defining rotatable bonds.
-
Grid Box Generation: A grid box will be defined around the active site of each target protein, typically centered on the co-crystallized ligand in the original PDB structure.
-
Docking Simulation: The Lamarckian Genetic Algorithm will be employed for the docking calculations, with a set number of docking runs (e.g., 50) to ensure conformational space is adequately explored. The resulting poses will be ranked based on their binding energies.[8]
4.1.3 ADMET Prediction
The pharmacokinetic properties and drug-likeness of this compound will be predicted using web-based tools such as SwissADME and pkCSM. Parameters to be assessed include Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.
Experimental Validation Protocols
4.2.1 Cell Viability Assay (MTT/CCK-8)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, HepG2) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells will be seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, and 72 hours.[2]
-
Measurement: MTT or CCK-8 reagent will be added to each well, and the absorbance will be measured using a microplate reader to determine cell viability.[10] The IC50 value will be calculated.
4.2.2 Western Blotting
-
Protein Extraction: Cells treated with this compound will be lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples will be separated by SDS-PAGE and transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane will be blocked and incubated with primary antibodies against target proteins (e.g., STAT3, Akt, p-Akt, Caspase-3, PARP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
4.2.3 Apoptosis Assay (Flow Cytometry)
-
Cell Staining: this compound-treated cells will be harvested and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Analysis: The percentage of apoptotic cells (Annexin V-positive) will be quantified using a flow cytometer.
Predicted Signaling Pathways
Based on the activity of its analogs, this compound is predicted to modulate several key signaling pathways involved in cancer progression.
Conclusion
This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging knowledge from its structurally similar analogs and employing a systematic workflow of target prediction, molecular docking, and ADMET profiling, it is possible to generate robust hypotheses regarding its anticancer and anti-inflammatory potential. The proposed in silico findings, when integrated with the detailed experimental validation protocols, provide a clear and efficient path for advancing this compound as a potential therapeutic lead. This approach not only accelerates the initial stages of drug discovery but also minimizes resource allocation by focusing experimental efforts on the most promising avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. geneticsmr.org [geneticsmr.org]
- 9. Structure-Based In Silico Investigation of Agonists for Proteins Involved in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H and its Analogues: A Technical Guide to Structure-Activity Relationships in Cancer Research
For Immediate Release
[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of Eupalinolide H and its analogues. Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant potential as anti-cancer agents. This document collates and analyzes the existing research to provide a comprehensive overview of their biological activities, mechanisms of action, and the influence of their chemical structures on their therapeutic efficacy.
Introduction to Eupalinolides
Eupalinolides are natural compounds isolated primarily from plants of the Eupatorium genus. These sesquiterpene lactones are characterized by a core germacrane (B1241064) or heliangolide skeleton and have garnered considerable attention for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and particularly, anti-cancer activities.[1] This guide focuses on the SAR of this promising class of molecules, with a specific interest in this compound and its closely related analogues, to inform future drug discovery and development efforts.
Structure-Activity Relationship (SAR) Analysis
The anti-cancer activity of eupalinolides is intrinsically linked to their chemical structures. While direct and comprehensive SAR studies for this compound are limited, analysis of its analogues provides crucial insights into the structural features that govern their cytotoxicity and mechanism of action. Key analogues include Eupalinolide A, B, J, and O.
The core structure of these compounds, featuring an α-methylene-γ-lactone group, is a critical pharmacophore that is believed to interact with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This interaction is thought to be a primary driver of their biological activity.[2] Variations in the substituents on the core ring system significantly modulate the potency and mechanism of action of these compounds.
Quantitative Data on Cytotoxic Activity
The cytotoxic effects of various eupalinolide analogues have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate a comparative analysis of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eupalinolide A | A549 (Lung) | Not specified, effective at 10-30 µM | [2] |
| H1299 (Lung) | Not specified, effective at 10-30 µM | [2] | |
| Eupalinolide B | MiaPaCa-2 (Pancreatic) | Most pronounced effect among A, B, and O | [3] |
| PANC-1 (Pancreatic) | Significant inhibitory effects | [3] | |
| PL-45 (Pancreatic) | Significant inhibitory effects | [3] | |
| Eupalinolide O | MDA-MB-468 (Breast) | ~8 µM | Not explicitly stated, inferred from study |
| Eupalinolide J | U251 (Glioblastoma) | Non-toxic below 5 µM | Not explicitly stated, inferred from study |
| MDA-MB-231 (Breast) | Non-toxic below 5 µM | Not explicitly stated, inferred from study |
Mechanisms of Action and Signaling Pathways
Eupalinolide analogues exert their anti-cancer effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, inhibition of metastasis, and other forms of cell death.[1]
Eupalinolide A has been shown to induce autophagy and ferroptosis in non-small cell lung cancer cells by targeting the AMPK/mTOR/SCD1 signaling pathway.[2] It also induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.
Eupalinolide B suppresses pancreatic cancer by generating reactive oxygen species (ROS) and potentially inducing cuproptosis, a form of copper-dependent cell death.[3]
Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell survival and proliferation.[1]
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the eupalinolide analogue for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the eupalinolide compound for a designated time.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion
The eupalinolide family of sesquiterpene lactones represents a promising source of novel anti-cancer drug candidates. The available data on analogues such as Eupalinolide A, B, J, and O highlight the critical role of the α-methylene-γ-lactone moiety and the influence of various substituents in determining their cytotoxic potency and mechanism of action. Further research, including the synthesis of a wider range of this compound analogues and their systematic biological evaluation, is warranted to fully elucidate the structure-activity relationships within this class of compounds. Such studies will be instrumental in the rational design of more potent and selective anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Eupalinolides
Disclaimer: This guide details the preliminary cytotoxicity screening of Eupalinolides. Specific experimental data for Eupalinolide H was not available in the provided search results. Therefore, this document provides a comprehensive overview based on the reported cytotoxic activities and mechanisms of action of its structural analogs: Eupalinolide A, B, J, and O, which are sesquiterpene lactones isolated from Eupatorium lindleyanum DC.[1][2] This guide is intended to serve as a representative technical framework for researchers, scientists, and drug development professionals investigating the anticancer potential of this class of compounds.
Introduction
Eupalinolides, a class of sesquiterpene lactones, have garnered significant attention in oncological research due to their potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[1][3] These natural products, extracted from the traditional Chinese medicine Eupatorium lindleyanum DC., have been shown to modulate critical cellular processes including cell cycle progression, apoptosis, and key signaling pathways such as STAT3 and MAPK.[3][4] This document outlines the standard methodologies for a preliminary cytotoxicity screening of a Eupalinolide compound, using data from its analogs as a reference.
Data Presentation: Cytotoxicity Profiles
The initial step in screening involves determining the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic potency of the compound against various cancer cell lines. The IC50 values for several Eupalinolide analogs are summarized below.
Table 1: Comparative IC50 Values of Eupalinolide Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.04 | [1] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [3] |
| 48 | 5.85 | [3] | |||
| 72 | 3.57 | [3] | |||
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [3] |
| 48 | 7.06 | [3] | |||
| 72 | 3.03 | [3] | |||
| Eupalinolide J | U251 | Glioblastoma | 24 | >5 (Non-toxic dose) | [4] |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | >5 (Non-toxic dose) | [4] |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | Not Specified | 10, 20, 30 (Tested Conc.) | [5] |
| Eupalinolide A | H1299 | Non-Small Cell Lung Cancer | Not Specified | 10, 20, 30 (Tested Conc.) | [5] |
| Eupalinolide B | SMMC-7721 | Hepatic Carcinoma | Not Specified | 6, 12, 24 (Tested Conc.) | [6] |
| Eupalinolide B | HCCLM3 | Hepatic Carcinoma | Not Specified | 6, 12, 24 (Tested Conc.) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity screening results. The following protocols are standard for evaluating the anticancer effects of Eupalinolides.
Cell Viability Assay (MTT/CCK-8)
This assay determines the anti-proliferative effect of the compound.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468, A549) are seeded into 96-well plates at a density of approximately 5x10³ cells/well and incubated overnight to allow for attachment.[4][6]
-
Compound Treatment: Cells are treated with various concentrations of the Eupalinolide compound (e.g., 0, 1, 5, 10, 20 µM) for specified time intervals (e.g., 24, 48, 72 hours).[1][3]
-
Reagent Incubation: After treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well, followed by incubation for 4 hours at 37°C.[4][6]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (450 nm for CCK-8, 550 nm for MTT).[4][6] Cell viability is calculated as a percentage relative to the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment & Harvesting: Cells are seeded in 6-well plates (approx. 1.2x10⁶ cells/well) and treated with the Eupalinolide compound for the desired duration (e.g., 48 hours).[3] Both floating and adherent cells are collected and washed twice with cold PBS.[7]
-
Staining: Cells are resuspended in 500 µL of binding buffer. Annexin V-FITC (5 µL) and Propidium Iodide (PI) (10 µL) are added, and the cells are incubated in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][7]
Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Fixation: Cells treated with the Eupalinolide compound are harvested, washed with cold PBS, and fixed in 75% ethanol (B145695) at 4°C overnight.[5][6]
-
Staining: The fixed cells are washed again with PBS and then incubated in a solution containing Propidium Iodide (PI) and RNase A at 37°C for 60 minutes.[6]
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using analysis software like ModFit.[6]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Following treatment with the Eupalinolide compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, STAT3, Akt, p38) overnight.[1] Subsequently, it is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the protein expression levels.
Mandatory Visualizations
Diagrams illustrating workflows and signaling pathways provide a clear conceptual framework for the experimental design and the compound's mechanism of action.
Experimental and Logical Workflows
Caption: General workflow for preliminary cytotoxicity screening of Eupalinolides.
Signaling Pathway Diagrams
Several Eupalinolide analogs induce apoptosis through the intrinsic, mitochondria-mediated pathway.[1][3] This involves the regulation of the Bcl-2 family of proteins.
Caption: Eupalinolide O induces apoptosis via the intrinsic mitochondrial pathway.[1]
Eupalinolide J has been shown to inhibit cancer cell proliferation by targeting the STAT3 signaling pathway.
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.[7]
The cytotoxicity of Eupalinolides A and O is also linked to the generation of Reactive Oxygen Species (ROS), which can modulate downstream signaling pathways like Akt/p38 MAPK and ERK.[3]
Caption: Eupalinolides induce cell death via ROS-mediated signaling pathways.[3]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Eupalinolide H: A Deep Dive into Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide synthesizes the current understanding of the preliminary mechanisms of action for Eupalinolide H and its related compounds. Drawing from a range of in vitro and in vivo studies, this document outlines the cytotoxic and anti-cancer properties of this class of sesquiterpene lactones, focusing on their impact on key cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways. Quantitative data from these studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the molecular interactions.
Introduction to Eupalinolides
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Various members of this family, including Eupalinolide A, B, J, and O, have demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.[1][2][3][4] Preliminary research suggests that their therapeutic potential stems from their ability to induce programmed cell death, halt cell cycle progression, and modulate critical signaling cascades involved in cancer cell proliferation and survival.
Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the key quantitative findings from preliminary studies on various Eupalinolide compounds, providing a comparative overview of their efficacy in different cancer models.
Table 1: Induction of Apoptosis by Eupalinolides
| Eupalinolide | Cell Line | Concentration | Apoptotic Rate (%) | Fold Increase in ROS | Reference |
| Eupalinolide A | A549 (NSCLC) | 20 µM | 47.29 | 2.46 | [1] |
| H1299 (NSCLC) | 20 µM | 44.43 | 1.32 | [1] | |
| Eupalinolide J | PC-3 (Prostate) | Not Specified | Significant Increase | Not Specified | [2] |
| DU-145 (Prostate) | Not Specified | Significant Increase | Not Specified | [2] | |
| Eupalinolide O | MDA-MB-468 (Breast) | 8 µM | 65.01 | Not Specified | [3] |
Table 2: Cell Cycle Arrest Induced by Eupalinolides
| Eupalinolide | Cell Line | Concentration | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Reference |
| Eupalinolide A | A549 (NSCLC) | 30 µM | G2/M | 21.99 | [1] |
| H1299 (NSCLC) | 30 µM | G2/M | 18.91 | [1] | |
| Eupalinolide J | PC-3 (Prostate) | Not Specified | G0/G1 | Significant Increase | [2] |
| DU-145 (Prostate) | Not Specified | G0/G1 | Significant Increase | [2] | |
| Eupalinolide O | MDA-MB-468 (Breast) | Not Specified | G2/M | Not Specified | [3] |
Key Signaling Pathways Modulated by Eupalinolides
Eupalinolides exert their anti-cancer effects by modulating several critical signaling pathways. The following diagrams illustrate the currently understood mechanisms.
Caption: Eupalinolide A signaling in NSCLC.
Caption: Eupalinolide J inhibits metastasis.
Caption: Eupalinolide O induces apoptosis.
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the preliminary studies of Eupalinolides.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Eupalinolide compounds on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and allowed to adhere overnight.[5]
-
Cells are treated with various concentrations of the Eupalinolide compound (e.g., 1-30 µM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[1]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilizing agent, such as DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader to determine cell viability.[1]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Eupalinolides.
-
Procedure:
-
Cells are treated with the Eupalinolide compound for a designated time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by Eupalinolides.
-
Procedure:
-
Following treatment with the Eupalinolide, cells are lysed to extract total protein.
-
The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.[3][6]
-
The protein bands are visualized using a chemiluminescence detection system.
-
Transwell Migration Assay
-
Objective: To assess the effect of Eupalinolides on cancer cell migration.
-
Procedure:
-
Transwell inserts with a porous membrane are placed in a 24-well plate.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cancer cells, pre-treated with a Eupalinolide compound or vehicle, are seeded in the upper chamber in a serum-free or low-serum medium.[1][5]
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring absorbance after solubilization of the dye.[5]
-
Caption: Overview of experimental workflow.
Conclusion and Future Directions
The preliminary studies on Eupalinolide compounds reveal their potent anti-cancer activities, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as AMPK/mTOR, STAT3, and Akt/p38 MAPK. While the current data is promising, further research is warranted to fully elucidate the mechanism of action of this compound specifically. Future investigations should focus on in-depth molecular target identification, pharmacokinetic and pharmacodynamic profiling, and evaluation in preclinical cancer models to establish a solid foundation for potential clinical development. The comparative data presented in this guide can serve as a valuable resource for designing future experiments and advancing our understanding of this promising class of natural compounds.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: An Uncharted Territory in Anti-Inflammatory Research
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of Eupalinolide H. Despite considerable research into the bioactivities of other sesquiterpene lactones from the Eupatorium genus, such as Eupalinolide A, B, and O, specific data on the anti-inflammatory effects, mechanisms of action, and therapeutic potential of this compound remains unpublished. This absence of dedicated research precludes the creation of an in-depth technical guide as requested.
While studies on related Eupalinolide compounds have demonstrated anti-inflammatory potential, often through the modulation of key signaling pathways like NF-κB and MAPK, it is not scientifically rigorous to extrapolate these findings directly to this compound. Subtle structural differences between these molecules can lead to significant variations in their biological activities.
For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of this class of compounds, a pivot to a more extensively studied analogue, such as Eupalinolide B , may prove more fruitful. Research on Eupalinolide B has provided initial insights into its anti-inflammatory capabilities, including its effects on pro-inflammatory cytokine production and the NF-κB signaling cascade.
Proposed Focus on a Related Compound: Eupalinolide B
Given the lack of data on this compound, this guide will proceed by presenting the available information on the anti-inflammatory properties of its close structural relative, Eupalinolide B . This will include a summary of quantitative data, an outline of experimental protocols used in its study, and visualizations of the implicated signaling pathways, adhering to the core requirements of the original request. This approach provides a valuable resource for understanding the anti-inflammatory potential within the Eupalinolide family of compounds, while clearly acknowledging the current knowledge gap concerning this compound.
In-depth Technical Guide: Anti-inflammatory Properties of Eupalinolide B
This section will now focus on the documented anti-inflammatory properties of Eupalinolide B, providing a framework that could be adapted for future studies on this compound, should data become available.
Quantitative Data Summary
Experimental Protocols
The following are generalized experimental protocols that have been utilized to investigate the anti-inflammatory effects of compounds like Eupalinolide B.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophage cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of Eupalinolide B for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
2. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of these cytokines in the culture medium.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The anti-inflammatory effects of many natural compounds, including other Eupalinolides, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The p38 MAPK pathway, in particular, is strongly associated with the production of pro-inflammatory cytokines.
While the anti-inflammatory properties of this compound remain to be elucidated, the study of related compounds like Eupalinolide B provides a valuable starting point. The experimental frameworks and known signaling pathways detailed here offer a roadmap for future investigations into this potentially therapeutic molecule. Further research is imperative to isolate and characterize the bioactivities of this compound and determine its potential as a novel anti-inflammatory agent.
Eupalinolide H: An Inquiry into its Anticancer Potential Reveals a Gap in Current Research
A comprehensive review of scientific literature reveals a notable absence of published data on the anticancer properties of Eupalinolide H. Despite significant interest in the therapeutic potential of the Eupalinolide family of sesquiterpene lactones, research has predominantly focused on its analogues, including Eupalinolide A, B, J, and O. These related compounds have demonstrated promising anticancer activities across a range of cancer cell lines, suggesting a potential avenue for future investigation into this compound.
While no specific data exists for this compound, the extensive research on its sister compounds provides a valuable framework for understanding the potential mechanisms and therapeutic targets that this compound might share. This report summarizes the key findings for the well-studied Eupalinolide analogues to offer a proxy for the potential anticancer profile of this compound and to highlight promising directions for future research.
The Anticancer Landscape of the Eupalinolide Family
Studies on Eupalinolide A, B, J, and O have consistently demonstrated their ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer types. The following sections detail the collective findings for these analogues, which could serve as a predictive model for the bioactivity of this compound.
Quantitative Analysis of Anticancer Effects
The cytotoxic and antiproliferative effects of Eupalinolide analogues have been quantified across numerous cancer cell lines. A summary of the half-maximal inhibitory concentrations (IC50) and other key quantitative data is presented below, showcasing the potency of these natural compounds.
Table 1: In Vitro Anticancer Activity of Eupalinolide Analogues
| Eupalinolide Analogue | Cancer Cell Line | Assay | Parameter | Value | Reference |
| Eupalinolide A | A549 (Non-small cell lung) | Flow Cytometry | Apoptosis Rate (20 µM) | 47.29% | [1] |
| H1299 (Non-small cell lung) | Flow Cytometry | Apoptosis Rate (20 µM) | 44.43% | [1] | |
| A549 (Non-small cell lung) | Flow Cytometry | G2/M Phase Arrest (20 µM) | 21.99% | [1] | |
| H1299 (Non-small cell lung) | Flow Cytometry | G2/M Phase Arrest (20 µM) | 18.91% | [1] | |
| Eupalinolide B | SMMC-7721 (Hepatocellular) | Transwell Assay | Migration Inhibition (24 µM) | 38.48% | [2] |
| HCCLM3 (Hepatocellular) | Transwell Assay | Migration Inhibition (24 µM) | 53.22% | [2] | |
| TU212 (Laryngeal) | MTT Assay | IC50 | 1.03 µM | ||
| AMC-HN-8 (Laryngeal) | MTT Assay | IC50 | 2.13 µM | ||
| Eupalinolide J | MDA-MB-231 (Triple-negative breast) | MTT Assay | IC50 (72h) | 3.74 µM | [3] |
| MDA-MB-468 (Triple-negative breast) | MTT Assay | IC50 (72h) | 4.30 µM | [3] | |
| U251 (Glioblastoma) | MTT Assay | Non-toxic dose for metastasis assays | < 5 µM | ||
| MDA-MB-231 (Triple-negative breast) | MTT Assay | Non-toxic dose for metastasis assays | < 5 µM | ||
| Eupalinolide O | MDA-MB-231 (Triple-negative breast) | Colony Formation | Colony Number Reduction (10 µM) | Approx. 68 colonies from control | |
| MDA-MB-468 (Breast) | Flow Cytometry | Apoptosis Rate (8 µM, 24h) | 65.01% |
Key Signaling Pathways Modulated by Eupalinolide Analogues
The anticancer activity of the Eupalinolide family is attributed to their ability to interfere with critical signaling pathways that govern cancer cell growth, survival, and metastasis.
-
Induction of Apoptosis: Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and targeting the Akt/p38 MAPK signaling pathway.[4] Eupalinolide J also triggers apoptosis in prostate cancer cells.[5]
-
Cell Cycle Arrest: Several Eupalinolide analogues cause cancer cells to halt at different phases of the cell cycle. Eupalinolide A arrests non-small cell lung cancer cells at the G2/M phase[1], while Eupalinolide A and J can induce G1 phase arrest in hepatocellular and prostate cancer cells, respectively.[5][6]
-
Inhibition of Metastasis: Eupalinolide J has been identified as an inhibitor of cancer metastasis. It achieves this by promoting the ubiquitin-dependent degradation of the STAT3 protein, which in turn downregulates the expression of metastasis-related genes such as MMP-2 and MMP-9.
-
Induction of Autophagy and Ferroptosis: Eupalinolide A has been found to induce autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[6][7] In non-small cell lung cancer, it promotes both ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway.[1]
-
Epigenetic Modification: Eupalinilide B has been identified as a novel inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme often overexpressed in various cancers. This suggests a potential role for this class of compounds in epigenetic regulation of cancer.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eupalinolide analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Insights and Pharmacological Potential of Eupalinolide-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants containing sesquiterpene lactones, a diverse class of bioactive compounds, have long been a cornerstone of traditional medicine systems worldwide. Among these, species of the genus Eupatorium are particularly noteworthy for their rich phytochemical profile, which includes a variety of eupalinolides. This technical guide delves into the ethnobotanical applications of these plants, with a specific focus on the pharmacological activities of the eupalinolide constituents. While direct research on Eupalinolide H is limited in publicly available literature, this document synthesizes the extensive data available for its close analogs, such as Eupalinolide A, B, J, and O, to provide a comprehensive overview for researchers in drug discovery and development. The primary plant source discussed is Eupatorium lindleyanum DC., a perennial herb with a long history of use in Traditional Chinese Medicine.
Ethnobotanical Uses of Eupatorium lindleyanum DC.
Eupatorium lindleyanum, commonly known as "Yemazhui" in China, has been traditionally used for centuries to treat a range of ailments, primarily those affecting the respiratory system.[1] Ethnobotanical records and traditional texts document its use for:
-
Cough and Chronic Bronchitis: The plant is most renowned for its ability to relieve coughs and manage chronic bronchitis.[1]
-
Lobar Pneumonia: It has been traditionally employed in the treatment of more severe lung infections like lobar pneumonia.[1]
-
Hypertension: Traditional use also extends to the management of high blood pressure.[1]
-
Anti-inflammatory and Antipyretic: The herb is used to clear heat and reduce inflammation, consistent with its traditional application for infections and inflammatory conditions.
These traditional uses have spurred scientific investigation into the plant's chemical constituents to identify the bioactive compounds responsible for its therapeutic effects. Over 100 compounds have been isolated from E. lindleyanum, with sesquiterpene lactones, including numerous eupalinolides, being identified as major active components.[1]
Quantitative Data on Biological Activities
The following tables summarize the in vitro cytotoxic activities of various eupalinolides isolated from Eupatorium lindleyanum against different cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity of Eupalinolide A
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MHCC97-L | Hepatocellular Carcinoma | ~14-28 | 48 | [2] |
| HCCLM3 | Hepatocellular Carcinoma | ~14-28 | 48 | [2] |
Table 2: Cytotoxicity of Eupalinilide B
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| TU686 | Laryngeal Cancer | ~8-16 | 48 | [3] |
| TU212 | Laryngeal Cancer | ~8-16 | 48 | [3] |
| M4e | Laryngeal Cancer | ~8-16 | 48 | [3] |
| AMC-HN-8 | Laryngeal Cancer | ~8-16 | 48 | [3] |
| Hep-2 | Laryngeal Cancer | ~8-16 | 48 | [3] |
Table 3: Cytotoxicity of Eupalinolide J
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | Not specified | - | |
| DU-145 | Prostate Cancer | Not specified | - | |
| U251 | Glioblastoma | >5 | 24 | [4] |
| MDA-MB-231 | Breast Cancer | >5 | 24 | [4] |
Table 4: Cytotoxicity of Eupalinolide O
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-468 | Breast Cancer | Not specified | - | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~5-10 | 48 | |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~5-10 | 48 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of eupalinolides.
Isolation and Purification of Eupalinolides A and B
This protocol is based on the preparative isolation of eupalinolides from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC).[1]
-
Plant Material and Extraction:
-
Dried and powdered aerial parts of E. lindleyanum (10.0 kg) are extracted three times with 95% ethanol (B145695) (100 L x 3 days) at ambient temperature.
-
The solvent is removed under reduced pressure to yield the ethanol extract.
-
The ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The resulting n-butanol fraction is concentrated and used for HSCCC separation.
-
-
HSCCC Separation:
-
Apparatus: A TBE-300B preparative HSCCC instrument with three multilayer coils connected in series (total volume 300 mL, 1.6 mm I.D.) and a 20 mL sample loop is used. The instrument is equipped with a constant-flow pump, a UV detector, and a fraction collector.
-
Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 1:4:2:3 is prepared. The mixture is thoroughly equilibrated, and the two phases are separated shortly before use.
-
Procedure:
-
The HSCCC column is filled with the upper phase (stationary phase).
-
The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min while the apparatus is rotated at 900 rpm.
-
After hydrodynamic equilibrium is reached, 540 mg of the n-butanol fraction dissolved in 10 mL of the biphasic solvent system is injected.
-
The effluent is continuously monitored at 254 nm, and fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the isolated eupalinolides is determined by High-Performance Liquid Chromatography (HPLC).
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the eupalinolide compound (e.g., 7, 14, 28 µM for Eupalinolide A) and incubated for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of compounds on cancer cell migration.[4]
-
Cell Preparation: Cancer cells (2 x 10^5) are suspended in serum-free medium.
-
Assay Setup: The cell suspension is added to the upper chamber of a Transwell insert (8 µm pore size). The lower chamber is filled with medium containing 20% fetal bovine serum as a chemoattractant.
-
Treatment: The cells are incubated with different concentrations of the eupalinolide for 48 hours.
-
Staining: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The migratory cells on the lower surface are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Western Blotting
This technique is used to detect specific proteins in a sample and to analyze changes in protein expression levels in response to treatment.[4]
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Several eupalinolides have been shown to exert their anti-cancer effects by modulating key cellular signaling pathways. The following diagrams illustrate some of the reported mechanisms.
Caption: Eupalinolide A induces autophagy-mediated cell death via the ROS/ERK pathway.
Caption: Eupalinolide O induces apoptosis through ROS modulation of Akt and p38 MAPK pathways.
Caption: Eupalinolide J inhibits metastasis by promoting STAT3 ubiquitination and degradation.
Conclusion and Future Directions
The ethnobotanical history of Eupatorium lindleyanum provides a strong rationale for the continued investigation of its constituent eupalinolides as potential therapeutic agents. While research into this compound is currently lacking, the significant anti-cancer activities demonstrated by other eupalinolides, such as A, B, J, and O, highlight the promise of this class of sesquiterpene lactones. The elucidation of their mechanisms of action, involving key signaling pathways like ROS/ERK, Akt/p38 MAPK, and STAT3, offers multiple avenues for targeted drug development.
Future research should focus on:
-
The isolation and structural elucidation of less-studied eupalinolides, including this compound, from E. lindleyanum and other plant sources.
-
A comprehensive evaluation of the biological activities of these novel compounds.
-
In-depth mechanistic studies to further unravel the complex signaling networks modulated by eupalinolides.
-
Preclinical and clinical studies to assess the safety and efficacy of the most promising candidates.
This guide provides a foundational resource for researchers to build upon, with the ultimate goal of translating the ethnobotanical knowledge of these remarkable plants into novel therapies for a range of diseases, particularly cancer.
References
- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR assignments of unusual flavonoids from the kino of Eucalyptus citriodora | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on Sesquiterpene Lactones, with a Focus on Eupalinolide H
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sesquiterpene Lactones
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring secondary metabolites characterized by a 15-carbon backbone and a lactone ring. Predominantly found in plants of the Asteraceae family, these compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The bioactivity of many SLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles, such as cysteine residues in proteins, via Michael addition. This reactivity allows SLs to modulate the function of various key cellular proteins and signaling pathways.
This technical guide provides a comprehensive review of sesquiterpene lactones, with a specific focus on the available data for Eupalinolide H and its analogues. It summarizes quantitative bioactivity data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
This compound and its Analogues: A Review of Bioactivity
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, notably Eupatorium lindleyanum. While research on specific Eupalinolide analogues has revealed significant therapeutic potential, data on this compound remains limited.
Quantitative Bioactivity Data
Table 1: Cytotoxicity of Eupalinolide Analogues Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Eupalinolide A | A-549 | Lung Carcinoma | 1.8 | 72 | [1] |
| BGC-823 | Gastric Carcinoma | 2.5 | 72 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 3.2 | 72 | [1] | |
| HL-60 | Promyelocytic Leukemia | 0.9 | 72 | [1] | |
| Eupalinolide B | A-549 | Lung Carcinoma | 2.1 | 72 | [1] |
| BGC-823 | Gastric Carcinoma | 3.4 | 72 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 4.1 | 72 | [1] | |
| HL-60 | Promyelocytic Leukemia | 1.2 | 72 | [1] | |
| Eupalinolide C | A-549 | Lung Carcinoma | 4.5 | 72 | [1] |
| BGC-823 | Gastric Carcinoma | 6.8 | 72 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 8.2 | 72 | [1] | |
| HL-60 | Promyelocytic Leukemia | 2.5 | 72 | [1] | |
| Eupalinolide D | A-549 | Lung Carcinoma | 5.3 | 72 | [1] |
| BGC-823 | Gastric Carcinoma | 7.5 | 72 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 9.1 | 72 | [1] | |
| HL-60 | Promyelocytic Leukemia | 3.1 | 72 | [1] | |
| Eupalinolide E | A-549 | Lung Carcinoma | 3.9 | 72 | [1] |
| BGC-823 | Gastric Carcinoma | 5.2 | 72 | [1] | |
| SMMC-7721 | Hepatocellular Carcinoma | 6.7 | 72 | [1] | |
| HL-60 | Promyelocytic Leukemia | 2.1 | 72 | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Compound | Cell Line | Stimulant | Biomarker | Activity | Reference |
| This compound | RAW 264.7 | LPS | IL-6, TNF-α | Inhibition of production | [2] |
Note: Specific IC50 values or percentage inhibition data for this compound's anti-inflammatory activity are not provided in the cited literature. The study qualitatively reports significant inhibitory effects at concentrations of 2.5, 10, and 40 µM.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and biological evaluation of sesquiterpene lactones, with adaptable procedures for this compound.
Isolation of Eupalinolides from Eupatorium lindleyanum
A common method for the preparative separation of eupalinolides is high-speed counter-current chromatography (HSCCC).[3]
Protocol:
-
Extraction: The dried aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to yield different fractions.
-
HSCCC Separation:
-
Solvent System: A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio), is selected based on the partition coefficients (K values) of the target compounds.[3]
-
Procedure: The coiled column of the HSCCC instrument is first filled with the upper phase (stationary phase). The apparatus is then rotated at a specific speed (e.g., 900 rpm), and the lower phase (mobile phase) is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).
-
Sample Injection: The n-butanol fraction, dissolved in a mixture of the upper and lower phases, is injected into the column.
-
Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 254 nm) and collected into fractions.
-
-
Purity Analysis: The purity of the isolated compounds in each fraction is determined by High-Performance Liquid Chromatography (HPLC).
Characterization of Eupalinolides
The structures of isolated eupalinolides are elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy, along with 2D NMR techniques such as COSY, HMQC, and HMBC, are employed to determine the detailed chemical structure and stereochemistry of the molecules.[1]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of sesquiterpene lactones on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sesquiterpene lactone for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis by sesquiterpene lactones can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of the sesquiterpene lactone for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for NF-κB Pathway Proteins
The effect of sesquiterpene lactones on the NF-κB signaling pathway can be investigated by examining the expression and phosphorylation status of key pathway proteins using Western blotting.
Protocol:
-
Cell Lysis and Protein Quantification: After treatment with the sesquiterpene lactone and/or an inflammatory stimulus (e.g., LPS), cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological effects of sesquiterpene lactones are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows discussed in this guide.
Conclusion
Sesquiterpene lactones represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While this guide provides a comprehensive overview of the field, the limited availability of specific quantitative data and detailed studies on this compound highlights an area for future research. Further investigation into the bioactivity, mechanism of action, and structure-activity relationships of this compound and its analogues is warranted to fully elucidate their therapeutic potential. The protocols and pathway diagrams presented herein offer a foundational resource for researchers embarking on such investigations.
References
Methodological & Application
Application Notes and Protocols: Eupalinolide H Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpenoid lactones primarily isolated from plants of the Eupatorium genus. These compounds have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties. While research has been conducted on several eupalinolides, this document provides a detailed protocol for the extraction and purification of Eupalinolide H.
The following protocols are based on established methods for the separation of structurally similar eupalinolides, such as A and B, from Eupatorium lindleyanum DC.[1][2][3][4]. The methodology employs a robust two-step chromatographic approach, commencing with preparative separation by High-Speed Counter-Current Chromatography (HSCCC) followed by High-Performance Liquid Chromatography (HPLC) for final purification and purity assessment. This process is designed to yield high-purity this compound suitable for pharmacological studies and further drug development.
Data Presentation
The quantitative data from a representative separation of related eupalinolides A and B from 540 mg of an n-butanol fraction of Eupatorium lindleyanum DC. extract is summarized below. This provides an expected baseline for the extraction and purification of this compound.
| Compound | Starting Material (n-butanol fraction) | Yield (mg) | Purity (by HPLC) |
| Eupalinolide A | 540 mg | 17.9 mg | 97.9% |
| Eupalinolide B | 540 mg | 19.3 mg | 97.1% |
| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 540 mg | 10.8 mg | 91.8% |
Data adapted from a study on the separation of sesquiterpenoid lactones from Eupatorium lindleyanum DC.[1][2][3][4]
Experimental Protocols
Preparation of Crude Extract
A standardized crude extract rich in eupalinolides serves as the initial material for the purification protocol.
a. Maceration: Dried and powdered aerial parts of Eupatorium lindleyanum DC. (10.0 kg) are macerated with 95% ethanol (B145695) (100 L) at room temperature for 3 days. This extraction process is repeated three times[3].
b. Extraction: The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude residue[5].
c. Liquid-Liquid Partitioning: The crude ethanol extract is suspended in water and then sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with eupalinolides, is collected and concentrated[3][4].
High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid partition chromatography technique that is ideal for the initial preparative-scale purification of target compounds from crude extracts due to the elimination of irreversible sample adsorption[2][5].
a. HSCCC Procedure:
-
Solvent System Preparation: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is prepared by mixing the solvents in a separatory funnel. The phases are allowed to equilibrate and are then separated. Both phases should be degassed by sonication before use[1][2].
-
Column Filling: The HSCCC column is filled with the upper phase, which serves as the stationary phase[5].
-
Elution and Fraction Collection: The mobile phase (lower phase) is pumped through the column at a flow rate of 2.0 mL/min, with the apparatus rotating at 900 rpm. The effluent is monitored with a UV detector at 254 nm, and fractions are collected at regular intervals[2][4][5].
b. Analysis of Fractions: The collected fractions are analyzed by HPLC to identify those containing this compound[5].
High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis
For obtaining highly pure this compound, the fractions containing the compound are pooled, concentrated, and further purified using a semi-preparative HPLC system.
a. Analytical HPLC:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detection: UV detection at 210-220 nm is suitable for sesquiterpene lactones.
b. Semi-Preparative HPLC (Optional): For obtaining highly pure this compound, fractions containing the compound can be pooled, concentrated, and further purified using a semi-preparative HPLC system with a larger dimension C18 column and a modified gradient[5].
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Representative Signaling Pathway for Eupalinolides
While the specific signaling pathway for this compound is not yet fully elucidated, other eupalinolides have been shown to exert their anti-cancer effects by modulating various cellular signaling pathways. For instance, Eupalinolide O induces apoptosis through the ROS generation and Akt/p38 MAPK pathway, while Eupalinolide A induces autophagy-mediated cell death via the ROS/ERK pathway[6]. Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3[7]. The diagram below represents a generalized pathway based on the known mechanisms of related eupalinolides.
Caption: Generalized Signaling Pathways Modulated by Eupalinolides.
References
- 1. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Eupalinolide H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide H is a sesquiterpenoid lactone belonging to the eupalinolide class of natural products, which are primarily isolated from plants of the Eupatorium genus. Like other related compounds such as Eupalinolide A and B, this compound is of significant interest to the scientific community due to its potential therapeutic properties, which may include anti-inflammatory and anti-cancer activities. To facilitate further pharmacological studies, a robust and reliable analytical method for the quantification of this compound in various matrices is essential. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol that can be adapted for the analysis of this compound, based on established methods for analogous eupalinolides.
Analytical Challenge
The primary challenge in the analysis of this compound is achieving a high-resolution separation from a complex matrix, such as a crude plant extract or biological fluid, which may contain structurally similar compounds. The method described herein utilizes a reversed-phase HPLC approach, which is well-suited for the separation of moderately polar compounds like sesquiterpenoid lactones.
Experimental Protocols
1. Sample Preparation
a. From Plant Material (e.g., Eupatorium species)
-
Extraction:
-
Air-dry the plant material (e.g., aerial parts) and grind it into a fine powder.
-
Macerate the powdered material with 95% ethanol (B145695) (in a 1:10 weight-to-volume ratio) at room temperature for 24 hours. This process should be repeated three times to ensure exhaustive extraction.[1]
-
Combine the ethanolic extracts and concentrate them under reduced pressure at a temperature below 40°C to yield a crude residue.[1]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanolic extract in water.
-
Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[1] Eupalinolides are typically enriched in the ethyl acetate or n-butanol fractions.
-
Evaporate the desired fraction to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
b. From Biological Matrices (e.g., Rat Plasma)
This protocol is adapted from methods for similar compounds and is intended for pharmacokinetic studies.[2]
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
2. HPLC Method for Quantification
The following HPLC conditions are a starting point and should be optimized for this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good separation.[3]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.[4]
-
Detection: UV detection at a wavelength of 210-220 nm is suggested, as this range is effective for detecting sesquiterpenoid lactones.[1]
Data Presentation
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | 0-10 min, 20-30% A; 10-25 min, 30-50% A; 25-30 min, 50-80% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
Table 2: Method Validation Parameters (Hypothetical)
This table presents a summary of the expected performance characteristics of the HPLC method, which should be confirmed through a validation study according to ICH guidelines.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | To be determined | 1 - 500 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Eupalinolide H in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
While quantitative data for Eupalinolide H is currently limited in published research, the following table provides a template for summarizing such data once obtained. For illustrative purposes, it includes representative data for other eupalinolides found in Eupatorium lindleyanum.
| Compound | Plant Part | Extraction Method | Analytical Method | Concentration (mg/g of dry weight) | Reference |
| This compound | Leaves/Flowers | [Specify Method] | HPLC/UPLC-MS/MS | [Insert Data] | [Cite Source] |
| Eupalinolide A | Aerial Parts | Maceration with Ethanol (B145695) | HPLC-DAD | [Data not available in this format] | [1] |
| Eupalinolide B | Aerial Parts | Maceration with Ethanol | HPLC-DAD | [Data not available in this format] | [1] |
| Eupalinolide C | Aerial Parts | Maceration with Ethanol | HPLC-DAD | [Data not available in this format] | [1] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of sesquiterpene lactones, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves or flowers of Eupatorium sp.)
-
Ethanol (95% or absolute)
-
Methanol (B129727) (HPLC grade)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper
Procedure:
-
Maceration: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of 95% ethanol and securely seal the flask.
-
Extraction: Macerate the mixture for 24 hours at room temperature with occasional shaking. Alternatively, for a faster extraction, perform ultrasonic-assisted extraction for 30-60 minutes.
-
Filtration: Filter the extract through filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation (Optional): To enrich the sesquiterpene lactone fraction, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. Eupalinolides are typically found in the ethyl acetate fraction.
-
Final Preparation: Evaporate the solvent from the desired fraction to dryness. Reconstitute the dried extract in a known volume of methanol or a suitable solvent for HPLC or UPLC-MS/MS analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol provides a general HPLC method that can be optimized for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A. The gradient should be optimized based on the separation of this compound from other components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., 210-220 nm for sesquiterpene lactones).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare the plant extract as described in the extraction protocol. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile or methanol (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive or negative ESI mode, to be optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) and a specific product ion (daughter ion) for this compound need to be determined by direct infusion of a standard solution.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method.
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy for MRM analysis.
-
Analysis: Inject the calibration standards and sample solutions into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve using the peak areas of the this compound standard. Calculate the concentration of this compound in the samples based on this curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Putative Signaling Pathway
While the direct signaling pathway of this compound is not yet fully elucidated, other eupalinolides have been shown to exert their anticancer effects through various pathways. The following diagram illustrates a representative signaling pathway that may be influenced by this compound, based on the known activities of similar compounds like Eupalinolide A, which induces autophagy via the ROS/ERK pathway in cancer cells.
References
Application Notes and Protocols: Eupalinolide H Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a sesquiterpene lactone belonging to the germacrane (B1241064) class of natural products. Compounds in this family, isolated from various species of the genus Eupatorium, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties. The bioactivity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, covalently modifying biological macromolecules.[1][2][3][4][5] This document provides detailed, albeit theoretical, protocols for the synthesis and derivatization of this compound, based on established synthetic strategies for structurally related germacrane sesquiterpenes, such as (+)-costunolide.[6][7][8][9] These notes are intended to serve as a practical guide for researchers engaged in the chemical synthesis and medicinal chemistry of this promising class of compounds.
Plausible Synthetic Pathway for this compound
While a specific total synthesis for this compound has not been detailed in the literature, a plausible route can be conceptualized based on the well-established biosynthesis and total synthesis of (+)-costunolide.[6][8][9] The biosynthesis of (+)-costunolide begins with the cyclization of farnesyl pyrophosphate to form the germacrane skeleton, followed by a series of oxidative modifications to yield the final lactone.[6][9] A laboratory synthesis would likely follow a convergent approach, constructing the ten-membered ring at a late stage.
Caption: Plausible biosynthetic-inspired pathway for this compound.
Experimental Protocol: Synthesis of a Germacrane Core (Based on epi-Costunolide Synthesis)
This protocol outlines a potential multi-step synthesis to achieve a germacrane lactone core structure, which could be a precursor to this compound. This approach is adapted from a reported seven-step synthesis of (±)-epi-costunolide.[7]
Step 1: Nozaki-Hiyama-Kishi Reaction
-
To a solution of the appropriate aldehyde precursor (1.0 eq) in anhydrous THF (0.1 M), add CrCl₂ (4.0 eq) and NiCl₂ (0.01 eq).
-
Cool the mixture to 0 °C and add the vinyl iodide precursor (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the allylic alcohol.
Step 2: Oxidation to the Enone
-
Dissolve the allylic alcohol (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
Extract with DCM (3 x 30 mL), dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the enone.
Step 3: Lactonization and Subsequent Functionalization
Further steps would involve the formation of the α-methylene-γ-lactone and introduction of the hydroxyl and ester functionalities specific to this compound. This would likely involve stereoselective epoxidation, reduction, and acylation steps.
| Reaction Step | Starting Material | Product | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Nozaki-Hiyama-Kishi | Aldehyde & Vinyl Iodide | Allylic Alcohol | 65-75 | 5.1-5.3 (m, 1H), 4.0-4.2 (m, 1H), 1.6-1.8 (s, 3H) |
| Oxidation | Allylic Alcohol | Enone | 85-95 | 6.0-6.2 (d, 1H), 5.8-5.9 (d, 1H), 2.2-2.4 (m, 2H) |
| Lactonization | Enone derivative | Germacrane Lactone Core | 50-60 | 6.2-6.4 (d, 1H), 5.5-5.7 (d, 1H), 4.5-4.7 (t, 1H) |
Note: The provided data is representative for analogous germacrane syntheses and should be considered illustrative.
Derivatization of this compound
The chemical reactivity of this compound is primarily centered around three functional groups: the α-methylene-γ-lactone, the ester, and the hydroxyl group. Derivatization at these sites can be used to probe structure-activity relationships (SAR) and optimize biological activity.
Caption: Key derivatization strategies for the this compound scaffold.
Experimental Protocols for Derivatization
Protocol 1: Michael Addition to the α-Methylene-γ-lactone
The α,β-unsaturated lactone is a key pharmacophore, acting as a Michael acceptor for nucleophiles like cysteine residues in proteins.[3][4]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or a buffer solution (pH 7.4).
-
Add the thiol or amine nucleophile (e.g., N-acetyl-L-cysteine or a primary/secondary amine, 1.1 eq).
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting adduct by preparative HPLC or flash chromatography.
| Nucleophile | Product | Yield (%) | Key Spectroscopic Change (¹³C NMR, δ ppm) |
| N-acetyl-L-cysteine | Thiol Adduct | 80-90 | Disappearance of olefinic carbons (~120, 140 ppm), appearance of new aliphatic carbons |
| Benzylamine | Amine Adduct | 75-85 | Disappearance of olefinic carbons, appearance of new aliphatic carbons |
Protocol 2: Esterification of the Hydroxyl Group
Modifying the hydroxyl group can alter the compound's polarity and pharmacokinetic properties.
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Add a suitable acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride, 1.5 eq) and a base (e.g., triethylamine (B128534) or pyridine, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the ester derivative by flash chromatography.
| Acylating Agent | Product | Yield (%) | Key Spectroscopic Change (¹H NMR, δ ppm) |
| Acetic Anhydride | Acetate Ester | 90-98 | Appearance of a singlet at ~2.1 ppm (acetyl protons) |
| Benzoyl Chloride | Benzoate Ester | 85-95 | Appearance of aromatic protons at 7.4-8.1 ppm |
Protocol 3: Hydrolysis of the Ester Group
Removal of the ester group can provide a core scaffold for further derivatization.
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a base such as K₂CO₃ or LiOH (2.0 eq).
-
Stir the mixture at room temperature for 1-6 hours, monitoring by TLC.
-
Neutralize the reaction with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Extract with ethyl acetate, dry the organic phase, and concentrate.
-
Purify the resulting alcohol by flash chromatography.
| Reaction | Product | Yield (%) | Key Spectroscopic Change | | :--- | :--- | :--- | | Ester Hydrolysis | Diol Derivative | 70-80 | Disappearance of ester-related proton signals in ¹H NMR |
The protocols and data presented here provide a foundational framework for the synthesis and derivatization of this compound. While based on analogous chemical systems, these methodologies offer robust starting points for the exploration of this promising natural product's chemical space. Such studies are crucial for elucidating detailed structure-activity relationships and advancing the development of novel therapeutic agents based on the eupalinolide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Costunolide - Wikipedia [en.wikipedia.org]
- 7. Seven-Step Synthesis of (±)-epi-Costunolide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Evaluating Eupalinolide H Efficacy
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Various members of this family, such as Eupalinolide A, B, J, and O, have demonstrated significant anti-cancer and anti-inflammatory properties.[1][2] These compounds have been shown to modulate critical cellular signaling pathways, including STAT3, Akt, and MAPK, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[3][4][5] Eupalinolide J, for instance, inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[6] Others, like Eupalinolide O, induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK pathway.[7][8]
Given the established bioactivity of its analogs, Eupalinolide H is a promising candidate for evaluation as a therapeutic agent. These application notes provide a comprehensive suite of cell-based assays and detailed protocols to systematically evaluate the efficacy of this compound, focusing on its potential anti-cancer and anti-inflammatory effects. The protocols are designed for researchers, scientists, and drug development professionals to determine the compound's mechanism of action.
Key Signaling Pathways Potentially Modulated by this compound
Based on the known mechanisms of related Eupalinolides, the following signaling pathways are primary targets for investigation.
Protocols for Anti-Cancer Efficacy Evaluation
The following protocols outline key experiments to determine the anti-cancer effects of this compound. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response relationship.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549, PANC-1) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
| This compound (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.5 | 100.0 ± 6.2 |
| 1 | 95.2 ± 4.8 | 88.1 ± 5.1 | 75.4 ± 4.9 |
| 5 | 78.6 ± 3.9 | 60.3 ± 4.2 | 45.7 ± 3.8 |
| 10 | 55.1 ± 4.1 | 42.5 ± 3.5 | 28.9 ± 3.1 |
| 25 | 30.4 ± 2.8 | 15.7 ± 2.2 | 9.8 ± 1.9 |
| 50 | 12.3 ± 1.9 | 5.2 ± 1.1 | 3.1 ± 0.8 |
Data are presented as mean ± SD.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Data Presentation
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.1 ± 2.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (IC50) | 60.3 ± 3.1 | 25.4 ± 2.1 | 10.1 ± 1.5 | 4.2 ± 0.8 |
| This compound (2x IC50) | 35.8 ± 2.8 | 38.9 ± 2.5 | 20.5 ± 1.9 | 4.8 ± 0.9 |
Data are presented as mean ± SD.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Protocol
-
Create Monolayer: Grow cells to confluence in a 6-well plate.
-
Create Wound: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing non-toxic concentrations of this compound.[3]
-
Imaging: Capture images of the wound at 0 hours and after 24-48 hours.
-
Analysis: Measure the width of the wound at different time points and calculate the wound closure rate.
Data Presentation
| Treatment | Wound Closure at 24h (%) |
| Control | 85.7 ± 7.2 |
| This compound (0.5x IC50) | 40.2 ± 5.5 |
| This compound (0.25x IC50) | 65.1 ± 6.8 |
Data are presented as mean ± SD.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins in cell lysates to validate the engagement of signaling pathways.
Protocol
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA for 1-2 hours.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
Protocol for Anti-Inflammatory Efficacy Evaluation
This protocol is designed to assess the ability of this compound to suppress inflammatory responses.
Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Data Presentation
| Treatment | Nitrite Conc. (µM) | NO Inhibition (%) |
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.5 | 0 |
| LPS + this compound (1 µM) | 38.2 ± 2.9 | 16.6 |
| LPS + this compound (5 µM) | 25.1 ± 2.1 | 45.2 |
| LPS + this compound (10 µM) | 12.7 ± 1.5 | 72.3 |
| LPS + this compound (25 µM) | 5.4 ± 0.8 | 88.2 |
Data are presented as mean ± SD.
General Experimental Workflow
A logical workflow is essential for the systematic evaluation of a novel compound.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Eupalinolide H Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo investigation of Eupalinolide H, a sesquiterpene lactone with potential therapeutic applications. Based on the known biological activities of its analogues, such as anti-cancer and anti-inflammatory effects, the following protocols describe experimental designs in murine models to assess the efficacy and mechanism of action of this compound.
Part 1: Anti-Cancer In Vivo Experimental Design
Objective
To evaluate the anti-tumor efficacy of this compound in a murine xenograft model of human cancer. The choice of cancer cell line should be based on in vitro cytotoxicity data for this compound. Analogues have shown efficacy against breast, lung, pancreatic, and laryngeal cancers.[1][2]
Mouse Model
Immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid mice, are recommended to prevent rejection of human tumor xenografts.[3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
A typical workflow for a xenograft study is outlined below.
Detailed Protocol
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = 0.5 × (length × width²).[3]
-
Once tumors reach the desired size, randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle (e.g., PBS with 0.5% DMSO and 1% Tween 80).
-
Administer this compound via intraperitoneal (i.p.) or intragastric (i.g.) injection daily or every other day for a period of 21 days.[1]
-
The control group should receive the vehicle only.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for Ki-67, a proliferation marker).[3]
-
Another portion can be snap-frozen for molecular analysis, such as Western blotting to examine the expression of proteins in relevant signaling pathways.
-
Quantitative Data Summary
| Parameter | Group 1 (Vehicle) | Group 2 (this compound - Low Dose) | Group 3 (this compound - High Dose) | Group 4 (Positive Control) |
| Number of Mice | 10 | 10 | 10 | 10 |
| Cell Line | MDA-MB-231 | MDA-MB-231 | MDA-MB-231 | MDA-MB-231 |
| Initial Tumor Volume (mm³) | ~100 | ~100 | ~100 | ~100 |
| Dose (mg/kg) | 0 | 10 | 25 | (e.g., Doxorubicin 5 mg/kg) |
| Administration Route | Intraperitoneal | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| Frequency | Daily | Daily | Daily | Weekly |
| Duration (days) | 21 | 21 | 21 | 21 |
| Primary Outcome | Final Tumor Volume & Weight | Final Tumor Volume & Weight | Final Tumor Volume & Weight | Final Tumor Volume & Weight |
| Secondary Outcomes | Body Weight Change, Ki-67 Expression | Body Weight Change, Ki-67 Expression | Body Weight Change, Ki-67 Expression | Body Weight Change, Ki-67 Expression |
Potential Signaling Pathways for Investigation
Based on studies of Eupalinolide analogues, several signaling pathways are implicated in their anti-cancer effects.[3][4]
Part 2: Anti-Inflammatory In Vivo Experimental Design
Objective
To assess the anti-inflammatory properties of this compound in a mouse model of acute inflammation.
Mouse Model
Standard mouse strains such as BALB/c or C57BL/6 can be used.
Experimental Models of Acute Inflammation
Two common models are the TPA-induced ear edema and the carrageenan-induced paw edema.
TPA-Induced Ear Edema Protocol
-
Groups: Assign mice to control and treatment groups (n=6-8 per group).
-
Treatment: Topically apply this compound (in a vehicle like acetone) to the inner and outer surfaces of the right ear. The left ear serves as a control. A positive control group treated with a known anti-inflammatory agent (e.g., indomethacin) should be included.[5]
-
Inflammation Induction: After 30 minutes, apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the right ear of all mice to induce inflammation.[6]
-
Measurement: After 4-6 hours, euthanize the mice and punch out a standard-sized section from both ears.
-
Analysis: Weigh the ear punches. The anti-inflammatory effect is calculated as the percentage reduction in the weight difference between the right and left ears in the treated groups compared to the control group.
Carrageenan-Induced Paw Edema Protocol
-
Groups: Divide mice into control and treatment groups (n=6-8 per group).
-
Treatment: Administer this compound (e.g., orally or i.p.) one hour before the carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.
-
Inflammation Induction: Inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Quantitative Data Summary for Anti-Inflammatory Studies
| Parameter | Model | Group 1 (Vehicle) | Group 2 (this compound) | Group 3 (Positive Control) |
| Number of Mice | TPA Ear Edema | 8 | 8 | 8 |
| Dose | TPA Ear Edema | Vehicle | 0.5 - 2 mg/ear | Indomethacin (0.5 mg/ear) |
| Outcome | TPA Ear Edema | Edema (mg) | Edema (mg) & % Inhibition | Edema (mg) & % Inhibition |
| Number of Mice | Carrageenan Paw Edema | 8 | 8 | 8 |
| Dose | Carrageenan Paw Edema | Vehicle | 25 - 100 mg/kg (p.o.) | Indomethacin (10 mg/kg, p.o.) |
| Outcome | Carrageenan Paw Edema | Paw Volume (mL) | Paw Volume (mL) & % Inhibition | Paw Volume (mL) & % Inhibition |
Logical Workflow for Anti-Inflammatory Screening
Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards and with the approval of a local ethics committee or IACUC. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Eupalinolide H-Induced Apoptosis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. While the specific apoptotic-inducing effects of Eupalinolide H are not extensively documented in publicly available literature, studies on closely related analogs such as Eupalinolide A, B, J, and O have shown significant pro-apoptotic activity in various cancer cell lines. This document provides a comprehensive guide for researchers to measure and characterize this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of complex cellular processes.
The protocols and expected outcomes described herein are based on established methodologies for apoptosis detection and the known mechanisms of action of other Eupalinolides. It is therefore crucial to experimentally validate these methods for this compound in the specific cell system under investigation.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry allows for the rapid, quantitative analysis of multiple characteristics of individual cells within a heterogeneous population. Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes, many of which can be sensitively detected using fluorescent probes and flow cytometry. Key events in apoptosis that are amenable to flow cytometric analysis include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. A fluorescent DNA-binding dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), can be used to identify these cells.
-
Caspase Activation: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. Fluorogenic substrates for specific caspases (e.g., caspase-3/7) can be used to measure their activity within cells.
-
Changes in Mitochondrial Membrane Potential (MMP): Disruption of the MMP is a key event in the intrinsic apoptotic pathway. Dyes such as JC-1 can be used to assess changes in MMP.
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. The expression levels of these proteins can be measured by intracellular flow cytometry.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and concise manner to facilitate comparison between different treatment conditions.
Table 1: this compound-Induced Apoptosis as Measured by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control | - |
Table 2: this compound-Induced Caspase-3/7 Activation
| Treatment | Concentration (µM) | % Caspase-3/7 Positive Cells | Mean Fluorescence Intensity (MFI) |
| Vehicle Control | 0 | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control | - |
Table 3: Effect of this compound on the Expression of Bcl-2 Family Proteins
| Treatment | Concentration (µM) | Bcl-2 MFI | Bax MFI | Bcl-2/Bax Ratio |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for staining cells with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently transfer the cells directly into centrifuge tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates. Acquire data for at least 10,000 events per sample.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (less common population)
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol describes the use of a cell-permeable fluorogenic substrate to measure the activity of executioner caspases 3 and 7.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cell-permeable fluorogenic caspase-3/7 substrate (e.g., a DEVD-based probe)
-
Wash Buffer (e.g., PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Caspase Substrate Staining:
-
Following treatment, add the cell-permeable fluorogenic caspase-3/7 substrate directly to the culture medium at the manufacturer's recommended concentration.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells as described in Protocol 1 (collecting both floating and adherent cells).
-
Wash the cells with PBS.
-
Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter set for the fluorogenic substrate. Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
An increase in the fluorescence intensity of
Western Blot Analysis of Signaling Pathways Affected by Eupalinolide H: Application Notes and Protocols
Disclaimer: As of this writing, specific data on the effects of Eupalinolide H on signaling pathways is limited in publicly available scientific literature. The following application notes and protocols are based on studies of closely related compounds, namely Eupalinolide A, J, and O. The effects of this compound may vary, and these notes should serve as a foundational guide for research.
Application Notes
Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant anti-cancer properties by modulating key cellular signaling pathways. Western blot analysis is a critical technique to elucidate the molecular mechanisms by which these compounds exert their effects. This document provides a guide for researchers, scientists, and drug development professionals on using Western blotting to analyze signaling pathways affected by Eupalinolide treatment, with a focus on apoptosis, STAT3, PI3K/Akt, and MAPK pathways.
Induction of Apoptosis
Eupalinolides have been shown to induce apoptosis in various cancer cell lines.[1][2] Western blot analysis can be used to detect changes in the expression levels of key apoptosis-related proteins.
-
Pro- and Anti-Apoptotic Proteins: Treatment with Eupalinolides can alter the balance of Bcl-2 family proteins. A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax) would suggest the induction of the intrinsic apoptotic pathway.
-
Caspase Activation: Apoptosis is executed by a cascade of caspase activations. Western blotting can detect the cleavage of caspases, such as caspase-3, caspase-8, and caspase-9, and the cleavage of their substrates, like poly(ADP-ribose) polymerase (PARP).[1] An increase in the cleaved forms of these proteins is a hallmark of apoptosis.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Eupalinolide J has been shown to suppress the STAT3 signaling pathway.[3][4][5]
-
Phosphorylation of STAT3: Western blot analysis using antibodies specific to phosphorylated STAT3 (p-STAT3) can reveal the activation status of this transcription factor. A reduction in the levels of p-STAT3 upon Eupalinolide treatment indicates inhibition of the pathway.[3][4]
-
Total STAT3 and Downstream Targets: It is also important to assess the total STAT3 protein levels to determine if the compound affects its expression or promotes its degradation.[3][4][5] Furthermore, analyzing the expression of STAT3 downstream target genes, such as the matrix metalloproteinases MMP-2 and MMP-9, can confirm the functional consequence of STAT3 inhibition.[4][5]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is common in cancer.
-
Phosphorylation of Akt: The phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) is a central event in the activation of this pathway. Western blotting with phospho-specific Akt antibodies can be used to assess the inhibitory effect of Eupalinolides on this pathway. A decrease in p-Akt levels would suggest an inhibitory action.
-
Downstream Effectors: The activity of the PI3K/Akt pathway can be further investigated by examining the phosphorylation status of its downstream targets, such as mTOR and GSK3β.
Regulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Eupalinolide O has been shown to regulate the Akt/p38 MAPK pathway.[6]
-
Phosphorylation of MAPK proteins: The activation of the different branches of the MAPK pathway can be monitored by Western blot using antibodies that specifically recognize the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38).[6] Eupalinolide treatment may lead to a decrease in the phosphorylation of pro-proliferative kinases like ERK and an increase in the phosphorylation of stress-activated kinases like p38.[6]
Data Presentation: Quantitative Western Blot Analysis
For a clear and comparative presentation of Western blot data, it is recommended to perform densitometric analysis of the protein bands. The intensity of the bands of the target proteins should be normalized to a loading control (e.g., GAPDH, β-actin, or β-tubulin). The results can be presented as fold change relative to the untreated control.
Table 1: Effect of this compound on the Expression of Apoptosis-Related Proteins
| Treatment | Bcl-2 (Fold Change) | Bax (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.65 | 1.85 | 2.50 |
| This compound (10 µM) | 0.30 | 3.20 | 4.75 |
| This compound (20 µM) | 0.15 | 5.10 | 8.90 |
Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins
| Treatment | p-STAT3/STAT3 (Ratio) | p-Akt/Akt (Ratio) | p-p38/p38 (Ratio) |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | 0.70 | 0.75 | 1.50 |
| This compound (10 µM) | 0.45 | 0.50 | 2.25 |
| This compound (20 µM) | 0.20 | 0.25 | 3.80 |
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to investigate the effects of this compound on signaling pathways.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to attach and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
7. Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
8. Primary Antibody Incubation:
-
Dilute the primary antibody specific for the target protein (e.g., anti-p-STAT3, anti-cleaved caspase-3) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
10. Chemiluminescent Detection:
- Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.
11. Image Acquisition and Analysis:
- Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
- Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
Mandatory Visualizations
Caption: A generalized workflow for Western blot analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H: Application Notes and Protocols for Inducing Cell Cycle Arrest in Cancer Cells
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Various members of this family, including Eupalinolide A, B, J, and O, have been identified as potent anti-cancer agents.[1] Their mechanism of action often involves the induction of cell cycle arrest at different phases (G1, S, or G2/M), leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3][4] These effects are mediated through the modulation of key signaling pathways such as AMPK/mTOR, Akt, and STAT3, and are often associated with the generation of reactive oxygen species (ROS).[2][5][6][7]
These application notes provide a summary of the quantitative data available for various eupalinolides and detailed protocols for key experiments to assess the efficacy of Eupalinolide H in inducing cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following tables summarize the quantitative data from studies on various eupalinolide compounds, demonstrating their efficacy in inhibiting cancer cell growth and inducing cell cycle arrest.
Table 1: IC50 Values of Eupalinolide Compounds in Various Cancer Cell Lines
| Eupalinolide Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Eupalinilide B | TU686 (laryngeal) | 6.73 | [8] |
| Eupalinilide B | TU212 (laryngeal) | 1.03 | [8] |
| Eupalinilide B | M4e (laryngeal) | 3.12 | [8] |
| Eupalinilide B | AMC-HN-8 (laryngeal) | 2.13 | [8] |
| Eupalinilide B | Hep-2 (laryngeal) | 9.07 | [8] |
| Eupalinilide B | LCC (laryngeal) | 4.20 | [8] |
Table 2: Effect of Eupalinolide Compounds on Cell Cycle Distribution in Cancer Cells
| Eupalinolide Compound | Cancer Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Eupalinolide A | A549 (NSCLC) | Control | - | - | 2.91 | [2][9] |
| Eupalinolide A | A549 (NSCLC) | Treated | - | - | 21.99 | [2][9] |
| Eupalinolide A | H1299 (NSCLC) | Control | - | - | 8.22 | [2][9] |
| Eupalinolide A | H1299 (NSCLC) | Treated | - | - | 18.91 | [2][9] |
| Eupalinolide A | MHCC97-L (Hepatocellular) | 14 µM & 28 µM | Significantly Increased | - | - | [4] |
| Eupalinolide A | HCCLM3 (Hepatocellular) | 14 µM & 28 µM | Significantly Increased | - | - | [4] |
| Eupalinolide B | SMMC-7721 (Hepatocellular) | 12 µM & 24 µM | - | Significantly Increased | - | [3] |
| Eupalinolide B | HCCLM3 (Hepatocellular) | 12 µM & 24 µM | - | Significantly Increased | - | [3] |
Table 3: Induction of Apoptosis by Eupalinolide Compounds in Cancer Cells
| Eupalinolide Compound | Cancer Cell Line | Treatment | Apoptotic Rate (%) | Reference |
| Eupalinolide A | A549 (NSCLC) | Control | 1.79 | [2][9] |
| Eupalinolide A | A549 (NSCLC) | Treated | 47.29 | [2][9] |
| Eupalinolide A | H1299 (NSCLC) | Control | 4.66 | [2][9] |
| Eupalinolide A | H1299 (NSCLC) | Treated | 44.43 | [2][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in complete culture medium at various concentrations.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plates for 48 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 550 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
75% Ethanol (B145695) (pre-chilled at 4°C)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cancer cells with the desired concentration of this compound for 24 hours.[2]
-
Harvest the cells and wash them three times with sterile PBS.[2]
-
Fix the cells by adding 75% ethanol dropwise while vortexing, and store them at 4°C overnight.[2]
-
After fixation, wash the cells three times with pre-chilled PBS to remove the ethanol.[2]
-
Resuspend the cells in 500 µL of PBS containing a mixture of PI and RNase A (9:1 ratio) and incubate for 1 hour.[2]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Assay Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cancer cells with various concentrations of this compound for 48 hours.[10]
-
Collect both adherent and floating cells and wash them twice with cold PBS.[3]
-
Resuspend the cells in the provided binding buffer at a density of 5 x 10⁵ cells/mL.[10]
-
Add 5 µL of Annexin V-FITC to 195 µL of the cell suspension and incubate for 10 minutes at room temperature in the dark.[10]
-
Wash the cells and resuspend them in binding buffer, then add PI.[3][10]
-
Analyze the cells immediately by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of proteins related to the cell cycle and apoptosis in response to this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin B1, cdc2, CDK2, Cyclin E1, cleaved caspase-3, cleaved PARP, Akt, p-Akt)[3][5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.[8]
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for investigating the anti-cancer effects of this compound.
Caption: Hypothesized signaling pathways for this compound-induced cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Mitochondrial Membrane Potential After Eupalinolide H Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides, a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, have garnered significant interest in oncological research for their potent anti-cancer properties. While specific data on Eupalinolide H is emerging, extensive studies on closely related analogs such as Eupalinolide A, J, and O have demonstrated their ability to induce apoptosis in various cancer cell lines. A critical event in this Eupalinolide-induced apoptotic cascade is the disruption of the mitochondrial membrane potential (ΔΨm).
The mitochondrial membrane potential is a key indicator of mitochondrial health and function. In healthy cells, the electron transport chain generates a high ΔΨm, which is essential for ATP production. A decrease or collapse of the ΔΨm is an early and critical event in the intrinsic pathway of apoptosis. This depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating a cascade of caspase activation that culminates in programmed cell death.
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on mitochondrial membrane potential, drawing upon established findings from its analogs.
Data Presentation
Disclaimer: The following quantitative data is derived from studies on Eupalinolide A, J, and O, and serves as a representative illustration of the expected effects of this compound.
Table 1: Cytotoxicity of Eupalinolide Derivatives in Cancer Cells
| Compound | Cell Line | Assay | Time Point (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | MTT | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | |||
| 72 | 3.57 | [1] | |||
| Eupalinolide O | MDA-MB-453 | MTT | 24 | 11.47 | [1] |
| 48 | 7.06 | [1] | |||
| 72 | 3.03 | [1] |
Table 2: Induction of Apoptosis and Mitochondrial Depolarization by Eupalinolide Derivatives
| Compound | Cell Line | Concentration (µM) | Time Point (h) | Parameter Measured | Result | Reference |
| Eupalinolide A | A549 | 28 | 48 | Total Apoptotic Rate | Increased from 1.79% to 47.29% | [2] |
| Eupalinolide A | H1299 | 28 | 48 | Total Apoptotic Rate | Increased from 4.66% to 44.43% | [2] |
| Eupalinolide O | MDA-MB-468 | 8 | 24 | Apoptotic Cells | 65.01% | [3] |
| Eupalinolide J | Prostate Cancer Cells | Various | 24 | Mitochondrial Membrane Potential | Disruption observed |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Eupalinolide-induced apoptosis and the general workflows for assessing mitochondrial membrane potential.
Caption: this compound induced apoptosis pathway.
Caption: Workflow for MMP assessment.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
Principle: The JC-1 dye is a lipophilic, cationic probe that can selectively enter mitochondria and reversibly change color from green to red as the mitochondrial membrane potential increases. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Materials:
-
JC-1 Dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (positive control for mitochondrial membrane depolarization)
-
Black, clear-bottom 96-well plates (for plate reader) or appropriate plates for microscopy/flow cytometry
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (or other appropriate vessel) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-only control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 30 minutes).
-
Preparation of JC-1 Staining Solution: Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium. The final concentration of JC-1 may need to be optimized for your cell type but is typically in the range of 1-10 µM.
-
Staining: Remove the treatment medium from the cells and wash once with warm PBS. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.
-
Data Acquisition:
-
Fluorescence Plate Reader: Add 100 µL of PBS to each well. Measure the fluorescence intensity for both J-aggregates (red) at Ex/Em = ~560/595 nm and JC-1 monomers (green) at Ex/Em = ~485/535 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Detach the cells (if adherent) and resuspend in PBS. Analyze the cell suspension using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will have a higher green fluorescence signal.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE Dye
Principle: Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeable, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Depolarized or inactive mitochondria fail to sequester TMRE, resulting in a decrease in fluorescence intensity.
Materials:
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (positive control)
-
Appropriate cell culture plates or tubes for the chosen detection method
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells as described in the JC-1 protocol.
-
Treatment: Treat cells with this compound and controls as previously described.
-
Preparation of TMRE Staining Solution: Prepare a working solution of TMRE in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 20-200 nM.
-
Staining: Add the TMRE staining solution directly to the cell culture medium in each well and incubate for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
Washing (Optional for Flow Cytometry, Recommended for Microscopy/Plate Reader): Gently wash the cells with warm PBS to remove the background fluorescence.
-
Data Acquisition:
-
Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em = ~549/575 nm.
-
Fluorescence Microscopy: Visualize the cells using a rhodamine filter set. A decrease in red fluorescence intensity in the mitochondria of treated cells indicates depolarization.
-
Flow Cytometry: Detach and resuspend the cells in PBS. Analyze the fluorescence in the appropriate channel (typically PE or a similar red channel).
-
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of the vehicle-treated control cells. A decrease in fluorescence intensity signifies a loss of mitochondrial membrane potential.
Conclusion
The assessment of mitochondrial membrane potential is a crucial step in elucidating the apoptotic mechanism of novel anti-cancer compounds like this compound. The provided protocols for the JC-1 and TMRE assays offer robust and reliable methods for quantifying changes in ΔΨm. Based on the evidence from related Eupalinolide compounds, it is anticipated that this compound will induce a significant loss of mitochondrial membrane potential, confirming its role in triggering the intrinsic apoptotic pathway. These application notes and protocols provide a solid framework for researchers to investigate the mitochondrial-targeting effects of this compound and further explore its potential as a therapeutic agent.
References
Application Notes and Protocols for Cellular Reactive Oxygen Species (ROS) Detection Following Eupalinolide H Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide H is a member of the sesquiterpene lactone family, a class of natural compounds currently under investigation for their potential therapeutic properties, including anticancer activities. Several analogues, such as Eupalinolide A, B, and O, have been shown to exert their cytotoxic effects against cancer cells by inducing the generation of Reactive Oxygen Species (ROS).[1] Elevated intracellular ROS levels can disrupt cellular homeostasis, leading to oxidative stress, damage to cellular components, and the activation of programmed cell death pathways like apoptosis and ferroptosis.[1][2][3]
These application notes provide a comprehensive guide for the detection and quantification of intracellular ROS in cell cultures treated with this compound. The protocols described herein are based on the widely used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, a reliable and cost-effective method for measuring cellular ROS levels.[4][5][6]
Principle of the DCFH-DA Assay
The DCFH-DA assay is based on the cell-permeable compound 2',7'-dichlorodihydrofluorescein diacetate. Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The resulting fluorescence intensity is directly proportional to the intracellular ROS levels and can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[7][8]
Data Presentation
The following table summarizes representative quantitative data on the induction of ROS in cancer cell lines by Eupalinolide analogues. This data can serve as a reference for expected outcomes when studying this compound.
| Cell Line | Eupalinolide Analogue | Concentration | Fold Increase in ROS | Reference |
| A549 (Non-small cell lung cancer) | Eupalinolide A | Not Specified | 2.46 | [2][9] |
| H1299 (Non-small cell lung cancer) | Eupalinolide A | Not Specified | 1.32 | [2][9] |
| MDA-MB-231 (Triple-negative breast cancer) | Eupalinolide O | 5 µM | Significant Increase | [10] |
| MDA-MB-453 (Triple-negative breast cancer) | Eupalinolide O | 10 µM | Significant Increase | [10] |
| MHCC97-L (Hepatocellular carcinoma) | Eupalinolide A | 14 µM, 28 µM | Significant Increase | [11] |
| HCCLM3 (Hepatocellular carcinoma) | Eupalinolide A | 14 µM, 28 µM | Significant Increase | [11] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select an appropriate cancer cell line for the study.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for microplate reader analysis, 6-well plates for flow cytometry). The seeding density should allow for exponential growth during the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Positive Control: Cells treated with a known ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydrogen peroxide (TBHP).[7]
-
-
Incubate the cells with this compound for the desired time points.
-
2. ROS Detection using DCFH-DA and a Fluorescence Microplate Reader
This method is suitable for high-throughput screening and quantitative analysis of total ROS levels in a cell population.
-
Reagent Preparation:
-
Staining Protocol:
-
After the this compound treatment period, remove the culture medium.
-
Wash the cells twice with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[7]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add PBS to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[7]
-
The fluorescence intensity should be normalized to the cell number or protein concentration to account for variations in cell density.
-
3. ROS Detection using DCFH-DA and Flow Cytometry
This method allows for the quantification of ROS levels in individual cells, providing insights into population heterogeneity.
-
Staining Protocol:
-
Following this compound treatment, harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the cell pellet in a serum-free medium or PBS containing the DCFH-DA working solution (10-25 µM).
-
Incubate the cells for 30 minutes at 37°C in the dark.[12]
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer.
-
Excite the DCF with a 488 nm laser and detect the emission in the green fluorescence channel (typically around 519-535 nm).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Use unstained cells and cells treated with the vehicle control to set the baseline fluorescence.
-
Visualizations
Caption: Workflow for detecting cellular ROS after this compound treatment.
Caption: this compound may induce cell death via ROS-mediated pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 6. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 7. doc.abcam.com [doc.abcam.com]
- 8. bioquochem.com [bioquochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
Application Notes and Protocols: Investigating the Therapeutic Potential of Eupalinolide Analogues in Combination Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are based on existing research on Eupalinolide analogues (A, B, J, and O). As of this writing, specific data on the combinatorial effects of Eupalinolide H with other chemotherapy drugs is not available in the reviewed literature. The provided information is intended to serve as a guide for designing and executing experiments to investigate the potential synergistic or additive effects of this compound.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum, have demonstrated significant anti-tumor activities across various cancer cell lines. Research on analogues such as Eupalinolide A, B, J, and O has revealed their capacity to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways. These properties make Eupalinolides promising candidates for combination therapies, a strategy aimed at enhancing therapeutic efficacy, overcoming drug resistance, and reducing chemotherapy-associated toxicities.
This document provides a summary of the known anti-cancer effects of Eupalinolide analogues, protocols for key in vitro experiments, and diagrams of relevant signaling pathways to guide the investigation of this compound in combination with other chemotherapeutic agents.
Data Presentation: Anti-proliferative Activity of Eupalinolide Analogues
The following table summarizes the reported IC50 values for various Eupalinolide analogues in different cancer cell lines. This data can be used as a reference for determining appropriate concentration ranges for initial screening of this compound.
| Eupalinolide Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Eupalinolide B | TU686 (laryngeal) | 6.73 | [1] |
| TU212 (laryngeal) | 1.03 | [1] | |
| M4e (laryngeal) | 3.12 | [1] | |
| AMC-HN-8 (laryngeal) | 2.13 | [1] | |
| Hep-2 (laryngeal) | 9.07 | [1] | |
| LCC (laryngeal) | 4.20 | [1] | |
| Eupalinolide J | MDA-MB-231 (TNBC) | 3.74 ± 0.58 | [2] |
| MDA-MB-468 (TNBC) | 4.30 ± 0.39 | [2] |
Experimental Protocols
Cell Viability and Synergy Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with a chemotherapy drug, and for calculating the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug of choice (stock solution in an appropriate solvent)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete growth medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapy drug alone at various concentrations.
-
Combinations of this compound and the chemotherapy drug at constant or non-constant ratios.
-
Vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each agent alone and in combination.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound in combination with another drug using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy drug
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the chemotherapy drug, and their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 200 µL of binding buffer.[3]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.[3]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound, alone or in combination, on the protein expression levels in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., for p-Akt, Akt, p-STAT3, STAT3, p-ERK, ERK, Caspase-3, PARP, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by Eupalinolide analogues and a general experimental workflow.
Caption: Potential signaling pathways modulated by Eupalinolide analogues.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide H as a Tool Compound for Studying STAT3 Signaling: An Evidence-Based Assessment and Proposed Alternative
Initial Assessment: Extensive literature review reveals no direct evidence supporting the use of Eupalinolide H as a specific tool compound for studying STAT3 signaling. Research that isolated various eupalinolides, including this compound, from Eupatorium lindleyanum identified its analogue, Eupalinolide J , as the active compound that inhibits STAT3 activity.[1] this compound has been noted for its potential anti-inflammatory properties through the inhibition of IL-6 and TNF-α production, a mechanism that may be upstream or independent of direct STAT3 interaction.
Therefore, this document will focus on Eupalinolide J as a viable and researched alternative for investigating the STAT3 signaling pathway. It is important to note that a 2019 article in Frontiers in Pharmacology concerning Eupalinolide J's effects on triple-negative breast cancer was retracted; the information presented here is based on other available, non-retracted studies.
Application Notes for Eupalinolide J as a STAT3 Signaling Tool Compound
Introduction: Eupalinolide J is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum. It has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Persistent activation of STAT3 is a hallmark of various cancers, promoting cell proliferation, survival, and metastasis. Eupalinolide J serves as a valuable tool for researchers studying the pathological roles of STAT3 and for the development of novel anticancer therapeutics. Its mechanism of action involves the promotion of STAT3 ubiquitin-dependent degradation, leading to the downregulation of its downstream targets.[2][3][4]
Mechanism of Action: Eupalinolide J acts as a STAT3 degrader.[3][4] It promotes the ubiquitination of STAT3, targeting it for proteasomal degradation.[2][3][4] This leads to a reduction in both total STAT3 and phosphorylated STAT3 (p-STAT3) levels within the cell. Consequently, the expression of STAT3 target genes involved in metastasis, such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9, is downregulated.[2][3]
Data Presentation
Table 1: Cytotoxicity of Eupalinolide J in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified; significant inhibition at concentrations > 5 µM | 24 | MTT | [2] |
| U251 | Glioblastoma | Not specified; significant inhibition at concentrations > 5 µM | 24 | MTT | [2] |
| PC-3 | Prostate Cancer | Marked anti-proliferative activity observed | Dose- and time-dependent | MTT | |
| DU-145 | Prostate Cancer | Marked anti-proliferative activity observed | Dose- and time-dependent | MTT |
Mandatory Visualizations
Caption: Eupalinolide J promotes ubiquitin-dependent degradation of STAT3.
Caption: Workflow for studying Eupalinolide J's effect on STAT3 signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of Eupalinolide J on cancer cells.
Materials:
-
Cancer cell lines (e.g., U251, MDA-MB-231)
-
96-well plates
-
Complete culture medium
-
Eupalinolide J stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours at 37°C.[2]
-
Treat the cells with various concentrations of Eupalinolide J for desired time periods (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[2]
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.[2]
-
Measure the absorbance at 550 nm using a microplate reader.[2]
Western Blot Analysis
This protocol is to detect the protein levels of STAT3, p-STAT3, and downstream targets.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
5% skimmed milk or BSA in TBST for blocking
-
Primary antibodies (anti-STAT3, anti-p-STAT3, anti-MMP-2, anti-MMP-9, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse cells on ice with RIPA buffer.
-
Measure protein concentrations using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% skimmed milk for 2 hours at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash membranes with TBST and incubate with appropriate secondary antibodies for 2 hours at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
Wound-Healing Assay
This protocol assesses the effect of Eupalinolide J on cancer cell migration.
Materials:
-
6-well plates
-
Sterile pipette tips
-
Complete culture medium with low serum
-
Eupalinolide J
Procedure:
-
Grow cells to confluence in 6-well plates.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add low-serum medium containing non-toxic doses of Eupalinolide J or vehicle control.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Measure the wound closure rate to quantify cell migration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eupalinolide H in triple-negative breast cancer research.
Application Note
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Natural products are a promising source for the discovery of novel anticancer agents. Eupalinolides, a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, have emerged as compounds of interest. While direct research on Eupalinolide H in TNBC is not currently available in published literature, extensive studies on closely related analogs, particularly Eupalinolide J and Eupalinolide O, have demonstrated significant anti-TNBC activity. This document details the application of these related eupalinolides in TNBC research, summarizing key findings, experimental protocols, and associated signaling pathways.
Eupalinolide J in TNBC Research
It is important to note that a key publication on Eupalinolide J's effect on TNBC has been retracted. The findings should be interpreted with caution.
Eupalinolide J (EJ) has been investigated for its potential to suppress the growth of TNBC cells. Studies have shown that EJ can inhibit the proliferation of TNBC cell lines, such as MDA-MB-231 and MDA-MB-468.[1][2] The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.[1][2]
A significant molecular target of Eupalinolide J in TNBC is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Persistent activation of STAT3 is a known driver of TNBC progression.[1][2] Eupalinolide J was shown to suppress the levels of both total STAT3 and its phosphorylated, active form (p-STAT3).[1][2] The proposed mechanism involves promoting the degradation of STAT3 protein.[2] By inhibiting the STAT3 pathway, Eupalinolide J disrupts downstream processes crucial for cancer cell survival and proliferation.[1][2] Furthermore, Eupalinolide J has been found to inhibit cancer cell metastasis by downregulating the expression of matrix metalloproteinases MMP-2 and MMP-9, which are downstream targets of STAT3.
Eupalinolide O in TNBC Research
Eupalinolide O (EO) has also been identified as a potent agent against TNBC.[3] Similar to Eupalinolide J, EO induces apoptosis in human TNBC cells.[3][4] The anticancer effects of EO are linked to the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.[3]
Treatment of TNBC cells with Eupalinolide O leads to an increase in intracellular ROS levels, which can trigger cellular damage and apoptosis. Concurrently, EO has been observed to inhibit the phosphorylation of Akt, a key protein in a major cell survival pathway, and increase the phosphorylation of p38 MAPK, which is involved in apoptosis and cell cycle arrest.[4] This dual action on the Akt and p38 MAPK pathways shifts the cellular balance towards apoptosis. The apoptotic process induced by EO involves the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Eupalinolide J and Eupalinolide O in TNBC research.
Table 1: In Vitro Cytotoxicity of Eupalinolides in TNBC Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | MTT | 72 | 3.74 ± 0.58 | [1] |
| Eupalinolide J | MDA-MB-468 | MTT | 72 | 4.30 ± 0.39 | [1] |
| Eupalinolide O | MDA-MB-231 | MTT | 24 | 10.34 | |
| Eupalinolide O | MDA-MB-231 | MTT | 48 | 5.85 | |
| Eupalinolide O | MDA-MB-231 | MTT | 72 | 3.57 | |
| Eupalinolide O | MDA-MB-453 | MTT | 24 | 11.47 | |
| Eupalinolide O | MDA-MB-453 | MTT | 48 | 7.06 | |
| Eupalinolide O | MDA-MB-453 | MTT | 72 | 3.03 |
Table 2: Effect of Eupalinolide O on Colony Formation of TNBC Cells
| Cell Line | EO Concentration (µM) | Colony Number (mean ± SD) | Reference |
| MDA-MB-231 | 1 | 76.00 ± 7.00 | |
| MDA-MB-231 | 5 | 68.00 ± 6.08 | |
| MDA-MB-231 | 10 | 59.67 ± 6.11 | |
| MDA-MB-231 | 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 1 | 78.33 ± 8.08 | |
| MDA-MB-453 | 5 | 71.67 ± 6.66 | |
| MDA-MB-453 | 10 | 61.67 ± 5.13 | |
| MDA-MB-453 | 20 | 53.00 ± 4.36 |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Eupalinolide J signaling pathway in TNBC.
Figure 2: Eupalinolide O signaling pathway in TNBC.
Figure 3: General experimental workflow for eupalinolide research in TNBC.
Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on Eupalinolide J and O.[5]
-
Objective: To determine the cytotoxic effects of eupalinolides on TNBC cells.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-453) and a normal breast epithelial cell line (e.g., MCF-10A).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Eupalinolide stock solution (dissolved in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Treat the cells with various concentrations of the eupalinolide (e.g., 1-20 µM) for different time points (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.
-
2. Apoptosis Assay (Flow Cytometry)
This protocol is based on the study of Eupalinolide O.[3]
-
Objective: To quantify the induction of apoptosis by eupalinolides.
-
Materials:
-
TNBC cells.
-
Eupalinolide compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
6-well plates.
-
Flow cytometer.
-
-
Procedure:
-
Seed TNBC cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the eupalinolide (e.g., 5 and 10 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
3. Western Blot Analysis
This protocol is a general procedure adapted from the methodologies described for Eupalinolide J and O.[1]
-
Objective: To detect the expression levels of specific proteins in key signaling pathways.
-
Materials:
-
TNBC cells treated with eupalinolides.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., against STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, Caspase-3, Bcl-2, Bax, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
-
4. In Vivo Xenograft Tumor Model
This protocol is based on the study of Eupalinolide O.
-
Objective: To evaluate the in vivo antitumor efficacy of eupalinolides.
-
Materials:
-
Athymic nude mice.
-
TNBC cells (e.g., MDA-MB-231 or MDA-MB-453).
-
Matrigel.
-
Eupalinolide compound for injection.
-
Vehicle control.
-
Calipers for tumor measurement.
-
In vivo imaging system (for bioluminescent cells).
-
-
Procedure:
-
Subcutaneously inject TNBC cells mixed with Matrigel into the mammary fat pads of the nude mice.
-
Monitor the mice for tumor formation.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the eupalinolide (e.g., by intraperitoneal injection) for a specified period (e.g., 20 days).
-
Measure tumor volume and body weight regularly (e.g., every 3 days). Tumor volume can be calculated using the formula: Volume = 0.5 × (length × width²).
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing, histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67), and protein analysis (Western blot or ELISA).
-
If using bioluminescent cells, monitor tumor growth and distribution using an in vivo imaging system.
-
While research on this compound in TNBC is lacking, the available data on Eupalinolide J and O strongly suggest that eupalinolides as a class of compounds hold significant promise as therapeutic agents for TNBC. They have been shown to inhibit TNBC cell growth through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways such as STAT3 and Akt/p38 MAPK. The detailed protocols and summarized data provided here offer a valuable resource for researchers interested in exploring the potential of eupalinolides in TNBC drug discovery and development. Further investigation into the specific activities of this compound is warranted.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Eupalinolide H from natural sources.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the yield of Eupalinolide H from its natural source, Eupatorium lindleyanum. The following sections offer detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to navigate the challenges of natural product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: The primary natural source of this compound and its analogues (e.g., Eupalinolide A, B, J, K, O) is the aerial parts (flowers, leaves, and stems) of Eupatorium lindleyanum DC., a perennial plant from the Asteraceae family.[1][2][3][4] Studies have shown that the flowers tend to have the highest concentration of sesquiterpene lactones compared to the leaves and stems.
Q2: What is a realistic yield expectation for this compound?
A2: Specific yield data for this compound is not extensively reported in publicly available literature. However, data from its closely related analogues isolated from E. lindleyanum can serve as a valuable benchmark. For instance, in one study, a preparative High-Speed Counter-Current Chromatography (HSCCC) separation yielded 17.9 mg of Eupalinolide A and 19.3 mg of Eupalinolide B from 540 mg of a semi-purified n-butanol fraction.[5][6][7] The final yield of this compound will depend on the specific chemotype of the plant, harvesting time, and the efficiency of the chosen extraction and purification protocol.
Q3: Which extraction solvents are most effective for this compound?
A3: Polar organic solvents are highly effective for extracting sesquiterpene lactones.[8] 95% ethanol (B145695) is a commonly used and effective solvent for the initial maceration of dried, powdered E. lindleyanum plant material. Methanol is also a suitable alternative.[5]
Q4: What are the main stability concerns when working with this compound?
A4: Sesquiterpene lactones, including eupalinolides, can be sensitive to several factors. It is crucial to control the following conditions to prevent degradation:
-
Temperature: Avoid high temperatures. Solvent evaporation should be conducted under reduced pressure at temperatures below 40°C.[5]
-
pH: Maintain a near-neutral pH during purification and storage, as the lactone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Light: Protect samples and purified compounds from direct light, as some sesquiterpene lactones are photolabile.[5] Store purified this compound at or below -20°C.[5]
Q5: What is the recommended chromatographic technique for purifying this compound?
A5: High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique for the preparative purification of eupalinolides from semi-purified extracts.[6] HSCCC is a liquid-liquid chromatography method that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample and leading to higher recovery rates. For final polishing and analytical purity checks, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[5]
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol describes the initial extraction and fractionation of this compound from dried plant material.
1. Plant Material Preparation:
- Air-dry the aerial parts of Eupatorium lindleyanum.
- Grind the dried material into a fine powder (approx. 40-60 mesh).
2. Solvent Extraction (Maceration):
- Macerate the powdered plant material with 95% ethanol at a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of ethanol).
- Stir the mixture at room temperature for 24 hours.
- Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[5]
- Combine the ethanol extracts.
3. Concentration:
- Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure.
- Maintain the water bath temperature below 40°C to prevent thermal degradation of the target compounds.[5] The result is a crude ethanol extract.
4. Liquid-Liquid Partitioning:
- Suspend the crude ethanol extract in deionized water.
- Perform sequential partitioning in a separatory funnel with solvents of increasing polarity to fractionate the extract:
- Petroleum Ether: Partition the aqueous suspension against petroleum ether to remove highly non-polar compounds like fats and sterols. Repeat three times. Discard the petroleum ether phase (or save for other analysis).
- Ethyl Acetate (B1210297): Partition the remaining aqueous layer against ethyl acetate. Eupalinolides are expected to partition into this phase. Repeat three times. Combine the ethyl acetate fractions.
- n-Butanol: Partition the remaining aqueous layer against n-butanol to capture more polar compounds. Repeat three times. Combine the n-butanol fractions.
- Concentrate the ethyl acetate and n-butanol fractions separately under reduced pressure. The fraction containing this compound (likely the ethyl acetate or n-butanol fraction, which should be confirmed by TLC or HPLC analysis) will be used for further chromatographic purification.[5]
Protocol 2: HSCCC Purification of this compound
This protocol is adapted from the successful separation of Eupalinolide A and B and is expected to be effective for this compound.[6][7]
1. Solvent System Preparation:
- Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water . A recommended starting ratio is 1:4:2:3 (v/v/v/v) .[6][7]
- Thoroughly mix the solvents in a separatory funnel and allow the layers to separate completely.
- Degas both the upper (stationary) and lower (mobile) phases by sonication for at least 30 minutes before use.[7]
2. HSCCC Operation:
- Stationary Phase Loading: Fill the entire HSCCC coil with the upper phase (stationary phase).
- Rotation: Set the revolution speed to an appropriate level (e.g., 900 rpm).[7]
- Mobile Phase Pumping: Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).[7]
- Equilibration: Wait for hydrodynamic equilibrium to be reached, which is indicated by the emergence of the mobile phase from the column outlet.
- Sample Injection: Dissolve a known amount of the dried, semi-purified fraction (e.g., 500 mg) in a mixture of the upper and lower phases (e.g., 5 mL of each) and inject it into the system.[7]
3. Fraction Collection and Analysis:
- Monitor the effluent with a UV detector at a wavelength of 210-254 nm.[7]
- Collect fractions based on the peaks observed in the chromatogram.
- Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
- Pool the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data
While specific yield data for this compound is limited, the following tables provide benchmark data for related compounds from E. lindleyanum and typical HSCCC parameters.
Table 1: Benchmark Yield of Eupalinolide A & B from E. lindleyanum [6][7]
| Parameter | Value |
|---|---|
| Starting Material | 540 mg of n-butanol fraction |
| Yield (Eupalinolide A) | 17.9 mg |
| Purity (Eupalinolide A) | 97.9% (by HPLC) |
| Yield (Eupalinolide B) | 19.3 mg |
| Purity (Eupalinolide B) | 97.1% (by HPLC) |
Table 2: Recommended HSCCC Operating Parameters [6][7]
| Parameter | Value |
|---|---|
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) |
| Mobile Phase | Lower Phase |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 900 rpm |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
Troubleshooting Guide
Problem: Low yield from the initial solvent extraction.
-
Q: Is the plant material ground finely enough?
-
A: Inefficient extraction can result from a large particle size, which limits solvent penetration. Ensure the plant material is ground to a fine powder (40-60 mesh) to maximize the surface area available for extraction.
-
-
Q: Was the extraction process exhaustive?
-
A: A single extraction is often insufficient. Perform the maceration step at least three times with fresh solvent to ensure the majority of the target compounds are extracted from the plant matrix.[5]
-
Problem: this compound is not partitioning into the desired solvent layer.
-
Q: Has the correct partitioning solvent been chosen?
-
A: this compound is a moderately polar sesquiterpenoid lactone. It is expected to partition primarily into the ethyl acetate fraction. However, its exact partitioning behavior depends on the other metabolites present. Always analyze all fractions (petroleum ether, ethyl acetate, n-butanol, and aqueous) via TLC or HPLC to track your compound and confirm its location before proceeding.
-
Problem: Poor separation and co-elution of impurities during chromatography.
-
Q: Is the HSCCC solvent system optimized?
-
A: The partition coefficient (K value) is critical for good separation in HSCCC. For sesquiterpene lactones, an ideal K value is often between 0.5 and 2.0.[5] If you are experiencing poor resolution, systematically test different ratios of the n-hexane-ethyl acetate-methanol-water system to find the optimal K value for this compound.
-
-
Q: Are you experiencing peak broadening in your analytical HPLC?
-
A: This can be due to column overload, interfering compounds, or column degradation. Try reducing the sample injection volume, filtering the sample before injection, or using a guard column to protect your analytical column.[5] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve the peak shape for sesquiterpenoids.[5]
-
Problem: Loss of compound during purification steps.
-
Q: Are you using silica (B1680970) gel chromatography?
-
A: Polar compounds like sesquiterpene lactones can irreversibly adsorb to the solid stationary phase of silica gel, leading to significant yield loss.[5] This is a primary advantage of using HSCCC, which avoids this issue. If you must use silica gel, consider deactivating it with a small amount of a polar solvent to minimize adsorption.[5]
-
-
Q: Is the compound degrading during solvent evaporation?
-
A: Always use the lowest possible temperature (below 40°C) and reduced pressure for solvent removal. Protect the sample from light during this process. Prolonged exposure to heat can degrade this compound.[5]
-
Visualizations
Experimental Workflow
References
- 1. Eupatorium lindleyanum DC.| BioCrick [biocrick.com]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globethesis.com [globethesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Eupalinolide H in solution for long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing Eupalinolide H in solution for long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] For in vivo applications, more complex solvent systems may be required.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound powder in a high-purity solvent like DMSO. To ensure complete dissolution, sonication may be necessary.[2] For related compounds, it is noted that hygroscopic DMSO can impact solubility, so using a fresh, unopened container of DMSO is recommended.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability of this compound. Recommendations for the powdered form and stock solutions are detailed in the table below.
Q4: For how long can I store this compound solutions?
A4: The stability of this compound in solution depends on the storage temperature and solvent. For long-term storage, it is best to aliquot stock solutions and store them at -80°C. For shorter periods, -20°C is acceptable. It is always recommended to prepare fresh solutions for experiments whenever possible.[1]
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: this compound, as a sesquiterpene lactone, may exhibit instability in neutral or alkaline aqueous solutions. Sesquiterpene lactones can be susceptible to hydrolysis, particularly of the lactone ring, at physiological pH (around 7.4), which is typical for cell culture media.[2] This can be exacerbated at physiological temperatures (37°C). Therefore, for long-term experiments, the stability in your specific medium should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture medium. | The final concentration of the organic solvent (e.g., DMSO) may be too high, or the solubility of this compound in the aqueous medium is exceeded. | Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions in culture medium from your high-concentration stock solution. |
| Loss of biological activity in long-term experiments. | This compound may be degrading in the cell culture medium at 37°C and physiological pH. Sesquiterpene lactones can be unstable under these conditions.[2] | Consider replenishing the this compound-containing medium periodically during long-term experiments (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound. |
| Inconsistent experimental results. | This could be due to improper storage and handling, leading to degradation of the compound. Multiple freeze-thaw cycles of the stock solution can also contribute to degradation. | Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always ensure the powdered compound and stock solutions are stored at the recommended temperatures and protected from light. |
| Difficulty dissolving the this compound powder. | The compound may not be readily soluble at the desired concentration without assistance. | Use sonication or gentle warming to aid in the dissolution of this compound in the chosen solvent. As with similar compounds, using a fresh vial of hygroscopic solvents like DMSO can improve solubility. |
Data Summary Tables
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | Quantitative data not specified. |
| Eupalinolide O | DMSO | 100 mg/mL | Sonication recommended. |
| Eupalinolide K | DMSO | 50 mg/mL | Sonication recommended. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | 2-8°C | Up to 24 months | Keep tightly sealed.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light. Ideal for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 420.45 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 ml of a 10 mM solution, you will need 4.20 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use, light-protecting sterile tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally below 0.5%) to avoid solvent toxicity.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: Potential degradation pathway for this compound under physiological conditions.
References
Technical Support Center: Optimizing Eupalinolide H Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of Eupalinolide H for in vivo experiments. The following information provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo study?
A1: As there is limited publicly available in vivo data specifically for this compound, a dose-range finding study is strongly recommended. You can extrapolate a starting dose from in vitro IC50 values or from dosages of similar Eupalinolide compounds. For instance, studies on other Eupalinolides have used doses ranging from 15 mg/kg to 30 mg/kg.[1][2] It is advisable to begin with a low dose and escalate to determine the maximum tolerated dose (MTD).
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is likely a lipophilic molecule, similar to other sesquiterpene lactones. A common approach for formulating such compounds for in vivo use involves a co-solvent system. A suggested formulation protocol is detailed in the Experimental Protocols section below. It is crucial to test the vehicle alone as a control in your experiments to ensure it does not produce any confounding effects.
Q3: What are the appropriate routes of administration for this compound in animal models?
A3: The most common routes for administering similar compounds in rodents are intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections. Oral gavage is another possibility, but the bioavailability of this compound via this route is unknown and may be low.[3][4] The choice of administration route will depend on the experimental design and the target tissue.
Q4: What are the potential signs of toxicity I should monitor for?
A4: During your in vivo study, it is critical to monitor for any signs of toxicity. These may include weight loss, changes in behavior (e.g., lethargy, agitation), ruffled fur, and any signs of distress.[5] A formal acute toxicity study is recommended to establish the safety profile of this compound. Details of what to monitor are provided in the Troubleshooting Guide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the vehicle | This compound is a lipophilic molecule. | Test a range of biocompatible solvents and co-solvents (e.g., DMSO, ethanol, PEG300, Tween 80). Ensure the final concentration of the organic solvent is within acceptable limits for the chosen animal model. Consider formulating a suspension or emulsion. |
| Signs of toxicity in the animal model (e.g., weight loss, lethargy) | The administered dose is too high, or the vehicle is causing adverse effects. | Immediately reduce the dosage or terminate the experiment for that cohort. Run a vehicle-only control group to rule out vehicle-induced toxicity. Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD).[5] |
| High variability in experimental results | Inconsistent dosing technique or variability in animal metabolism. | Ensure all personnel are properly trained in the chosen administration technique. Use a consistent volume and rate of injection. Increase the number of animals per group to improve statistical power. |
| No observable therapeutic effect | The dose is too low, poor bioavailability with the chosen route, or rapid metabolism. | Increase the dosage in a stepwise manner, ensuring it remains below the MTD. Consider a different route of administration that may offer better bioavailability (e.g., IV instead of oral). Conduct pharmacokinetic studies to determine the half-life and clearance of this compound.[3][4] |
Data Presentation
Table 1: Reported In Vivo Dosages of Eupalinolide Derivatives
| Compound | Dosage | Route of Administration | Animal Model | Duration | Reference |
| Eupalinolide O | 15 mg/kg/d and 30 mg/kg/d | Intraperitoneal (IP) | Nude Mice | 20 days | [1] |
| Eupalinolide J | 30 mg/kg | Intravenous (IV) | Nude Mice | Every 2 days for 18 days | [2] |
Table 2: General Guidelines for Administration Volumes in Mice
| Route | Maximum Volume | Needle Size (Gauge) |
| Intravenous (IV) | 5 ml/kg (bolus) | 27-30 |
| Intraperitoneal (IP) | 10 ml/kg | 25-27 |
| Subcutaneous (SC) | 10 ml/kg | 25-27 |
| Oral (PO) | 10 ml/kg | 20-22 (gavage needle) |
This table provides general guidelines. Always refer to your institution's IACUC guidelines for specific recommendations.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol is a general guideline and may require optimization.
-
Dissolve this compound in an organic solvent: Weigh the required amount of this compound and dissolve it in a minimal amount of a biocompatible organic solvent such as DMSO.
-
Add a co-solvent/surfactant: To improve solubility and stability in an aqueous solution, add a co-solvent like PEG300 and a surfactant like Tween 80. A common ratio to start with is 10% DMSO, 40% PEG300, and 5% Tween 80.
-
Add saline: Slowly add sterile saline to the desired final volume while vortexing to ensure the solution remains clear.
-
Final formulation: The final vehicle composition should be carefully controlled and kept consistent across all experimental groups. For example, a final vehicle might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vehicle Control: Prepare a vehicle-only solution (without this compound) to be administered to the control group.
Protocol 2: Acute Toxicity Study
-
Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to several groups (e.g., a vehicle control group and at least three dose-level groups of this compound). A common starting point is a logarithmic dose progression (e.g., 10, 100, 1000 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the chosen route.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours post-dosing) and then daily for 14-21 days.[5]
-
Data Collection: Record body weight, food and water consumption, and any behavioral or physical changes.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
-
Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis.[5]
Mandatory Visualization
Caption: Workflow for In Vivo Dose Optimization of this compound.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dealing with batch-to-batch variability of Eupalinolide H extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide H extracts. Our goal is to help you navigate the challenges associated with batch-to-batch variability to ensure the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a sesquiterpene lactone, a type of natural compound. It is primarily isolated from the plant Eupatorium lindleyanum.[1][2][3] This plant has been used in traditional Chinese medicine to treat conditions like cough and chronic bronchitis.[1][4]
Q2: What are the known biological activities of this compound and related compounds?
This compound has demonstrated anti-inflammatory properties by inhibiting the production of IL-6 and TNF-α in RAW 264.7 cells.[3] Other related eupalinolides from the same plant have been shown to possess significant anti-cancer activities, including inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer metastasis.[4][5][6][7][8]
Q3: What causes batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound is a common challenge.[9][10] This variability can arise from several factors:
-
Raw Material Source: The chemical composition of the source plant, Eupatorium lindleyanum, can vary based on genetic differences, geographical location, climate, harvest time, and storage conditions.[9][10][11]
-
Extraction Method: The choice of solvent, temperature, and duration of the extraction process can significantly impact the yield and purity of this compound in the final extract.[9][11]
-
Processing and Handling: Differences in drying, grinding, and storage of the plant material and the final extract can lead to degradation or alteration of the active compounds.[9]
Q4: How can I standardize my this compound extract to minimize variability in my experiments?
Standardization is crucial for obtaining reproducible results.[12] Key strategies include:
-
Bioassay-Guided Fractionation: This process involves separating the crude extract into different fractions and testing the biological activity of each fraction. This helps to isolate the most active components and can lead to a more consistent product.
-
Chemical Fingerprinting: Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to create a chemical profile or "fingerprint" of your extract.[2] You can then compare the fingerprints of different batches to ensure consistency.
-
Quantification of a Marker Compound: For this compound extracts, quantifying the concentration of this compound itself using a validated analytical method can provide a basis for normalizing doses across different batches.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound extracts.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent biological activity between batches. | Variation in the concentration of this compound or other active compounds. | 1. Quantify this compound: Use HPLC to determine the concentration of this compound in each batch.[2] 2. Normalize Dosing: Adjust the amount of extract used in your experiments based on the this compound concentration to ensure a consistent dose of the active compound. 3. Bioassay Standardization: Use a standard in vitro assay (e.g., cell viability) to determine the relative potency of each batch before proceeding with more complex experiments. |
| Low or no biological activity observed. | 1. Degradation of the active compounds. 2. Poor quality of the starting plant material. 3. Inefficient extraction procedure. | 1. Storage Conditions: Ensure the extract is stored in a cool, dark, and dry place to prevent degradation. 2. Source Verification: Obtain your plant material from a reputable supplier with clear documentation of its origin and harvest date.[9] 3. Extraction Optimization: Experiment with different solvents and extraction times to improve the yield of active compounds.[9] |
| Unexpected or off-target effects. | Presence of interfering compounds in the crude extract. | 1. Purification: Further purify the extract using techniques like column chromatography to remove unwanted compounds. 2. Analytical Characterization: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify potential contaminants in your extract. |
| Poor solubility of the extract. | The complex mixture of compounds in the extract may have poor solubility in your experimental medium. | 1. Solvent Optimization: Test a range of biocompatible solvents (e.g., DMSO, ethanol) to find one that effectively dissolves the extract. Always include a vehicle control in your experiments. 2. Sonication: Use sonication to aid in the dissolution of the extract. |
Data Presentation: Hypothetical Batch Comparison
The following table presents a hypothetical comparison of three different batches of this compound extract to illustrate the potential for variability.
| Parameter | Batch A | Batch B | Batch C |
| This compound Concentration (mg/g extract) | 5.2 | 8.9 | 3.1 |
| IC50 in MDA-MB-231 cells (µg/mL) | 15.8 | 9.1 | 27.4 |
| Inhibition of TNF-α at 10 µg/mL (%) | 45% | 68% | 25% |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for quantifying this compound in an extract.[2]
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the this compound extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards. Use the regression equation to calculate the concentration of this compound in the extract samples.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound extracts on cancer cells.[5][7]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of the this compound extract (dissolved in a suitable solvent like DMSO) for 48 hours. Include a vehicle control.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Western Blot Analysis
This protocol is for analyzing the effect of this compound on protein expression in signaling pathways.[4][5][7]
-
Cell Treatment and Lysis: Treat cells with the this compound extract. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]
-
Immunoblotting: Block the membrane with 5% non-fat milk, then incubate with primary antibodies against target proteins (e.g., STAT3, Akt, p-ERK) overnight at 4°C.[5] Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for testing standardized this compound extracts.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 11. masi.eu [masi.eu]
- 12. mdpi.com [mdpi.com]
Interpreting unexpected results in Eupalinolide H bioassays.
Welcome to the technical support center for Eupalinolide H bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. While specific data for this compound is limited in the provided search results, its analogs (Eupalinolide A, B, J, and O) have demonstrated significant anti-cancer properties, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest, as well as the inhibition of cancer cell proliferation and migration.[1][2][3][4] These effects are often mediated through the modulation of various cellular signaling pathways.[4]
Q2: In which types of bioassays are Eupalinolides typically evaluated?
Eupalinolides are commonly assessed in a variety of in vitro cancer bioassays to determine their therapeutic potential. These include:
-
Cell Viability/Cytotoxicity Assays: To measure the dose-dependent effect of the compound on cell survival (e.g., CCK-8 or MTS assays).[1][5]
-
Apoptosis Assays: To determine if the compound induces programmed cell death (e.g., Annexin V/PI staining, TUNEL assays, and Western blotting for caspase cleavage).[3][6]
-
Cell Migration and Invasion Assays: To assess the compound's ability to inhibit cancer cell motility (e.g., wound healing and Transwell assays).[1][6]
-
Cell Cycle Analysis: To investigate if the compound causes arrest at specific phases of the cell cycle.[3]
-
Western Blotting: To probe the expression levels of proteins involved in key signaling pathways.[1][3]
Q3: Are there general challenges I should be aware of when working with natural products like this compound?
Yes, natural product research can present unique challenges. Compounds can sometimes act as "pan-assay interference compounds" (PAINS), which appear active in many different assays due to non-specific mechanisms like forming aggregates that sequester enzymes or having redox activity. It's also crucial to ensure the purity of the this compound sample, as residual components from the extraction process could influence the results.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your this compound bioassays.
Scenario 1: Decreased cell viability observed, but no signs of apoptosis.
Issue: You have performed a cell viability assay (e.g., CCK-8) and observed a dose-dependent decrease in cell viability after this compound treatment. However, subsequent apoptosis assays (e.g., Annexin V/PI staining or caspase-3 cleavage) are negative.
Possible Causes & Troubleshooting Steps:
-
Alternative Cell Death Pathways: this compound might be inducing a non-apoptotic cell death mechanism. Eupalinolide A, for instance, has been shown to induce autophagy in hepatocellular carcinoma cells.[1][7]
-
Recommendation: Investigate markers for other cell death pathways, such as autophagy (LC3-II conversion by Western blot) or ferroptosis (lipid peroxidation assays).[6]
-
-
Cell Cycle Arrest: The compound may be causing cell cycle arrest rather than immediate cell death. This cytostatic effect would lead to lower cell numbers in a viability assay without necessarily triggering apoptosis within the timeframe of your experiment.
-
Recommendation: Perform cell cycle analysis using flow cytometry to determine if cells are accumulating in a specific phase (e.g., G1 or G2/M).
-
-
Assay-Specific Interference: Some compounds can interfere with the reagents used in viability or apoptosis assays. For example, a compound might have intrinsic fluorescence that interferes with a fluorescence-based assay.
-
Recommendation: Run appropriate controls, including this compound in cell-free media with your assay reagents, to check for direct interference.
-
Scenario 2: Inconsistent IC50 values across different cell lines or repeat experiments.
Issue: The half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments or in different cancer cell lines where you expect similar results.
Possible Causes & Troubleshooting Steps:
-
Cell Line Specific Mechanisms: The cellular context is critical. Different cancer cell lines have distinct genetic backgrounds and signaling pathway dependencies. The target of this compound might be expressed at different levels or be mutated in different cell lines.
-
Experimental Variability: Minor variations in experimental conditions can lead to different IC50 values.
-
Recommendation: Standardize your protocols strictly. Key parameters include cell seeding density, passage number, treatment duration, and solvent concentration.[5] Ensure your positive and negative controls are consistent and that the Z'-factor for your assay is within an acceptable range (ideally > 0.5) to indicate a robust assay.[5]
-
-
Compound Stability and Solubility: this compound, like many natural products, may have limited solubility or stability in aqueous media. Precipitation of the compound at higher concentrations can lead to inaccurate IC50 values.
-
Recommendation: Visually inspect your treatment media for any signs of precipitation. Consider using a lower final solvent concentration or exploring different formulation strategies.
-
Data Summary
The following tables summarize the cytotoxic activities of various Eupalinolide analogs as reported in the literature. Note that direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Cytotoxicity of Eupalinolide Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration/Effect | Reference |
| Eupalinolide A | MHCC97-L, HCCLM3 | CCK-8 | 7, 14, 28 µM; significant inhibition of viability | [1] |
| Eupalinolide A | A549, H1299 | CCK-8 | 10, 20, 30 µM; significant inhibition of viability | [6] |
| Eupalinolide B | Pancreatic Cancer Cells | Cellular Functional Assays | Effective inhibition of cell viability | [2] |
| Eupalinolide O | MDA-MB-468 | Not Specified | 2, 4, 8 µM; dose-dependent growth inhibition | [3] |
| Eupalinolide O | TNBC Cells | MTT | Inhibited cell viability | [8] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 7, 14, 28 µM) for desired time points (e.g., 24, 48, 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3][6]
Western Blotting
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Electrophoresis: Separate 50 µg of protein from each sample on an SDS-PAGE gel.[1]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, or signaling pathway components), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways Modulated by Eupalinolide Analogs
The following diagrams illustrate the signaling pathways that have been reported to be modulated by Eupalinolide analogs. These may provide insights into the potential mechanisms of this compound.
Caption: Signaling pathways modulated by Eupalinolide analogs A, O, and J.[4][8][9]
General Workflow for Troubleshooting Unexpected Bioassay Results
This workflow provides a logical sequence of steps to diagnose unexpected outcomes in your this compound experiments.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing the bioavailability of Eupalinolide H for animal studies.
Welcome to the Technical Support Center for enhancing the bioavailability of Eupalinolide H. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for your animal studies.
Frequently Asked Questions (FAQs)
Question 1: What is this compound and why is its bioavailability a potential challenge?
This compound is a sesquiterpene lactone, a class of natural compounds known for various biological activities, including anti-inflammatory effects.[1] Like many sesquiterpenoids, this compound is a lipophilic molecule with poor aqueous solubility.[1][2] This low solubility is a primary factor that can significantly limit its dissolution in the gastrointestinal tract, leading to poor absorption and low oral bioavailability.[3][4]
Question 2: What are the primary factors that may limit the oral bioavailability of this compound?
The oral bioavailability of a compound like this compound is primarily influenced by:
-
Aqueous Solubility: Its ability to dissolve in gastrointestinal fluids is a prerequisite for absorption. Low solubility is a major rate-limiting step.[4]
-
Membrane Permeability: The ability to pass through the intestinal lipid bilayer to enter systemic circulation. While lipophilic, very high lipophilicity can sometimes hinder release from the formulation into the aqueous gut environment.
-
First-Pass Metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before reaching systemic circulation. Studies on its analogs, Eupalinolide A and B, show they are rapidly metabolized by carboxylesterases and cytochrome P450 enzymes in human liver microsomes, suggesting this compound may undergo similar extensive metabolism.
Question 3: What are the leading strategies to enhance the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability.[3][5] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][6] Nanosuspensions are a particularly promising approach.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which has higher energy and greater solubility than the stable crystalline form.[3][7]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) incorporate the drug into a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in gastrointestinal fluids, these systems form fine oil-in-water emulsions, facilitating drug dissolution and absorption.[4]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, where the hydrophobic drug molecule is housed within the hydrophilic cyclodextrin (B1172386) cavity, improving its solubility.[3]
Physicochemical & Pharmacokinetic Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C22H28O8 | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| Physical Description | Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |[1] |
Table 2: Pharmacokinetic Parameters of Related Compounds (Eupalinolide A & B) in Rats This data is for Eupalinolide A (EA) and Eupalinolide B (EB) after intragastric administration of Eupatorium lindleyanum extract and serves as a potential reference.
| Parameter | EA (at 250 mg/kg dose) | EB (at 250 mg/kg dose) | Source |
|---|---|---|---|
| Tmax (h) | 0.44 ± 0.18 | 0.63 ± 0.25 | [8] |
| Cmax (ng/mL) | 35.62 ± 10.27 | 78.34 ± 21.56 | [8] |
| AUC(0-t) (ng·h/mL) | 40.15 ± 12.33 | 115.50 ± 33.71 |[8] |
Troubleshooting Guide
Question 4: My in vivo study shows very low and highly variable plasma concentrations of this compound. What are the likely causes and how can I troubleshoot this?
Low and variable exposure is a classic sign of poor bioavailability. The following workflow can help diagnose and address the issue.
Step-by-step guidance:
-
Confirm Solubility in Dosing Vehicle: Ensure this compound is fully solubilized in your current vehicle before administration. If using a simple suspension, poor wetting and dissolution are highly likely.
-
Evaluate Formulation Strategy: A simple suspension is often inadequate for poorly soluble compounds. You likely need an "enabling formulation" to improve dissolution in vivo.[2] Refer to the formulation selection guide below.
-
Investigate Metabolism: The rapid metabolism of Eupalinolide A and B suggests this compound may also be cleared quickly. An in vitro assay using rat or human liver microsomes can confirm metabolic stability.
-
Assess Permeability: While likely permeable due to its lipophilicity, very poor results might warrant a Parallel Artificial Membrane Permeability Assay (PAMPA) to rule out significant permeability issues.[9]
Question 5: How do I select the most appropriate bioavailability-enhancing formulation for this compound?
The choice depends on the compound's specific properties and the desired experimental outcome.
Table 3: Comparison of Key Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For... |
|---|---|---|---|---|
| Nanosuspension | Increases surface area, enhancing dissolution rate.[2] | High drug loading, suitable for various administration routes. | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. | Compounds that are dissolution rate-limited. |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, more soluble amorphous state.[7] | Significant solubility enhancement; can be formulated into solid dosage forms. | Risk of recrystallization over time; potential for drug-polymer interactions. | Crystalline compounds with high melting points. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug is dissolved in a lipid-surfactant mixture that forms a fine emulsion in the gut. | Enhances solubility and can utilize lipid absorption pathways, potentially reducing first-pass metabolism. | Lower drug loading capacity; potential for GI irritation from surfactants. | Highly lipophilic compounds (high log P). |
| Cyclodextrin Complexation | Encapsulates the drug molecule in a hydrophilic shell.[3] | Increases aqueous solubility; easy to prepare. | Limited drug loading capacity based on stoichiometry; can be expensive. | Molecules with appropriate size and geometry to fit in the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Wet Media Milling
This protocol describes a common top-down method for producing drug nanoparticles.[6]
-
Preparation of Slurry:
-
Weigh 100 mg of this compound.
-
Prepare a 1% (w/v) stabilizer solution (e.g., Poloxamer 188 or HPMC) in deionized water.
-
Disperse the this compound powder in 10 mL of the stabilizer solution to form a pre-suspension.
-
-
Milling:
-
Transfer the slurry to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The bead-to-drug mass ratio should be approximately 30:1.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-8 hours. The chamber should be cooled to prevent thermal degradation of the drug.
-
-
Particle Size Analysis:
-
Periodically withdraw small aliquots of the suspension and dilute appropriately with deionized water.
-
Measure the particle size distribution using Dynamic Light Scattering (DLS). Continue milling until the desired particle size (e.g., Z-average < 250 nm) and Polydispersity Index (PDI < 0.3) are achieved.
-
-
Post-Processing:
-
Separate the nanosuspension from the milling media by filtration or decanting.
-
For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose) to form a dry powder that can be reconstituted before use.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to create a liquid SEDDS formulation.[10]
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400). Select the excipients that show the highest solubilizing capacity.
-
-
Constructing Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.
-
For each formulation, perform a visual assessment after adding it to water under gentle agitation. Identify the ratios that form a clear or bluish-white microemulsion, indicating successful self-emulsification. The region of successful formulations on the diagram is known as the self-emulsification region.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select an optimized ratio of excipients from the self-emulsification region.
-
Add this compound to the excipient mixture at the desired concentration (e.g., 20 mg/mL).
-
Vortex and gently heat (if necessary, e.g., to 40°C) until the drug is completely dissolved, forming a clear, homogenous liquid.
-
-
Characterization:
-
Dilute the drug-loaded SEDDS in a relevant aqueous medium (e.g., simulated gastric fluid).
-
Measure the resulting droplet size and PDI using DLS. An ideal system will have a droplet size below 200 nm.
-
Visually assess for any signs of drug precipitation upon dilution.
-
Relevant Signaling Pathway
While enhancing bioavailability is a formulation challenge, the ultimate goal of an animal study is often to assess the compound's effect on biological pathways. Related Eupalinolides have been shown to inhibit the STAT3 signaling pathway, which is crucial in cell proliferation and metastasis.[11]
References
- 1. This compound | CAS:1402067-83-7 | Manufacturer ChemFaces [m.chemfaces.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Pharmacokinetics of eupalinolide A, eupalinolide B and hyperoside from Eupatorium lindleyanum in rats by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide A | HSP | TargetMol [targetmol.com]
- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Eupalinolide H.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with Eupalinolide H, a member of the sesquiterpene lactone class of natural products. Given the limited specific data on this compound, this guide draws upon established knowledge of related compounds to provide a robust framework for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Purity, Stability, and Handling
Question 1: I am observing lower than expected potency of my this compound sample. What could be the cause?
Answer: Lower than expected potency can stem from several factors related to the compound's purity and stability. Sesquiterpene lactones can be susceptible to degradation.[1]
-
Purity Verification: Ensure the purity of your this compound sample using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules.
-
Structural Integrity: Confirm the structural integrity of the compound using methods like ¹H NMR and ¹³C NMR spectroscopy and Mass Spectrometry.
-
Storage Conditions: this compound, like many natural products, may be sensitive to light, temperature, and air.[1][2] Store the compound at -20°C or -80°C, protected from light.[3][4] For solutions, use freshly opened, anhydrous solvents like DMSO and store in aliquots to avoid repeated freeze-thaw cycles.[3]
-
Environmental Factors: Factors such as temperature, humidity, and light can significantly impact the stability of natural compounds.[1][2] Degradation can lead to a loss of active components and the formation of inactive or even toxic metabolites.[1]
Question 2: My this compound solution appears to have precipitated. How should I handle this?
Answer: Precipitation can occur due to low aqueous solubility or exceeding the solubility limit in your chosen solvent.
-
Solubility Check: Eupalinolide K, a related compound, has a high solubility in DMSO (50 mg/mL) but much lower solubility in water (5 mg/mL), requiring sonication.[3] It is likely this compound has similar properties.
-
Proper Dissolution: Ensure the compound is fully dissolved. Gentle warming and vortexing or sonication can aid dissolution.[3]
-
Solvent Choice: For aqueous-based assays, prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
Section 2: Inconsistent Experimental Results
Question 3: I am seeing significant variability in my cell viability (e.g., MTT, CCK8) assay results between experiments. What are the potential sources of this inconsistency?
Answer: Inconsistent results in cell-based assays are a common challenge. The variability can arise from the compound itself, assay conditions, or cell culture practices.
-
Compound Reactivity: Sesquiterpene lactones containing an α-methylene-γ-lactone moiety are known to be reactive and can form adducts with sulfhydryl groups of proteins, such as cysteine residues.[5][6] This reactivity could lead to non-specific interactions and assay interference.
-
Assay Interference: Some compounds can interfere with the readout of viability assays. For example, a compound that is a reducing agent could interfere with MTT assays, which are dependent on cellular redox state. Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP levels).
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase. Over-confluent or senescent cells can respond differently to treatment.
-
Treatment Time and Concentration: Optimize the concentration range and treatment duration for your specific cell line. Other Eupalinolides have shown effects at various concentrations (e.g., 5-10 µM for Eupalinolide O) and time points (e.g., 24-72 hours).[7]
Illustrative Data: Troubleshooting Inconsistent IC50 Values
The following table provides a hypothetical example of how to track and troubleshoot variability in IC50 values for this compound in a cancer cell line.
| Experiment ID | Date | Cell Passage | IC50 (µM) | Notes | Potential Action |
| EH-EXP-01 | 2025-11-15 | 5 | 8.2 | Initial experiment. | - |
| EH-EXP-02 | 2025-11-22 | 15 | 25.6 | High cell passage. | Use lower passage cells (e.g., <10). |
| EH-EXP-03 | 2025-11-29 | 6 | 7.9 | Freshly prepared stock solution. | Continue using fresh stock solutions. |
| EH-EXP-04 | 2025-12-01 | 7 | 15.1 | Old stock solution (1 month at 4°C). | Prepare fresh stock solutions and aliquot for single use. |
Section 3: Mechanism of Action and Pathway Analysis
Question 4: I am not observing the expected effect on my target signaling pathway. What other mechanisms might this compound be involved in?
Answer: While your primary hypothesis may focus on one pathway, this compound, like other sesquiterpene lactones, may have pleiotropic effects. Related Eupalinolides have been shown to modulate several key cellular pathways.
-
Reactive Oxygen Species (ROS) Generation: Eupalinolide B and O have been reported to induce ROS generation in cancer cells.[7][8] Consider measuring intracellular ROS levels using probes like DCFDA.
-
MAPK Pathway: Eupalinolide B has been shown to modulate the MAPK pathway, particularly JNK activation.[2] Eupalinolide O affects the Akt/p38 MAPK pathway.[7]
-
STAT3 Signaling: Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway.[9]
-
Cuproptosis: Eupalinolide B has been suggested to induce a form of cell death called cuproptosis by disrupting copper homeostasis.[8]
Hypothetical Signaling Pathway for this compound
Based on the known mechanisms of related compounds, a potential signaling cascade initiated by this compound could involve the generation of ROS, which in turn modulates downstream pathways like MAPK and STAT3, ultimately leading to apoptosis or cell cycle arrest.
A potential signaling pathway for this compound.
Experimental Protocols
General Protocol for Cell Viability (CCK8) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (untreated and vehicle-treated).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Protocol for Western Blotting
This protocol provides a general workflow for analyzing protein expression changes induced by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
A generalized experimental workflow for studying this compound.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell Viability Assays for Eupalinolide H Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for evaluating the cytotoxicity of Eupalinolide H.
Frequently Asked Questions (FAQs)
Q1: I am observing higher than expected cell viability, or even an increase in signal, after treating cells with this compound in an MTT or XTT assay. What could be the cause?
A1: This is a common issue when working with natural products like this compound.[1][2][3] The primary suspect is direct reduction of the tetrazolium salt (MTT, XTT) by the compound, leading to a false positive signal that doesn't correlate with cell viability.[1][4] Natural products, particularly those with antioxidant properties, can chemically reduce the assay reagent to its colored formazan (B1609692) product, mimicking the metabolic activity of viable cells.[1][3]
To confirm this, it is crucial to run a cell-free control. This involves adding this compound to wells with culture medium and the assay reagent, but without any cells.[1][2] If a color change is observed, it indicates direct interference.
Q2: My absorbance readings have a high background in my negative control wells. What are the potential reasons?
A2: High background signals can stem from several sources. As mentioned above, direct reduction of the assay reagent by this compound is a likely cause.[1] Additionally, if this compound is colored, it may interfere with the absorbance reading.[1] Another possibility is the precipitation of this compound in the culture medium, which can scatter light and lead to artificially high absorbance readings.[1] It is recommended to visually inspect the wells for any precipitate.
Q3: The results from my LDH assay show low cytotoxicity, but microscopic examination indicates significant cell death after this compound treatment. Why the discrepancy?
A3: This discrepancy can occur for a couple of reasons. Firstly, the timing of the assay is critical. Lactate (B86563) dehydrogenase (LDH) is released during late-stage apoptosis or necrosis.[5] If this compound induces a slower cell death process, you may need to extend the treatment duration to detect significant LDH release.[5] Secondly, the compound itself could be inhibiting the LDH enzyme.[5][6] To test for this, you can lyse untreated cells to release LDH and then add this compound to the lysate before performing the assay.[5][6] A reduced signal in the presence of the compound would suggest enzyme inhibition.
Q4: this compound is not dissolving well in my culture medium. How can I improve its solubility?
A4: Poor solubility is a common challenge with natural compounds. This compound is often dissolved in a stock solution of dimethyl sulfoxide (B87167) (DMSO) before being diluted in culture medium.[7] Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, gentle warming or sonication of the stock solution might help. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q5: Which cell viability assay is least likely to be affected by interference from this compound?
A5: While no assay is completely immune to interference, ATP-based assays, such as those using luciferase to measure ATP levels, are generally less susceptible to colorimetric and redox interference from test compounds.[1] ATP is a direct indicator of metabolically active cells, and its measurement via luminescence is typically more robust. However, it's essential to ensure the lysis buffer in the ATP assay kit effectively inactivates ATPases, which can degrade ATP and lead to low signals.[5] Another alternative is the Crystal Violet assay, which stains the DNA of adherent cells and provides a measure of total cell number.
Troubleshooting Guides
Issue 1: Suspected Compound Interference in Tetrazolium (MTT, XTT) Assays
This guide provides a workflow to diagnose and mitigate interference from this compound in tetrazolium-based assays.
Caption: Troubleshooting workflow for suspected assay interference.
Issue 2: Inconsistent or Low Signal in ATP-Based Assays
This guide addresses common problems encountered when using ATP-based viability assays.
Caption: Troubleshooting guide for low signal in ATP assays.
Data Presentation
Table 1: Comparison of Common Cell Viability Assays for this compound Cytotoxicity Testing
| Assay Type | Principle | Potential for Interference by this compound | Key Considerations |
| MTT/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | High: this compound may directly reduce the tetrazolium salt, causing false-positive results.[1] | Requires a cell-free control to check for interference. The formazan product of MTT is insoluble and requires a solubilization step. |
| LDH Release | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1] | Moderate: this compound may inhibit LDH enzyme activity, leading to false-negative results.[5][6] | Assay timing is crucial as LDH is released in late-stage cell death.[5] |
| ATP-Based | Measures ATP levels using a luciferase reaction, where light output is proportional to the number of viable cells. | Low: Generally less susceptible to colorimetric or redox interference.[1] | ATP is labile; rapid processing and effective lysis to inactivate ATPases are critical.[5] |
| Crystal Violet | Stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment. | Low: Less prone to chemical interference but may be affected by compound precipitation. | Only suitable for adherent cells. |
Signaling Pathways Modulated by Eupalinolides
This compound is part of the Eupalinolide family of sesquiterpene lactones. While specific data for this compound is limited, related compounds like Eupalinolide A, B, J, and O have been shown to induce cytotoxicity through various signaling pathways. Understanding these can provide insights into the potential mechanisms of this compound.
Caption: Potential signaling pathways affected by Eupalinolides.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To assess cell viability based on the metabolic reduction of MTT to a colored formazan product.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control, e.g., DMSO) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][8]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidified SDS) to each well to dissolve the purple formazan crystals.[4][9]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from cell-free control wells.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm) using a microplate reader.
-
Controls: Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive and negative controls.
Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine cell viability by quantifying the amount of ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After treatment, allow the plate to equilibrate to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add the ATP assay reagent (e.g., CellTiter-Glo®) directly to each well in a volume equal to the culture medium volume.[10]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize Eupalinolide H precipitation in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of Eupalinolide H in aqueous buffers.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer upon dilution from a stock solution.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is a sesquiterpene lactone with a hydrophobic structure, leading to poor solubility in aqueous solutions.
-
Solution: Employ solubilization techniques as detailed in the protocols below. This may involve using co-solvents, surfactants, or cyclodextrins.
-
-
Inappropriate Solvent for Stock Solution: The initial solvent for the stock solution may not be miscible with the aqueous buffer.
-
Solution: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing this compound stock solutions. Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility.
-
-
pH of the Aqueous Buffer: The stability and solubility of sesquiterpene lactones can be pH-dependent. Neutral to alkaline pH may promote hydrolysis of the lactone ring, leading to degradation and precipitation.
-
Solution: Prepare aqueous buffers with a slightly acidic pH (e.g., pH 5.0 - 6.5). Acetate (B1210297) buffers are often a good choice and have been shown to be favorable for the stability of similar compounds. Avoid phosphate (B84403) buffers if possible, as they have been reported to sometimes increase degradation of certain peptides, and could potentially affect other small molecules.
-
-
Temperature: Higher temperatures can decrease the stability of this compound in aqueous solutions.
-
Solution: Prepare and handle this compound solutions at room temperature or on ice. For long-term storage of aqueous preparations, refrigeration (2-8°C) is recommended, provided the formulation is stable at that temperature and does not precipitate.
-
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the aqueous buffer may be above its solubility limit, even with solubilizing agents.
-
Solution: Determine the maximum achievable concentration of this compound in your specific buffer system through a solubility test. If a higher concentration is required, a reformulation with different or higher concentrations of solubilizing agents may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a sesquiterpene lactone. While experimental data is limited, its structure suggests it is a hydrophobic molecule. Key predicted and known properties are summarized in the table below.
| Property | Value/Information | Source |
| Molecular Formula | C₂₂H₂₈O₈ | ChemFaces |
| Molecular Weight | 420.45 g/mol | ChemFaces |
| Physical Description | Powder | ChemFaces |
| Predicted LogP | ~2.0 - 2.5 | Molinspiration, SwissADME |
| Predicted pKa | Likely very weakly acidic or neutral | MolGpKa, Rowan |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is a powerful organic solvent that can dissolve this compound at high concentrations.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within two weeks of preparation when stored at -20°C.
Q4: My this compound is precipitating even with the use of DMSO. What can I do?
A4: If precipitation occurs upon dilution of a DMSO stock solution into an aqueous buffer, the final concentration of DMSO may not be sufficient to maintain solubility. Consider using co-solvents and surfactants in your aqueous buffer. A formulation successfully used for the related compound Eupalinolide K is a good starting point: a mixture of DMSO, PEG300, and Tween-80.[1]
Q5: What is the optimal pH for my aqueous buffer to maintain this compound stability?
A5: Based on the general stability of sesquiterpene lactones, a slightly acidic pH is recommended. Sesquiterpene lactones can be unstable and undergo hydrolysis at neutral to alkaline pH.[2][3] A buffer with a pH between 5.0 and 6.5, such as an acetate buffer, is a reasonable starting point.
Q6: Can I heat the solution to dissolve the precipitated this compound?
A6: Gentle warming and sonication can be used to aid in the initial dissolution of this compound in the stock solvent. However, prolonged heating of aqueous solutions of this compound is not recommended as it can lead to degradation.
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Formulation in Aqueous Buffer
This protocol is adapted from a method used for Eupalinolide K and is a good starting point for achieving a clear aqueous solution of this compound.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or other desired aqueous buffer (e.g., acetate buffer, pH 5.5)
Procedure:
-
Prepare a 10X Stock Solution of the Vehicle:
-
In a sterile tube, mix the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or your desired aqueous buffer
-
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare the this compound Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or sonication can be used to facilitate dissolution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the this compound DMSO stock solution to the 10X vehicle stock to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 100 µM this compound working solution from a 10 mM stock in DMSO, add 10 µL of the stock to 990 µL of the vehicle.
-
Vortex the final solution thoroughly.
-
Expected Outcome: A clear solution of this compound at the desired concentration. The final concentrations of the excipients in this example would be 1% DMSO, 4% PEG300, and 0.5% Tween-80 in the final working solution if a 1:10 dilution from a stock made in the full vehicle is performed.
Protocol 2: General Troubleshooting Workflow for this compound Precipitation
This workflow provides a systematic approach to addressing precipitation issues.
References
Best practices for handling and storing Eupalinolide H.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Eupalinolide H, alongside troubleshooting guides and frequently asked questions for common experimental procedures.
Section 1: Handling and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility. As a sesquiterpene lactone, it may be susceptible to degradation under certain conditions.
Frequently Asked Questions (FAQs) - Handling and Storage
Q1: How should I store this compound upon receipt?
A1: For long-term storage, this compound solid should be stored at -20°C, protected from light.[1] If dissolved in a solvent, it is recommended to store the stock solution at -80°C.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of this compound and related compounds.[1][2] For in vitro experiments, ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound sensitive to light?
A3: Yes, many natural products, including sesquiterpene lactones, are light-sensitive. It is recommended to protect this compound from light during storage and handling by using amber vials or by wrapping containers with aluminum foil.[1]
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: To avoid degradation, it is best to minimize freeze-thaw cycles. We recommend preparing single-use aliquots of your stock solution to maintain the integrity of the compound.
Troubleshooting Guide - Handling and Storage
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Compound degradation due to improper storage (temperature, light exposure) or multiple freeze-thaw cycles. | Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. Verify storage conditions (-20°C for solid, -80°C for solution, protected from light). |
| Precipitate observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the compound may have degraded into less soluble products. | Gently warm the solution and vortex to see if the precipitate redissolves. If it persists, it is advisable to prepare a fresh stock solution. Consider preparing smaller, single-use aliquots to prevent this issue. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to degradation or improper dissolution. | Always ensure the compound is fully dissolved before making dilutions. Use freshly prepared working solutions for each experiment. Perform a stability check of your stock solution if inconsistencies persist. |
Section 2: Experimental Protocols
The following are generalized methodologies for key experiments involving Eupalinolide compounds. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or a vehicle control, such as DMSO) for the desired duration (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[3]
-
Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent like DMSO.[3]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[3][4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the designated time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3][5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with a corresponding secondary antibody.[3]
Section 3: Signaling Pathways and Mechanisms of Action
Eupalinolide compounds have been shown to exert their biological effects by modulating various cellular signaling pathways, primarily in the context of cancer research. The diagrams below illustrate some of the key pathways that may be affected by this compound, based on studies with related molecules.
Caption: this compound may inhibit metastasis by promoting STAT3 degradation.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the anti-cancer activity of Eupalinolide H in different cell lines.
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic and mechanistic properties of Eupalinolide derivatives in various cancer cell lines. While this guide aims to confirm the anti-cancer activity of Eupalinolide H, a comprehensive literature search did not yield specific data on this particular compound. Therefore, this guide presents a comparative analysis of the well-documented anti-cancer activities of other Eupalinolide analogues, namely Eupalinolide A, B, J, and O, to provide a valuable resource for cancer research.
Comparative Cytotoxicity of Eupalinolides
The anti-proliferative effects of various Eupalinolide compounds have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These values have been extracted from multiple studies and demonstrate the dose-dependent and cell line-specific cytotoxicity of these natural products.
| Eupalinolide Derivative | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Eupalinolide A | Non-Small Cell Lung | A549, H1299 | Not explicitly stated, but effects observed at 10 µM and 20 µM | 48 |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Effects observed at 14 µM and 28 µM | 48 | |
| Eupalinolide B | Laryngeal Cancer | TU686 | 6.73 | Not Specified |
| TU212 | 1.03 | Not Specified | ||
| M4e | 3.12 | Not Specified | ||
| AMC-HN-8 | 2.13 | Not Specified | ||
| Hep-2 | 9.07 | Not Specified | ||
| LCC | 4.20 | Not Specified | ||
| Eupalinolide J | Prostate Cancer | PC-3 | 2.89 ± 0.28 | 72 |
| DU-145 | 2.39 ± 0.17 | 72 | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | Not Specified | |
| MDA-MB-468 | 4.30 ± 0.39 | Not Specified | ||
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 | 10.34 (24h), 5.85 (48h), 3.57 (72h) | 24, 48, 72 |
| MDA-MB-453 | 11.47 (24h), 7.06 (48h), 3.03 (72h) | 24, 48, 72 | ||
| Breast Cancer | MDA-MB-468 | 1.04 | 72 |
Mechanisms of Anti-Cancer Action
Eupalinolides exert their anti-cancer effects through the modulation of various cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Multiple studies have confirmed the pro-apoptotic effects of Eupalinolides. For instance, Eupalinolide A treatment leads to a significant increase in the apoptotic rate in A549 and H1299 lung cancer cells. Similarly, Eupalinolide J induces apoptosis in prostate cancer cells, which is a key mechanism behind its anti-proliferative activity.[1][2] Eupalinolide O has also been shown to induce apoptosis in breast cancer cells in a caspase-dependent manner.[3][4]
Cell Cycle Arrest
Eupalinolides have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to arrest at different phases.
-
G0/G1 Phase: Eupalinolide J causes cell cycle arrest at the G0/G1 phase in prostate cancer cells.[1][2]
-
G1 Phase: Eupalinolide A has been shown to arrest the cell cycle at the G1 phase in hepatocellular carcinoma cells.[5]
-
G2/M Phase: In non-small cell lung cancer cells, Eupalinolide A induces cell cycle arrest at the G2/M phase. Eupalinolide O also causes G2/M phase arrest in breast cancer cells.[3][4]
Signaling Pathways Modulated by Eupalinolides
The anti-cancer activities of Eupalinolides are underpinned by their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Signaling pathways modulated by Eupalinolides A, J, and O.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or a vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the Eupalinolide compound for the desired time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the Eupalinolide compound.
-
Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
Caption: General experimental workflow for assessing anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: Eupalinolide J Versus Other Bioactive Eupalinolides
A direct comparative study of the cytotoxic properties of Eupalinolide H and Eupalinolide J is not currently feasible due to a lack of available scientific literature on the cytotoxic activity of this compound. While this compound has been identified as a sesquiterpene lactone with potential anti-inflammatory properties, no published data on its effects against cancer cell lines, including half-maximal inhibitory concentration (IC50) values or mechanisms of action, could be retrieved.[1]
In contrast, Eupalinolide J has been the subject of multiple studies investigating its anti-cancer potential. This guide, therefore, provides a comprehensive overview of the cytotoxic profile of Eupalinolide J and compares its performance with other Eupalinolides for which experimental data are available, namely Eupalinolide A, Eupalinolide B, and Eupalinolide O.
Comparative Cytotoxicity Data
The following table summarizes the available IC50 values for Eupalinolide J and other selected Eupalinolides against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide J | PC-3 | Prostate Carcinoma | 72 | 2.89 ± 0.28 | [2] |
| DU-145 | Prostate Carcinoma | 72 | 2.39 ± 0.17 | [2] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [3] |
| 48 | 5.85 | [3] | |||
| 72 | 3.57 | [3] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [3] | |
| 48 | 7.06 | [3] | |||
| 72 | 3.03 | [3] | |||
| MDA-MB-468 | Breast Cancer | 72 | 1.04 | [2] | |
| Eupalinilide B | TU686 | Laryngeal Cancer | Not Specified | 6.73 | |
| TU212 | Laryngeal Cancer | Not Specified | 1.03 | ||
| M4e | Laryngeal Cancer | Not Specified | 3.12 | ||
| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | ||
| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | ||
| LCC | Laryngeal Cancer | Not Specified | 4.20 |
Mechanisms of Action and Signaling Pathways
Eupalinolides exert their cytotoxic effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Eupalinolide J
Eupalinolide J has demonstrated significant anti-proliferative activity, particularly in prostate cancer cells. Its mechanism of action involves:
-
Induction of Apoptosis: Eupalinolide J triggers programmed cell death in cancer cells.[2]
-
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.[2]
-
Disruption of Mitochondrial Membrane Potential: This is a key event in the intrinsic pathway of apoptosis.
-
Induction of DNA Damage Responses: Eupalinolide J has been shown to induce DNA damage in prostate cancer cells.[2]
-
Inhibition of STAT3 Signaling: It promotes the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation. This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[4][5][6]
Other Eupalinolides
-
Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.[3]
-
Eupalinolide A has been shown to induce autophagy-mediated cell death in hepatocellular carcinoma cells via the ROS/ERK signaling pathway.[7]
-
Eupalinolide B exhibits cytotoxic effects against pancreatic cancer cells by inducing apoptosis, elevating ROS levels, and disrupting copper homeostasis.[8]
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of compounds like Eupalinolides. Specific parameters may vary between studies.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines (e.g., PC-3, DU-145, MDA-MB-231) are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: Eupalinolides are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide or DMSO (as a control).
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound.
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a detection reagent and an imaging system.
Conclusion
While a direct comparison between this compound and Eupalinolide J is not possible at this time, the available data clearly establishes Eupalinolide J as a potent cytotoxic agent against various cancer cell lines, particularly those of prostate origin. Its well-defined mechanism of action, involving the induction of apoptosis and inhibition of the STAT3 pathway, makes it a promising candidate for further pre-clinical and clinical investigation. Comparative analysis with other Eupalinolides reveals that different members of this family of sesquiterpene lactones possess distinct cytotoxic profiles and mechanisms of action, highlighting the importance of individual evaluation to identify the most effective therapeutic agents for specific cancer types. Further research is warranted to explore the potential anti-cancer activities of this compound to enable a more complete comparative assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Eupalinolide H and Parthenolide
For Immediate Release
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the mechanisms of action of two sesquiterpene lactones, Eupalinolide H and Parthenolide. While both compounds exhibit promising anti-cancer and anti-inflammatory properties, their precise molecular interactions and downstream effects present distinct profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural products.
Overview of this compound and Parthenolide
Parthenolide , a well-studied sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), has been extensively investigated for its potent anti-inflammatory and anti-cancer activities. Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.
This compound belongs to a class of sesquiterpenoid lactones isolated from Eupatorium species. While direct experimental data on this compound is limited, extensive research on related eupalinolides, such as Eupalinolide A, B, J, and O, provides a strong basis for predicting its mechanism of action. These studies consistently demonstrate that eupalinolides induce apoptosis, modulate reactive oxygen species (ROS) levels, and inhibit key signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This guide will, therefore, present the established mechanism of Parthenolide and the inferred, evidence-based mechanism of this compound.
Comparative Mechanism of Action
The primary molecular targets and downstream cellular effects of Parthenolide and the proposed targets of this compound are summarized below.
| Feature | Parthenolide | This compound (Inferred) |
| Primary Target | NF-κB Signaling Pathway | STAT3 Signaling Pathway |
| Key Molecular Interactions | Directly alkylates and inhibits IκB kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. May also directly interact with the p65 subunit of NF-κB. | Promotes the ubiquitin-dependent degradation of STAT3, leading to decreased levels of total and phosphorylated STAT3. |
| Downstream Effects | - Inhibition of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). - Induction of apoptosis through suppression of NF-κB-mediated anti-apoptotic genes. - Inhibition of cell proliferation and angiogenesis. | - Induction of apoptosis via the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins. - Generation of reactive oxygen species (ROS). - Inhibition of cancer cell migration and invasion by downregulating STAT3 target genes like MMP-2 and MMP-9. |
| Other Affected Pathways | - Inhibition of STAT3 phosphorylation. - Modulation of MAP kinase pathways. | - Potential modulation of Akt and p38 MAPK signaling pathways. - Possible involvement of the AMPK/mTOR pathway. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Parthenolide and the proposed pathways for this compound.
A Comparative Guide to the Validation of Eupalinolide H's Effect on STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Eupalinolide H and its analogs in inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator in cancer cell proliferation, survival, and metastasis. This document outlines the experimental validation of Eupalinolide's effect on STAT3 phosphorylation and compares its performance with an alternative natural product, Parthenolide.
Comparative Efficacy of STAT3 Inhibitors
For a comprehensive comparison, we present the data for Eupalinolide J alongside Parthenolide, another natural product known to inhibit STAT3 signaling.
| Compound | Target Cell Line | Assay | IC50 Value (µM) | Reference |
| Eupalinolide J | MDA-MB-231 (TNBC) | Cell Viability (MTT Assay, 72h) | 3.74 ± 0.58 | [1] |
| MDA-MB-468 (TNBC) | Cell Viability (MTT Assay, 72h) | 4.30 ± 0.39 | [1] | |
| Parthenolide | MDA-MB-231 | IL-6-induced STAT3 Phosphorylation | 4.804 | [2] |
| HepG2/STAT3 | IL-6-induced Luciferase Activity | 2.628 | [2] | |
| Various NSCLC Cell Lines | Cell Viability (MTT Assay) | 6.07 ± 0.45 to 15.38 ± 1.13 |
Experimental Protocols
Accurate validation of a compound's effect on STAT3 phosphorylation is crucial. The following are standard protocols for key experiments used to assess the inhibitory activity of compounds like this compound.
Western Blotting for p-STAT3 and Total STAT3
This technique is fundamental for visualizing the reduction in STAT3 phosphorylation at a specific tyrosine residue (Tyr705) upon treatment with an inhibitor.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, U251)
-
This compound or other test compounds
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 12 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the prepared lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To determine total STAT3 levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT3, followed by the loading control antibody.
Cell Viability (MTT) Assay
This assay assesses the impact of the compound on cell proliferation and is often used as an initial screening method to determine the cytotoxic effects, which in the case of STAT3 inhibitors, can be linked to the inhibition of the STAT3 pathway.
Materials:
-
Cancer cell lines
-
Test compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
Cross-validation of Eupalinolide H's bioactivity in different laboratories.
A comprehensive cross-validation of the bioactivity of the sesquiterpene lactone Eupalinolide H across different laboratories is currently not feasible due to a scarcity of published research on this specific compound. Scientific literature extensively details the biological activities of its analogues, such as Eupalinolide A, B, and O, but data specifically pertaining to this compound remains elusive. This guide, therefore, pivots to a well-documented analogue, Eupalinolide B, to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the bioactivity of this class of compounds, supported by experimental data from multiple studies.
This guide will focus on the anti-cancer properties of Eupalinolide B, summarizing key findings, experimental protocols, and signaling pathways from various research laboratories. This comparative approach aims to offer insights into the consistency and potential variability of its reported bioactivities.
Comparative Bioactivity of Eupalinolide B
Eupalinolide B, a natural product isolated from Eupatorium lindleyanum, has demonstrated significant anti-tumor effects across a range of cancer cell lines. Different laboratories have investigated its efficacy, providing a basis for a comparative analysis of its cytotoxic and anti-proliferative activities. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Eupalinolide B in various cancer cell lines as reported in different studies.
| Cancer Type | Cell Line | IC₅₀ (µM) | Laboratory/Study Reference |
| Laryngeal Cancer | TU212 | 1.03 | Study 1[1] |
| Laryngeal Cancer | TU686 | 6.73 | Study 1[1] |
| Laryngeal Cancer | M4e | 3.12 | Study 1[1] |
| Laryngeal Cancer | AMC-HN-8 | 2.13 | Study 1[1] |
| Laryngeal Cancer | Hep-2 | 9.07 | Study 1[1] |
| Laryngeal Cancer | LCC | 4.20 | Study 1[1] |
| Hepatic Carcinoma | SMMC-7721 | Not explicitly stated as IC₅₀, but significant effects observed at 6, 12, and 24 µM | Study 2[2] |
| Hepatic Carcinoma | HCCLM3 | Not explicitly stated as IC₅₀, but significant effects observed at 6, 12, and 24 µM | Study 2[2] |
| Pancreatic Cancer | MiaPaCa-2 | Most pronounced effect among Eupalinolides A, B, and O | Study 3[3] |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, this section details the methodologies for key experiments cited in the studies on Eupalinolide B.
Cell Viability and Proliferation Assays
1. CCK-8 (Cell Counting Kit-8) Assay (as described in Study 2):
-
Cell Seeding: Human hepatic carcinoma cells (SMMC-7721 and HCCLM3) were seeded in 96-well plates.
-
Treatment: Cells were treated with different concentrations of Eupalinolide B (6, 12, and 24 µM) or DMSO (control) for 48 hours.
-
Assay: CCK-8 solution was added to each well, and the plates were incubated.
-
Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
2. Proliferation Assay (as described in Study 1):
-
Method: The anti-proliferative activity of Eupalinolide B was evaluated in various laryngeal cancer cell lines.
-
Analysis: IC₅₀ values were calculated to quantify the concentration of Eupalinolide B required to inhibit cell proliferation by 50%.
Apoptosis and Cell Death Assays
1. Flow Cytometry for Apoptosis (as described in Study 2):
-
Staining: Human hepatic carcinoma cells treated with Eupalinolide B were stained with Annexin V-APC and Propidium Iodide (PI).
-
Analysis: Flow cytometry was used to quantify the percentage of apoptotic cells. Interestingly, this study found that Eupalinolide B did not induce apoptosis in these cell lines, but rather a form of cell death called ferroptosis.
2. Western Blot for Apoptosis Markers (as described in Study 2):
-
Protein Extraction: Proteins were extracted from treated and control cells.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane was probed with antibodies against key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of Eupalinolide B are attributed to its modulation of several key signaling pathways. Understanding these mechanisms is crucial for drug development.
One of the primary mechanisms of action for Eupalinolide B in hepatic carcinoma is the induction of ferroptosis, a form of iron-dependent programmed cell death. This process is mediated by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, which in turn activates the JNK signaling pathway.[4]
In the context of rheumatoid arthritis, Eupalinolide B has been shown to induce apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.[5]
Experimental Workflow
The general workflow for assessing the bioactivity of a compound like Eupalinolide B in a laboratory setting follows a standardized process to ensure reliable and reproducible results.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Eupalinolides and Standard Chemotherapy Drugs in Oncology
A detailed examination of the anti-cancer potential of Eupalinolide compounds in comparison to established chemotherapeutic agents.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic leads. Among these, the Eupalinolide class of sesquiterpene lactones, isolated from the plant Eupatorium lindleyanum, has garnered attention for its cytotoxic and anti-proliferative activities against various cancer cell lines. This guide provides a comparative analysis of the in vitro efficacy of representative Eupalinolides (A, B, J, and O) against standard chemotherapy drugs such as Doxorubicin, Cisplatin, and Sorafenib.
Note: While this analysis focuses on the Eupalinolide class, specific experimental data for Eupalinolide H was not available in the reviewed literature. The presented data for other Eupalinolides serves to highlight the potential of this compound class.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various Eupalinolides and standard chemotherapy drugs across different cancer cell lines. It is important to note that these values are compiled from a range of studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of Eupalinolides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 | 48 |
| HCCLM3 | Hepatocellular Carcinoma | ~10 | 48 | |
| A549 | Non-Small Cell Lung Cancer | Not specified, effective at 10-30 µM | 48 | |
| H1299 | Non-Small Cell Lung Cancer | Not specified, effective at 10-30 µM | 48 | |
| Eupalinolide B | TU686 | Laryngeal Cancer | 6.73 | Not Specified |
| TU212 | Laryngeal Cancer | 1.03 | Not Specified | |
| M4e | Laryngeal Cancer | 3.12 | Not Specified | |
| AMC-HN-8 | Laryngeal Cancer | 2.13 | Not Specified | |
| Hep-2 | Laryngeal Cancer | 9.07 | Not Specified | |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 |
| MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 | |
| MDA-MB-468 | Breast Cancer | 1.04 | 72 |
Table 2: IC50 Values of Standard Chemotherapy Drugs in Various Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | 24 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 | |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 | |
| Cisplatin | HeLa | Cervical Cancer | Varies widely (e.g., >99.7% heterogeneity in meta-analysis) | 48/72 |
| HepG2 | Hepatocellular Carcinoma | Varies widely | 48/72 | |
| MCF-7 | Breast Cancer | Varies widely | 48/72 | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 7.10 (mean) | 72 |
| Huh7 | Hepatocellular Carcinoma | 11.03 (mean) | 72 | |
| HCT 116 | Colon Carcinoma | 18.6 | Not Specified |
Mechanisms of Action & Signaling Pathways
Eupalinolides exert their anti-cancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Eupalinolide-Induced Cell Death and Cycle Arrest
-
Apoptosis: Eupalinolides J and O have been shown to induce apoptosis in breast and prostate cancer cells[1]. This programmed cell death is often mediated through the disruption of the mitochondrial membrane potential and the activation of caspases.
-
Autophagy: Eupalinolide A has been observed to induce autophagy-mediated cell death in hepatocellular carcinoma cells[2].
-
Cell Cycle Arrest: Several Eupalinolides cause cell cycle arrest. For instance, Eupalinolide A arrests the cell cycle at the G1 phase in hepatocellular carcinoma cells, while Eupalinolide O induces G2/M arrest in breast cancer cells[2]. Eupalinolide J has been shown to cause G0/G1 arrest in prostate cancer cells.
Signaling Pathways Modulated by Eupalinolides
The anti-cancer activities of Eupalinolides are linked to their ability to modulate multiple intracellular signaling pathways.
Caption: Signaling pathways modulated by different Eupalinolides.
Experimental Protocols
The following are generalized methodologies for the key in vitro experiments cited in the analysis of Eupalinolides and standard chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eupalinolide Analogues in Cancer Research
In the ongoing quest for novel anticancer agents, sesquiterpene lactones isolated from the genus Eupatorium have emerged as a promising class of natural products. Among these, eupalinolide analogues have demonstrated significant cytotoxic and anti-tumor activities across various cancer cell lines. This guide provides a detailed head-to-head comparison of the biological activities of prominent eupalinolide analogues, including Eupalinolide J, O, A, and B, with a focus on their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate. The information is compiled from discrete experimental studies to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of these compounds.
Comparative Cytotoxicity of Eupalinolide Analogues
The cytotoxic effects of various eupalinolide analogues have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their efficacy. The table below summarizes the available IC50 data from different studies. It is important to note that these values are from separate experiments and may not be directly comparable due to variations in experimental conditions.
| Eupalinolide Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.74 ± 0.58 | [1] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 4.30 ± 0.39 | [1] | |
| PC-3 (Prostate Cancer) | Not explicitly stated, but showed marked anti-proliferative activity | [2] | |
| DU-145 (Prostate Cancer) | Not explicitly stated, but showed marked anti-proliferative activity | [2] | |
| Eupalinolide B | MiaPaCa-2 (Pancreatic Cancer) | Most pronounced effect compared to Eupalinolide A and O | [3] |
| PANC-1 (Pancreatic Cancer) | Significant inhibitory effects | [3] |
Note: A retraction has been issued for one of the source articles concerning Eupalinolide J's activity in triple-negative breast cancer cells due to concerns about image integrity.[4] The data is presented here for completeness but should be interpreted with caution.
Mechanisms of Action and Modulated Signaling Pathways
Eupalinolide analogues exert their anti-cancer effects by modulating a variety of cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Eupalinolide J
Eupalinolide J has been shown to suppress the growth of cancer cells through multiple mechanisms. In prostate cancer cells, it induces apoptosis and cell cycle arrest at the G0/G1 phase.[2] This is associated with the disruption of the mitochondrial membrane potential and the induction of DNA damage responses.[2] Furthermore, Eupalinolide J has been identified as an inhibitor of cancer metastasis. It achieves this by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes such as MMP-2 and MMP-9.
Signaling Pathway of Eupalinolide J in Inhibiting Metastasis
Caption: Eupalinolide J promotes STAT3 degradation to inhibit cancer metastasis.
Eupalinolide O
Eupalinolide O is reported to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of the Akt/p38 MAPK signaling pathways.[5]
Signaling Pathway of Eupalinolide O-Induced Apoptosis
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.
Eupalinolide A
The anticancer activity of Eupalinolide A is linked to the induction of autophagy-mediated cell death, which is also dependent on the generation of ROS and the activation of the ERK pathway.[5]
Signaling Pathway of Eupalinolide A-Induced Autophagy
Caption: Eupalinolide A induces autophagy-mediated cell death via ROS/ERK.
Eupalinolide B
Eupalinolide B has shown potent anticancer activity, particularly against pancreatic cancer cells, by inhibiting their proliferation, colony formation, and migration.[3] Its mechanism of action involves the induction of apoptosis, elevation of ROS levels, and disruption of copper homeostasis, potentially leading to cuproptosis.[3] In vivo studies have confirmed its therapeutic effects in xenograft tumor-bearing nude mice.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of Eupalinolide analogues.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow of a Typical MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Eupalinolide analogues.
-
Incubation: Following treatment, the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the Eupalinolide analogue, harvested, and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Fixation: After treatment with the Eupalinolide analogue, cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with PI.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
Western blotting is used to detect specific protein expression levels to elucidate the molecular mechanisms of action.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., STAT3, Akt, p38, MMP-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The Eupalinolide analogues J, O, A, and B have all demonstrated significant anti-cancer properties through diverse mechanisms of action. While Eupalinolide J appears to be a potent inhibitor of metastasis via the STAT3 pathway, Eupalinolides O and A induce cell death through ROS-mediated apoptosis and autophagy, respectively. Eupalinolide B shows strong potential in treating pancreatic cancer by disrupting cellular copper homeostasis. The available data underscores the potential of this class of compounds as a valuable source for the development of novel cancer therapeutics. Further research, including direct comparative studies under standardized conditions and in vivo efficacy and toxicity assessments, is warranted to fully elucidate their therapeutic potential. The retraction of a key paper on Eupalinolide J highlights the importance of rigorous validation in preclinical research.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retraction: Eupalinolide J suppresses the growth of triple-negative breast cancer cells via targeting STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Anti-Tumor Effects of Eupalinolides in Xenograft Models
A Note on Eupalinolide H: Extensive research did not yield any specific studies on the in vivo anti-tumor effects of this compound in xenograft models. The following guide provides a comparative analysis of a closely related and well-studied compound, Eupalinolide B , against a standard chemotherapeutic agent, Oxaliplatin, based on available experimental data. This information is intended to provide researchers, scientists, and drug development professionals with insights into the potential anti-tumor activities of the Eupalinolide class of compounds.
Performance Comparison in Pancreatic Cancer Xenograft Model
This section compares the in vivo anti-tumor efficacy of Eupalinolide B and Oxaliplatin in a PANC-1 pancreatic cancer xenograft model.
Table 1: Comparison of In Vivo Anti-Tumor Effects
| Parameter | Eupalinolide B | Oxaliplatin | Control |
| Tumor Growth | Significantly slower than control | Similar inhibitory effect to Eupalinolide B | Normal tumor progression |
| Tumor Volume | Substantially reduced compared to control | Not explicitly quantified in comparison to Eupalinolide B, but implied similar efficacy | Baseline for comparison |
| Tumor Weight | Substantially reduced compared to control | Not explicitly quantified in comparison to Eupalinolide B, but implied similar efficacy | Baseline for comparison |
| Cell Proliferation (Ki-67 Expression) | Decreased | Not specified | High |
| Cell Migration | Delayed migration | Similar inhibitory effect to Eupalinolide B | Normal migration |
| Cell Invasion | Significant decrease in penetration | Paralleling inhibitory effects of Eupalinolide B | Normal invasion |
Data synthesized from a study on the therapeutic effects of Eupalinolide B on pancreatic cancer cells.
Experimental Protocols
In Vivo Xenograft Model for Pancreatic Cancer
A detailed methodology for the PANC-1 pancreatic cancer xenograft model is outlined below.
Animal Model:
-
BALB/c nude mice (SPF grade, male) were used.
-
Animals were housed under controlled conditions of 22±1°C temperature and 40-70% humidity.
Cell Culture and Implantation:
-
PANC-1 pancreatic cancer cells were cultured and prepared for implantation.
-
A xenograft tumor model was established by implanting these cells into the nude mice.
Treatment Administration:
-
Once tumors were established, mice were divided into treatment and control groups.
-
The Eupalinolide B group received treatment, though the specific dosage and administration frequency are not detailed in the provided text.
-
The control group received a vehicle solution.
Tumor Measurement and Analysis:
-
Tumor growth was monitored, and tumor volume and weight were measured at the end of the study.
-
Tumor tissues were subjected to Hematoxylin and Eosin (H&E) staining for histological analysis.
-
Immunohistochemical analysis was performed to assess the expression of the proliferation marker Ki-67.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow of the Xenograft Model
Caption: Workflow of the in vivo pancreatic cancer xenograft model.
Signaling Pathway Modulated by Eupalinolide B
Eupalinolide B has been shown to exert its anti-tumor effects by modulating the MAPK pathway, specifically through the activation of JNK isoforms.
Caption: Eupalinolide B's modulation of the MAPK/JNK signaling pathway.
A Comparative Safety Profile of Eupalinolides and Other Sesquiterpene Lactones: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy and a favorable safety profile is a cornerstone of modern drug discovery. Sesquiterpene lactones (STLs), a diverse group of natural products, have garnered significant attention for their potent biological activities, particularly their anti-cancer properties.[1] However, concerns regarding their potential toxicity necessitate a thorough evaluation of their safety. This guide provides a comparative analysis of the safety profiles of several Eupalinolide compounds—a subgroup of STLs isolated from Eupatorium lindleyanum—and other well-characterized STLs.
It is important to note that while this guide aims to provide a comprehensive comparison, there is a conspicuous absence of published safety and toxicity data for Eupalinolide H. Therefore, the following sections will focus on the available data for other Eupalinolides, primarily Eupalinolide A, B, J, and O, in comparison to parthenolide (B1678480) and helenalin, to offer a broader perspective on the safety of this class of compounds.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the cytotoxic potential of a compound against various cell lines. The following tables summarize the available IC50 data for different Eupalinolides and other STLs, highlighting their potency against cancer cells and, where available, their selectivity over normal cell lines.
Table 1: Cytotoxicity of Eupalinolide Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~10 | 48 | [2] |
| HCCLM3 | Hepatocellular Carcinoma | ~10 | 48 | [2] | |
| Eupalinolide B | TU212 | Laryngeal Cancer | 1.03 | Not Specified | |
| Hep-2 | Laryngeal Cancer | 4.20 | Not Specified | ||
| SMMC-7721 | Hepatocellular Carcinoma | < 6 | 48 | ||
| HCCLM3 | Hepatocellular Carcinoma | < 6 | 48 | ||
| Eupalinolide J | PC-3 | Prostate Cancer | Not Specified (effective at 1.25-2.5 µM) | 24 | [3][4] |
| DU-145 | Prostate Cancer | Not Specified (effective at 1.25-2.5 µM) | Not Specified | [4] | |
| U251 | Glioblastoma | > 5 (non-cytotoxic dose) | 24 | [3] | |
| MDA-MB-231 | Breast Cancer | > 5 (non-cytotoxic dose) | 24 | [3] | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 | [5] |
| 5.85 | 48 | [5] | |||
| 3.57 | 72 | [5] | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | [5] | |
| 7.06 | 48 | [5] | |||
| 3.03 | 72 | [5] | |||
| MDA-MB-468 | Breast Cancer | 1.04 | 72 |
Table 2: Comparative Cytotoxicity of Other Sesquiterpene Lactones
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Note | Reference |
| Parthenolide | Various | Various Cancers | Varies | Spares normal cells while inducing apoptosis in cancer cells. | [6] |
| Helenalin | Various | Various Cancers | Varies | Known for its toxicity to healthy tissues, which has limited its therapeutic development. | |
| Neurolenin D Mesylate | HEK 293 | Normal Kidney Cells | No cellular toxicity observed | N/A |
In Vivo Toxicity Assessment
In vivo studies are critical for evaluating the systemic toxicity and overall safety of a compound in a living organism. While comprehensive in vivo toxicity data for many Eupalinolides is limited, some studies provide promising initial findings.
Table 3: In Vivo Toxicity of Eupalinolides and Helenalin
| Compound | Animal Model | Dose | Route of Administration | Observation | Reference |
| Eupalinolide B | Nude Mice (TU212 xenograft) | Not Specified | Not Specified | No obvious changes in body weight or cytotoxicity in major organs (kidneys, liver, heart, lungs, and spleen). | |
| Eupalinolide J | Nude Mice (MDA-MB-231-Luc xenograft) | Not Specified | Not Specified | No significant difference in body weight between the treated and control groups. | [3] |
| Helenalin | Male BDF1 Mice | 43 mg/kg | Intraperitoneal (single dose) | 14-day LD50. Increased serum markers of liver and kidney damage. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of safety data. Below are methodologies for key experiments cited in this guide.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other STLs) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of a natural product in a rodent model, based on established guidelines.
Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single sex. Acclimatize the animals for at least 5 days before the experiment.
-
Dose Administration: Administer the test compound in a single dose via the intended route of clinical application (e.g., oral gavage, intraperitoneal injection). Use a vehicle control group that receives only the solvent.
-
Dose Levels: Start with a sighting study using a small number of animals to determine the approximate lethal dose. Based on the sighting study, select at least three dose levels for the main study.
-
Observation Period: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight for a period of 14 days.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes in organs and tissues.
-
Data Analysis: Determine the LD50 (median lethal dose) if possible and document all observed signs of toxicity and pathological findings.
Signaling Pathways and Experimental Workflows
The biological effects of sesquiterpene lactones, including their therapeutic and toxic activities, are mediated through the modulation of various cellular signaling pathways.
Workflow for determining the in vitro cytotoxicity of a compound.
Sesquiterpene lactones, including various Eupalinolides, often exert their effects by targeting key signaling pathways involved in cell survival, proliferation, and inflammation. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are common targets.
Sesquiterpene lactones can inhibit the pro-survival NF-κB pathway and promote the degradation of the pro-metastatic STAT3 protein.
Discussion and Future Directions
The available data suggests that several Eupalinolide compounds, such as Eupalinolide B and J, exhibit promising anti-cancer activity in vivo at concentrations that do not appear to cause significant systemic toxicity.[3] Furthermore, Eupalinolide O has demonstrated a degree of selectivity, showing higher cytotoxicity towards triple-negative breast cancer cells than to normal epithelial cells.[5] This selective cytotoxicity is a highly desirable characteristic for any potential anti-cancer agent.
In comparison, parthenolide is also noted for its ability to selectively target cancer cells while sparing normal cells.[6] In contrast, helenalin, despite its potent anti-inflammatory and anti-cancer properties, is associated with significant toxicity to healthy tissues, which has hampered its clinical development.
The recurring observation of Eupalinolides modulating key cancer-related signaling pathways, such as STAT3 and Akt, provides a mechanistic basis for their anti-tumor effects.[3] The ability of Eupalinolide J to promote the degradation of STAT3 is a particularly noteworthy mechanism for inhibiting cancer metastasis.[3]
However, the significant gap in knowledge regarding the safety profile of this compound remains a critical issue. To fully understand the therapeutic potential of the Eupalinolide family, it is imperative that future research efforts are directed towards a comprehensive safety and toxicity evaluation of this compound. This should include in vitro cytotoxicity studies on a panel of normal cell lines and thorough in vivo acute and sub-chronic toxicity studies.
References
- 1. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Eupalinolide Effects on Normal Versus Cancer Cells: A Focus on Eupalinolide H and Its Analogs
A comprehensive review of the differential cytotoxicity and mechanisms of action of Eupalinolide sesquiterpene lactones, highlighting the therapeutic potential and selectivity of this class of natural compounds.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum DC., have garnered significant interest in oncological research. While several members of this family, including Eupalinolide A, B, J, and O, have demonstrated potent anti-cancer activities, data on Eupalinolide H is sparse. This guide provides a comparative study of the effects of various eupalinolides on normal versus cancer cells, drawing on available experimental data for its analogs to infer the potential activity profile of this compound. The primary focus is on differential cytotoxicity, mechanisms of action, and the signaling pathways involved.
Comparative Cytotoxicity
Studies on Eupalinolide analogs reveal a promising degree of selectivity, with several compounds exhibiting greater cytotoxicity towards cancer cells compared to their normal counterparts.
For instance, Eupalinolide O demonstrated a significant reduction in the viability of triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-453) in a time- and concentration-dependent manner. In contrast, the normal human breast epithelial cell line, MCF 10A, remained largely unaffected by the treatment[1]. Similarly, Eupalinolide J showed marked inhibitory effects on the proliferation of human prostate cancer cells (PC-3 and DU-145) while exhibiting no significant inhibition of MCF-10A cells[2]. Furthermore, Eupalinolide B was found to be more cytotoxic to pancreatic cancer cells than to normal pancreatic cells[3].
While direct cytotoxic data for this compound on cancer cells is not available, its known anti-inflammatory activity in macrophage cells provides a baseline for its effect on a "normal" cell type. This compound has been shown to inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α in RAW 264.7 macrophage cells. This suggests a modulatory effect on normal immune cells.
Table 1: Comparative IC50 Values of Eupalinolides in Cancer vs. Normal Cell Lines
| Eupalinolide | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Effect | Reference |
| Eupalinolide J | PC-3 (Prostate) | 2.89 ± 0.28 (72h) | MCF-10A (Breast) | No significant inhibition | [2] |
| DU-145 (Prostate) | 2.39 ± 0.17 (72h) | [2] | |||
| Eupalinolide O | MDA-MB-231 (Breast) | 5.85 (48h) | MCF-10A (Breast) | No remarkable impact on colony formation | [1] |
| MDA-MB-453 (Breast) | 7.06 (48h) | [1] | |||
| Eupalinolide B | Pancreatic Cancer Cells | More cytotoxic | Normal Pancreatic Cells | Less cytotoxic | [3] |
| This compound | - | - | RAW 264.7 (Macrophage) | Inhibits IL-6 and TNF-α production |
Mechanisms of Differential Effects
The selective anti-cancer activity of eupalinolides stems from their ability to induce cell death and inhibit proliferation through various mechanisms, including apoptosis, cell cycle arrest, and modulation of key signaling pathways that are often dysregulated in cancer.
Apoptosis Induction
A common mechanism of action for eupalinolides is the induction of apoptosis, or programmed cell death, in cancer cells. Eupalinolide O was shown to induce apoptosis in TNBC cells by increasing the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway[1]. Eupalinolide J induces apoptosis in prostate cancer cells through a caspase-dependent pathway, involving the activation of caspase-3 and caspase-9, and disruption of the mitochondrial membrane potential[2]. Eupalinolide A also promotes apoptosis in non-small cell lung cancer (NSCLC) cells[4].
Cell Cycle Arrest
Eupalinolides have been observed to halt the progression of the cell cycle in cancerous cells, thereby preventing their proliferation. Eupalinolide A arrests the cell cycle at the G2/M phase in NSCLC cells[4], while Eupalinolide O induces G2/M arrest in breast cancer cells[5]. In contrast, Eupalinolide J causes cell cycle arrest at the G0/G1 phase in prostate cancer cells[2]. Eupalinolide A has also been reported to arrest the cell cycle at the G1 phase in hepatocellular carcinoma cells[6].
Signaling Pathways
The differential effects of eupalinolides are mediated through their interaction with various signaling pathways that are crucial for cell survival and proliferation.
Eupalinolide A: ROS-AMPK-mTOR-SCD1 Pathway in NSCLC
In non-small cell lung cancer cells, Eupalinolide A induces both apoptosis and ferroptosis by activating the ROS-AMPK-mTOR-SCD1 signaling pathway. This leads to an inhibition of lipid metabolism, which is critical for the rapid proliferation of cancer cells.
Caption: Eupalinolide A signaling in NSCLC cells.
Eupalinolide O: ROS Generation and Akt/p38 MAPK Pathway in TNBC
Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway[1].
Caption: Eupalinolide O-induced apoptosis pathway in TNBC.
Eupalinolide J: STAT3 Degradation in Metastasis
Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell migration and invasion[7][8].
Caption: Eupalinolide J inhibits metastasis via STAT3.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the Eupalinolide compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the Eupalinolide compound for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the Eupalinolide compound for 24 hours, then harvested and washed with PBS.
-
Fixation: Cells are fixed in 75% ice-cold ethanol (B145695) overnight at 4°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]
Conclusion
The available evidence strongly suggests that eupalinolides as a class of compounds possess significant anti-cancer properties with a favorable selectivity for cancer cells over normal cells. While direct experimental data for this compound is currently lacking, the consistent findings for its analogs, Eupalinolide A, B, J, and O, point towards a high potential for similar bioactivity. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest through modulation of critical signaling pathways, underscore the therapeutic promise of this family of natural products. The known anti-inflammatory effect of this compound on macrophage cells provides an initial glimpse into its interaction with normal cells. Further research is imperative to elucidate the specific effects of this compound on both normal and cancerous cells to fully assess its potential as a selective anti-cancer agent.
Caption: General experimental workflow for comparison.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Replicating Published Findings on the Biological Activity of Eupalinolides: A Comparative Guide
Comparative Biological Activity of Eupalinolide Analogues
The primary therapeutic potential of Eupalinolides, as documented in multiple studies, lies in their anti-neoplastic effects. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis and autophagy), and hinder cancer metastasis across a range of cancer cell lines.
Table 1: Summary of Anti-Cancer Activities of Eupalinolide Analogues
| Compound | Cancer Type | Key Biological Activities | Affected Signaling Pathways |
| Eupalinolide A | Non-small cell lung cancer[1][2], Hepatocellular carcinoma[3][4] | Induces ferroptosis and apoptosis, arrests cell cycle at G2/M phase, inhibits cell proliferation and migration, induces autophagy.[1][2][3][4] | AMPK/mTOR/SCD1[1][2], ROS/ERK[3] |
| Eupalinolide B | Hepatic carcinoma[5], Laryngeal cancer, Rheumatoid arthritis | Induces ferroptosis, inhibits proliferation, and epithelial-mesenchymal transition, promotes apoptosis and autophagy.[5] | ROS-ER-JNK[5], AMPK/mTOR/ULK-1 |
| Eupalinolide J | Prostate cancer, General cancer metastasis[6] | Induces apoptosis and cell cycle arrest at G0/G1 phase, disrupts mitochondrial membrane potential, inhibits cancer metastasis. | STAT3 ubiquitin-dependent degradation[6] |
| Eupalinolide O | Triple-negative breast cancer[7][8] | Induces apoptosis.[7][8] | ROS generation, Akt/p38 MAPK[7][8] |
Quantitative Data on Eupalinolide Activity
The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency and effects of different Eupalinolide analogues.
Table 2: Proliferation Inhibition and Apoptosis Induction by Eupalinolide A in Non-Small Cell Lung Cancer Cells (A549 & H1299) [1][2]
| Cell Line | Treatment | G2/M Phase Cell Population (%) | Total Apoptotic Rate (%) | ROS Production (Fold Increase) | SCD1 Expression Reduction (%) |
| A549 | Control | 2.91 | 1.79 | - | - |
| Eupalinolide A | 21.99 | 47.29 | 2.46 | 34 | |
| H1299 | Control | 8.22 | 4.66 | - | - |
| Eupalinolide A | 18.91 | 44.43 | 1.32 | 48 |
Table 3: Effect of Eupalinolide O on Triple-Negative Breast Cancer Cell Apoptosis [7]
| Cell Line | Eupalinolide O Conc. (µM) | Effect on Mitochondrial Membrane Potential | Caspase-3, -9, and PARP mRNA Expression |
| TNBC Cells | 5 | Significant downregulation | Enhanced Caspase-3 expression |
| 10 | Significant downregulation | Significantly upregulated |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on methodologies reported for Eupalinolide J and O.[6][8]
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[1][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a standard procedure for quantifying apoptosis, as described in studies on Eupalinolide A, B, and O.[1][3][5]
-
Cell Treatment: Treat cells with the desired Eupalinolide compound for the designated time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3]
Western Blotting
This protocol is used to detect changes in the expression of specific proteins involved in signaling pathways affected by Eupalinolides.[1][3]
-
Protein Extraction: After treatment with the Eupalinolide, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., AMPK, mTOR, SCD1, Akt, p38, STAT3, caspases), followed by incubation with a corresponding secondary antibody.[1]
-
Detection: Visualize the protein bands using an appropriate detection method.
Visualizing Molecular Mechanisms and Workflows
The following diagrams illustrate the signaling pathways modulated by different Eupalinolide analogues and a general experimental workflow.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Eupalinolide H and Functionally Similar Analogs
Disclaimer: Direct transcriptomic data for Eupalinolide H-treated cells is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of its close structural analogs: Eupalinolide A, B, J, and O. This approach offers insights into the potential molecular mechanisms of this compound by analogy.
Introduction to this compound
Eupalinolides are a class of sesquiterpene lactones isolated from the genus Eupatorium, which have garnered significant attention for their diverse pharmacological activities, particularly in oncology.[1] While the specific transcriptomic signature of this compound remains uncharacterized, preclinical studies on its analogs have demonstrated potent anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3][4] This guide explores the potential transcriptomic landscape of this compound by comparing it with the known effects of Eupalinolide A, B, J, and O, providing a framework for future research and drug development.
Comparative Biological Activities of Eupalinolide Analogs
The following table summarizes the key biological activities and affected signaling pathways of various Eupalinolide compounds, offering a predictive lens through which to view the potential effects of this compound.
| Compound | Primary Effect | Key Upregulated Genes/Proteins | Key Downregulated Genes/Proteins | Affected Signaling Pathways | Cancer Cell Lines Studied |
| Eupalinolide A | Induces ferroptosis and apoptosis[2] | ROS, Bax, Bad[2][5] | Bcl-2, Bcl-xl, SCD1[2] | AMPK/mTOR/SCD1, ROS/ERK[2][5] | A549, H1299 (NSCLC)[2] |
| Eupalinolide B | Induces ferroptosis and modulates ROS[3] | ROS, JNK | GPX4 (potential) | MAPK/JNK | Pancreatic Cancer Cells |
| Eupalinolide J | Inhibits cancer metastasis, induces apoptosis and cell cycle arrest[4][6][7] | Bax, Bad, Caspase-8, Caspase-9, Caspase-3, PARP[4][7] | STAT3, p-STAT3, MMP-2, MMP-9, Bcl-2, Bcl-xl[4][6] | STAT3, Akt[4][6] | U251, MDA-MB-231, MDA-MB-468, PC-3, DU-145[4][6][7] |
| Eupalinolide O | Induces apoptosis via ROS generation[3] | ROS, Caspase-3, Caspase-9, PARP, p-p38[3] | p-Akt, c-Myc, Bcl-2, Bcl-xl[3] | Akt/p38 MAPK[3] | MDA-MB-231, MDA-MB-453[3] |
| This compound (Predicted) | Anti-cancer, pro-apoptotic | Likely genes involved in apoptosis (e.g., Bax, Bad, Caspases) and cell cycle regulation. | Likely genes involved in cell proliferation, survival, and metastasis (e.g., STAT3, Bcl-2). | Expected to impact apoptosis, cell cycle, and key cancer signaling pathways like STAT3, Akt, and MAPK. | Not yet reported. |
Experimental Protocols
The following are generalized protocols for key experiments required to generate and validate the transcriptomic and biological data for this compound-treated cells.
1. Cell Culture and Treatment
-
Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) would be appropriate.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration would typically be 24, 48, or 72 hours.
2. Cell Viability Assay (MTT Assay)
-
Cells are seeded in 96-well plates and treated with this compound as described above.
-
At the end of the treatment period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
3. RNA Sequencing and Transcriptomic Analysis
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. Sequencing is then performed on an Illumina NovaSeq or similar platform.
-
Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Pathway analysis of the differentially expressed genes can be conducted using tools like GSEA or DAVID.
4. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.[1] The signal is detected using an enhanced chemiluminescence (ECL) system.
5. Apoptosis Assay (Flow Cytometry)
-
Treated and control cells are harvested and washed with PBS.
-
Cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Visualizing a Potential Mechanism of Action for this compound
Based on the known mechanisms of its analogs, a potential signaling pathway affected by this compound is the STAT3 pathway, which is crucial for cancer cell proliferation, survival, and metastasis.
Caption: Predicted inhibition of the STAT3 signaling pathway by this compound.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a typical workflow for a comparative transcriptomic study of this compound.
Caption: Workflow for comparative transcriptomic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Eupalinolide H in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
The proper disposal of Eupalinolide H, a sesquiterpene lactone utilized in research, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the appropriate handling and disposal of this compound waste, aligning with general laboratory safety protocols and specific compound hazards. Adherence to these procedures is essential for minimizing risks to personnel and the environment.
Understanding the Hazard Profile of this compound
This compound is classified with specific environmental and health hazards that dictate its disposal requirements. According to its Safety Data Sheet (SDS), the primary hazards are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
These classifications necessitate that this compound waste not be disposed of through standard laboratory drains or as regular trash. It must be treated as hazardous chemical waste.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Acute aquatic toxicity | H400 | Warning | Very toxic to aquatic life. |
| Chronic aquatic toxicity | H410 | Warning | Very toxic to aquatic life with long lasting effects. |
Data sourced from the this compound Safety Data Sheet[1].
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe segregation, containment, labeling, and disposal of waste containing this compound.
Waste Segregation
Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
Segregate this compound waste based on its physical form:
-
Solid Waste: Contaminated gloves, pipette tips, and other solid materials.
-
Liquid Waste: Aqueous and organic solutions containing this compound. Halogenated and non-halogenated solvent wastes should be collected separately if possible[2].
Waste Containment
Proper containment is crucial to prevent accidental exposure and environmental release.
-
Use designated, compatible waste containers. For liquid waste, plastic containers are often preferred over glass to minimize the risk of breakage[3]. Ensure the container material is compatible with all components of the waste mixture.
-
Keep containers securely closed when not actively adding waste.
-
Store waste containers in a designated secondary containment area to contain any potential leaks or spills[2]. This area should be clearly labeled as a hazardous waste accumulation site.
Waste Labeling
Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for safety.
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added[3].
-
The label must include the following information:
-
The words "Hazardous Waste"[3].
-
The full chemical name, "this compound," and the names of any other chemical constituents in the waste mixture. Avoid abbreviations or chemical formulas[3].
-
The approximate concentration or quantity of each component.
-
The date of waste generation (accumulation start date)[3].
-
The Principal Investigator's name and laboratory location[3].
-
Appropriate hazard pictograms (e.g., harmful, environmental hazard)[3].
-
Disposal Procedure
The final step is the transfer of the properly contained and labeled waste to an approved disposal facility.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office[3][4]. Do not transport hazardous waste yourself[4].
-
The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant"[1]. Your EHS department will manage the final disposal through licensed hazardous waste vendors.
-
Never dispose of this compound waste down the sanitary sewer or in the regular trash[3][4].
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound waste disposal process.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Eupalinolide H
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Eupalinolide H. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This compound, a sesquiterpene lactone, should be handled as a potent, cytotoxic compound.
Personal Protective Equipment (PPE) at a Glance
Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound, particularly in its powdered form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard). | Protects against dermal absorption. Double gloving provides an extra layer of safety. Nitrile is preferred for its chemical resistance.[1] |
| Eye Protection | Chemical splash goggles with side-shields. A full-face shield is required when there is a risk of splashing. | Protects eyes from dust particles and splashes. |
| Body Protection | Disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling powder outside of a containment system: A fit-tested NIOSH-approved N95, N100, or P100 respirator. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial to minimize risk. The following step-by-step procedures should be integrated into your laboratory's standard operating procedures (SOPs).
Preparation and Handling
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[2]
-
Weighing: When weighing the powdered form, use a containment balance enclosure or a fume hood to prevent dissemination of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleaning, don the full PPE ensemble as detailed in the table above.
-
Containment: For powdered spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.
-
Decontamination:
-
Carefully collect all contaminated materials using forceps or other tools and place them into a designated "Bulk Chemotherapy Waste" container.
-
Clean the spill area with a detergent solution, followed by 70% isopropyl alcohol.
-
Wipe the area from the outer edge of the spill towards the center.
-
All cleaning materials must be disposed of as hazardous waste.
-
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical for environmental safety and regulatory compliance. All waste should be treated as cytotoxic.[3][4]
-
Waste Segregation:
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, used gloves, gowns, and absorbent pads from routine handling) should be placed in a clearly labeled, yellow "Trace Chemotherapy Waste" container.
-
Bulk Waste: Materials grossly contaminated with this compound, including spill cleanup materials and unused compound, must be disposed of in a black "Hazardous Waste - Chemotherapy" container.
-
-
Container Management:
-
Waste containers should be durable, leak-proof, and have a secure lid.
-
Do not overfill containers; they should be sealed when three-quarters full.
-
-
Pickup and Disposal: Follow your institution's Environmental Health and Safety (EHS) procedures for the collection and disposal of cytotoxic waste. Ensure all containers are properly labeled.
Experimental Protocol Context: Cell Viability Assay
To provide a practical context for the handling of eupalinolides, the following is a generalized methodology for a cell viability assay, a common experiment where such compounds are used.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: In a chemical fume hood, wearing full PPE, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired experimental concentrations.
-
Cell Treatment: Add the various concentrations of the this compound solution to the appropriate wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or a reagent from a CCK-8 kit) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader to determine cell viability.
Visualizing Potential Mechanisms and Workflows
While the specific signaling pathway for this compound is not yet fully elucidated, research on related eupalinolides suggests several potential mechanisms of action. The following diagram illustrates a generalized signaling pathway that may be affected by this class of compounds.
Caption: Generalized signaling pathway potentially affected by eupalinolides.
To ensure procedural clarity, the following workflow outlines the critical steps for the safe disposal of this compound waste.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
